molecular formula C37H66N4O12 B1243301 Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Cat. No.: B1243301
M. Wt: 758.9 g/mol
InChI Key: DWCYDOMADJBCEO-HOJOVNGYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2, also known as this compound, is a useful research compound. Its molecular formula is C37H66N4O12 and its molecular weight is 758.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H66N4O12

Molecular Weight

758.9 g/mol

IUPAC Name

(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(octadecanoyloxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30(45)51-23-28-32(46)33(31(37(50)53-28)40-26(4)42)52-25(3)36(49)39-24(2)35(48)41-27(34(38)47)21-22-29(43)44/h24-25,27-28,31-33,37,46,50H,5-23H2,1-4H3,(H2,38,47)(H,39,49)(H,40,42)(H,41,48)(H,43,44)/t24-,25+,27+,28+,31+,32+,33+,37?/m0/s1

InChI Key

DWCYDOMADJBCEO-HOJOVNGYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O

Synonyms

6-O-stearoyl-muramyl dipeptide
6-O-stearoyl-N-acetylmuramyl-alanylisoglutamine
6-O-stearoyl-N-AcMu-Ala-iso-Gln
6-SMDP
L18-MDP(Ala)

Origin of Product

United States

Foundational & Exploratory

Lipophilic Muramyl Dipeptide Derivatives: The Pharmacology and Chemistry of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 , widely recognized in literature as L18-MDP (or MDP-Lys(L18) in specific analog contexts, though strictly L18-MDP refers to the 6-O-stearoyl derivative), is a lipophilic derivative of Muramyl Dipeptide (MDP).[1][2][3] While MDP is the minimal bioactive peptidoglycan motif capable of activating the innate immune system via the NOD2 receptor, its clinical utility is limited by rapid clearance and pyrogenicity. The introduction of a stearoyl fatty acid chain at the 6-O position of the muramic acid moiety confers amphipathic properties, facilitating incorporation into liposomal bilayers and enhancing cellular uptake. This guide details the structural biology, synthesis logic, and formulation protocols for this potent adjuvant.

Chemical Identity & Structural Analysis[4]

The molecule is a synthetic conjugate of a sugar-peptide core and a fatty acid tail. Its design mimics the natural lipophilicity of mycolic acid-containing peptidoglycans found in Mycobacteria, which are known to drive the potent immunogenicity of Freund's Complete Adjuvant (FCA).

Nomenclature Clarification
  • Common Name: L18-MDP (6-O-stearoyl-MDP)[1]

  • Systematic Name: 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine[2]

  • User Notation: "Ala-D-Glu-NH2" refers to L-Alanyl-D-Isoglutamine .[4] In peptidoglycan nomenclature, the glutamic acid residue is amidated at the

    
    -carboxyl (isoglutamine), not the 
    
    
    
    -carboxyl.
Structural Components[5][6][7][8][9][10]
  • Hydrophilic Head: N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP).[4] This is the agonist ligand for the intracellular receptor NOD2.[5]

  • Hydrophobic Tail: Stearic acid (C18:0) esterified to the primary hydroxyl group (C6) of the muramic acid sugar ring.

  • Linkage: Ester bond (labile to esterases, requiring careful handling).

Physicochemical Properties[2][8][12][13][14][15][16][17]

The following data summarizes the core physical parameters required for formulation development.

PropertySpecificationNotes
Molecular Formula

Based on the free base.
Molecular Weight ~758.95 g/mol Varies slightly with counterions.
CAS Number 60398-08-5Specific to L18-MDP.[1][2][6]
Solubility (Water) Low / InsolubleForms micelles or aggregates; not true solution.
Solubility (Organic) HighSoluble in Chloroform (

), Methanol (

), DMSO.
Appearance White lyophilized powderHygroscopic.
Stability Hydrolysis-sensitiveThe 6-O-ester bond can hydrolyze in high pH.
pKa ~3.5 (Carboxyl)The free carboxyl on the isoglutamine side chain.

Mechanism of Action: NOD2 Signaling[11][18]

Unlike Toll-like receptors (TLRs) which reside on the cell surface, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) is a cytosolic sensor. The stearoyl chain of L18-MDP is critical not for receptor binding, but for delivery .

  • Cellular Entry: The lipophilic tail facilitates passive diffusion across the plasma membrane or integration into endosomal membranes after phagocytosis.

  • Receptor Engagement: Once in the cytosol, the MDP moiety binds the LRR (Leucine-Rich Repeat) domain of NOD2.

  • Signal Transduction: Activated NOD2 undergoes conformational change, recruiting RIPK2 (Receptor-Interacting Protein Kinase 2).[5]

  • Effector Output: This complex polyubiquitinates NEMO (IKK

    
    ), leading to NF-
    
    
    
    B activation and the production of pro-inflammatory cytokines (TNF-
    
    
    , IL-1
    
    
    , IL-6).
Pathway Visualization

NOD2_Signaling L18_MDP L18-MDP (Liposomal/Micellar) Membrane Cell Membrane (Endocytosis/Diffusion) L18_MDP->Membrane Lipophilic Interaction Cytosol Cytosolic Entry Membrane->Cytosol NOD2_Inactive NOD2 (Inactive) Auto-inhibited Cytosol->NOD2_Inactive Ligand Binding NOD2_Active NOD2 (Active) Oligomerized NOD2_Inactive->NOD2_Active ATP Hydrolysis RIPK2 RIPK2 (Kinase) NOD2_Active->RIPK2 CARD-CARD Interaction Ubiquitination K63-Polyubiquitination RIPK2->Ubiquitination TAK1 TAK1 Complex Ubiquitination->TAK1 IKK IKK Complex (NEMO) Ubiquitination->IKK TAK1->IKK Phosphorylation NFkB_Inactive NF-kB / IkB (Cytosol) IKK->NFkB_Inactive IkB Degradation NFkB_Active NF-kB (p65/p50) (Nucleus) NFkB_Inactive->NFkB_Active Translocation Transcription Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) NFkB_Active->Transcription

Figure 1: The NOD2 signaling cascade activated by L18-MDP.[7] The lipophilic tail assists the initial membrane crossing, while the MDP core drives the cytosolic CARD-CARD interactions.

Synthesis Strategy: Regioselective Acylation

Synthesizing L18-MDP requires differentiating the hydroxyl groups on the sugar ring. The primary alcohol at C6 is the most nucleophilic, but selective protection is often required to prevent side reactions on the peptide chain.

Synthetic Workflow
  • Starting Material: Benzyl-protected MDP (protecting the carboxyl of isoglutamine and the anomeric position).

  • Acylation: Reaction with Stearoyl Chloride or Stearic Anhydride.

  • Deprotection: Catalytic Hydrogenolysis (

    
    ) to remove benzyl groups.
    

Synthesis_Workflow Step1 Start: MDP Derivative (Protected Carboxyls) Step3 Reaction: Selective 6-O-Acylation (0°C -> RT) Step1->Step3 Step2 Reagent: Stearoyl Chloride / Pyridine Step2->Step3 Step4 Intermediate: Protected L18-MDP Step3->Step4 Step5 Deprotection: H2 / Pd-C (Hydrogenolysis) Step4->Step5 Final Product: This compound Step5->Final

Figure 2: General synthetic pathway for 6-O-acyl MDP derivatives. Regioselectivity is achieved by exploiting the higher reactivity of the primary C6 hydroxyl.

Experimental Protocol: Liposomal Formulation

Because L18-MDP is amphipathic, it should not be dissolved directly in aqueous buffer for injection (this leads to aggregation). It must be formulated into liposomes or emulsions.

Protocol: L18-MDP Liposome Preparation (Thin Film Hydration)

Objective: Create multilamellar vesicles (MLVs) incorporating L18-MDP.

Reagents:

  • L18-MDP (Lyophilized powder)

  • Egg Phosphatidylcholine (EPC) or DOPC

  • Cholesterol (Stabilizer)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • PBS (Phosphate Buffered Saline, pH 7.4)[8]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve L18-MDP in a 2:1 (v/v) mixture of Chloroform:Methanol to a concentration of 1 mg/mL.

    • Dissolve lipids (EPC/Cholesterol 10:1 molar ratio) in Chloroform.

  • Film Formation:

    • In a round-bottom flask, mix the lipid solution and L18-MDP solution. Target ratio: 100

      
      g L18-MDP per 10 mg Lipid.
      
    • Evaporate solvents using a Rotary Evaporator under reduced pressure at 40°C.

    • Critical: Ensure a thin, uniform film forms on the glass wall.

    • Desiccate under high vacuum overnight to remove trace solvents.

  • Hydration:

    • Add pre-warmed PBS (above the lipid transition temperature, usually >25°C for EPC).

    • Vortex vigorously for 10–20 minutes. The film should peel off and form a milky suspension (MLVs).

  • Sizing (Optional but Recommended):

    • Extrude the suspension through a 200 nm polycarbonate membrane (10 passes) using a mini-extruder to create Large Unilamellar Vesicles (LUVs).

  • Quality Control:

    • Measure particle size via Dynamic Light Scattering (DLS).[9] Target: 150–250 nm (PDI < 0.2).

References

  • ChemicalBook. (n.d.). N-Acetylmuramyl-L-Alanyl-D-Isoglutamine-6-O-Stearoyl Properties and Safety. Retrieved from

  • PubChem. (n.d.). Muramyl Dipeptide Derivatives and Analog Structures. National Library of Medicine. Retrieved from

  • Ueoka, R., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation.[3] Journal of Dermatological Science. Retrieved from

  • Bachem. (n.d.). Ac-muramyl-Ala-D-Glu-NH2 Product Data. Retrieved from

  • Echelon Biosciences. (n.d.). Liposome Preparation Protocol. Retrieved from

Sources

Advanced Synthesis and Purification of L18-MDP (6-O-Stearoyl-MDP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L18-MDP (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine) is a lipophilic derivative of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for immunostimulation.[1] Unlike native MDP, which suffers from rapid elimination and pyrogenicity, L18-MDP leverages an 18-carbon stearoyl chain attached to the C6 hydroxyl of the muramic acid moiety. This modification significantly enhances cellular uptake, endosomal localization, and activation of the NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) receptor.

Technical Distinction Note: Researchers must distinguish L18-MDP (6-O-stearoyl-MDP) from Romurtide (MDP-Lys(L18)), where the stearoyl group is attached to a lysine residue on the peptide tail. This guide focuses exclusively on the synthesis and purification of the 6-O-stearoyl derivative , utilizing regioselective acylation strategies.

Part 1: Chemical Strategy & Retrosynthetic Analysis

The synthesis of L18-MDP presents a classic challenge in carbohydrate chemistry: Regioselectivity . The MDP core molecule contains multiple hydroxyl groups (C4, C6 on the sugar; Ser/Thr residues if present, though MDP has Ala-IsoGln). The primary hydroxyl at the C6 position of the N-acetylmuramic acid (MurNAc) ring is the most nucleophilic, allowing for direct acylation without extensive protection-deprotection schemes if conditions are carefully controlled.

Reaction Logic
  • Starting Material: N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP).[2][3]

  • Acylating Agent: Stearoyl chloride (C18:0-Cl) or Stearic anhydride.

  • Regiocontrol: Kinetic control at low temperatures (0°C) in a basic aprotic solvent (Pyridine/DMF) favors the primary C6-OH over the secondary C4-OH.

Retrosynthesis cluster_conditions Critical Conditions L18MDP L18-MDP (6-O-Stearoyl-MDP) MDP MDP Core (MurNAc-L-Ala-D-isoGln) L18MDP->MDP Esterification Stearoyl Stearoyl Donor (Stearoyl Chloride) L18MDP->Stearoyl Acylation Cond1 Kinetic Control (0°C) Cond2 Primary OH Selectivity

Figure 1: Retrosynthetic breakdown of L18-MDP focusing on the convergent assembly of the lipid tail and the glycopeptide core.

Part 2: Detailed Synthesis Protocol

Reagents and Materials[1][4][5][6]
  • Substrate: Muramyl Dipeptide (MDP), >98% purity (lyophilized).

  • Reagent: Stearoyl Chloride (freshly distilled or high-grade commercial).

  • Solvent: Anhydrous Pyridine (dried over KOH) and N,N-Dimethylformamide (DMF).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) - optional, for acceleration.

  • Quenching: Absolute Methanol.

Step-by-Step Methodology
1. Preparation of the Reaction Matrix

Dissolve 1.0 mmol of MDP in a mixture of anhydrous DMF and Pyridine (1:1 v/v, approx 10 mL). The use of DMF improves the solubility of the peptide moiety, while pyridine acts as the acid scavenger.

  • Critical Check: Ensure the solution is clear. Sonicate if necessary. Moisture will hydrolyze the acid chloride, leading to stearic acid impurities that are difficult to separate later.

2. Controlled Acylation (The "Dropwise" Phase)

Cool the solution to 0°C in an ice-water bath. Dissolve 1.1 mmol (1.1 equivalents) of Stearoyl Chloride in 2 mL of anhydrous DMF.

  • Addition: Add the stearoyl chloride solution dropwise over 30 minutes.

  • Reasoning: Slow addition prevents local high concentrations of the acylating agent, reducing the risk of di-acylation (at C4 and C6).

3. Reaction Progression

Allow the reaction to stir at 0°C for 2 hours, then slowly warm to room temperature (25°C) over 4 hours.

  • Monitoring: Monitor by TLC (Silica gel; CHCl3:MeOH:H2O, 65:25:4). The product (L18-MDP) will appear as a spot with a higher Rf (approx 0.6-0.7) compared to the baseline MDP, but lower than free fatty acids.

4. Quenching and Workup

Add 1 mL of anhydrous Methanol to quench unreacted stearoyl chloride. Stir for 15 minutes.

  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove pyridine and DMF. High heat can cause peptide degradation.

  • Extraction: Resuspend the residue in n-Butanol saturated with water. Wash the organic phase three times with water to remove salts and unreacted hydrophilic MDP.

Part 3: Purification Strategy

The amphiphilic nature of L18-MDP (hydrophilic glycopeptide head + lipophilic C18 tail) requires a purification strategy that bridges these polarities.

Purification Protocol
StageMethodMobile Phase / ConditionsObjective
1. Primary Flash Column Chromatography Silica Gel 60 (230-400 mesh)Bulk separation of mono-ester from di-esters and free fatty acids.
Eluent GradientCHCl3 → CHCl3:MeOH (15:1) → (10:1)L18-MDP typically elutes at 10:1 or 8:1 ratio.
2. Polishing Gel Filtration (Optional) Sephadex LH-20Removal of low MW salts and trace solvents.
EluentMethanol or DMFSize-based exclusion in organic media.
3. Final Precipitation Ether / Petroleum EtherRemoval of lipophilic traces; powder formation.
Detailed Workflow
  • Column Loading: Dissolve the crude residue in a minimum volume of CHCl3:MeOH (20:1) and load onto the silica column.

  • Elution: Start with pure Chloroform to elute any residual stearic acid or non-polar byproducts. Gradually increase polarity with Methanol.

  • Fraction Collection: Collect fractions and analyze via TLC. Pool fractions containing the pure mono-ester.

  • Lyophilization: Evaporate solvents and freeze-dry from a tert-butanol/water mixture to obtain a white, fluffy powder.

Purification Crude Crude Reaction Mix Extract n-Butanol Extraction Crude->Extract Desalting Silica Silica Chromatography (CHCl3/MeOH Gradient) Extract->Silica Load Product Pure L18-MDP (>98%) Silica->Product Polar Elution Waste Waste (Salts, Stearic Acid) Silica->Waste Non-polar wash

Figure 2: Purification workflow designed to handle the amphiphilic properties of L18-MDP.

Part 4: Quality Control & Characterization

To ensure the integrity of the synthesized L18-MDP, the following analytical validations are mandatory.

Mass Spectrometry (ESI-MS)
  • Expected Mode: Positive Ion Mode [M+H]+ or [M+Na]+.

  • Target Mass: Calculate exact mass based on formula

    
    .
    
    • MW ≈ 758.9 g/mol .

    • Look for peak at m/z ~759.5 .

Nuclear Magnetic Resonance (1H-NMR)

Solvent: DMSO-d6 or CDCl3:CD3OD (1:1).

  • Diagnostic Peaks:

    • 
       0.85 (t, 3H):  Terminal methyl of stearoyl chain.
      
    • 
       1.25 (m, ~30H):  Methylene protons of the stearoyl chain (strong lipophilic signal).
      
    • 
       4.0 - 4.5:  Shift in the C6 protons of the sugar ring compared to native MDP, confirming acylation at this position (deshielding effect).
      
Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

  • Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

  • Detection: UV at 210 nm (peptide bond).

  • Criterion: Single peak >98% area integration.

Part 5: Mechanism of Action & Biological Context

Understanding the biological destination of L18-MDP validates the synthesis logic. The stearoyl tail is not merely a handle; it is a functional delivery system.

MOA L18 L18-MDP Cell Cell Membrane L18->Cell Lipophilic Entry Endosome Endosome Cell->Endosome Internalization NOD2 NOD2 Receptor Endosome->NOD2 Ligand Binding NFkB NF-kB Activation NOD2->NFkB Signaling Cascade Cytokines Cytokine Release (IL-1, IL-6, TNF-a) NFkB->Cytokines Transcription

Figure 3: Mechanism of Action. The lipophilic tail facilitates endosomal entry, allowing the MDP core to access the cytosolic NOD2 receptor.

References

  • Matsumoto, K., et al. (1981). Stimulation of nonspecific resistance to infection induced by 6-O-acyl dipeptides. Infection and Immunity. Link

  • Azuma, I., & Otani, T. (1994). Potentiation of host defense mechanism by muramyl dipeptide derivatives. Progress in Drug Research. Link

  • Ueoka, A., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation. Journal of Dermatological Science. Link

  • InvivoGen. (n.d.).[1] L18-MDP: NOD2 agonist - Fatty acid-modified MDP.[1] Technical Data Sheet. Link

  • PubChem. (n.d.). Compound Summary: Romurtide. National Library of Medicine. Link

Sources

Mechanism of action of 6-O-stearoyl-MDP

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological rationale, and experimental applications of 6-O-stearoyl-MDP (also referred to in literature as L18-MDP or a close structural analog of Romurtide).

Technical Guide for Drug Development & Immunotherapy

Part 1: Executive Technical Summary

6-O-stearoyl-MDP is a lipophilic derivative of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for immunostimulation. While native MDP is hydrophilic and rapidly cleared, the 6-O-stearoyl modification transforms the molecule into an amphipathic agonist. This structural alteration significantly enhances cellular uptake, membrane retention, and cytosolic bioavailability, allowing for potent activation of the NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) receptor.

Primary Indication: Vaccine Adjuvant, Non-specific Immunostimulant, Hematopoietic Restoration. Key Mechanism: NOD2-dependent activation of NF-κB and MAPK pathways. Pharmacological Advantage: Enhanced lipophilicity overcomes the poor membrane permeability of native MDP, extending biological half-life and potency.

Part 2: Structural & Pharmacological Rationale
1. Chemical Structure & Modification Logic

Native MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is highly hydrophilic, leading to rapid renal clearance and poor passive diffusion across the plasma membrane.

  • The Modification: Esterification of the primary hydroxyl group at the C6 position of the N-acetylmuramic acid sugar with stearic acid (C18 fatty acid).

  • The Result: The stearoyl tail acts as a "lipid anchor," facilitating insertion into the lipid bilayer of immune cells (macrophages, dendritic cells) or allowing stable encapsulation within liposomal drug delivery systems.

FeatureNative MDP6-O-Stearoyl-MDP
Lipophilicity Low (Hydrophilic)High (Amphipathic)
Cellular Uptake Requires PepT1 transporter or pinocytosisPassive diffusion / Membrane anchoring
Half-Life Short (< 1 hour)Extended (Depot effect in lipids)
Potency Low (High dose required)High (10-100x more potent in liposomes)

Technical Note: Distinguish 6-O-stearoyl-MDP from Romurtide (Muroctasin). While both are stearoyl derivatives, Romurtide carries the stearoyl group on a lysine side chain attached to the peptide terminus. 6-O-stearoyl-MDP carries the lipid on the sugar moiety. Both share the NOD2 activation mechanism.[1]

2. Cellular Uptake Mechanism

Unlike native MDP, which relies on the proton-coupled oligopeptide transporter PepT1 (SLC15A1) for cytosolic entry, 6-O-stearoyl-MDP utilizes a lipid-driven entry mechanism:

  • Membrane Insertion: The C18 tail intercalates into the outer leaflet of the plasma membrane.

  • Flip-Flop / Endocytosis: The molecule is internalized via endocytosis or passive flip-flop, granting access to the cytosol where NOD2 resides.

  • Endosomal Escape: The lipophilic nature assists in destabilizing endosomal membranes or fusing with them, releasing the bioactive moiety into the cytoplasm.

Part 3: Molecular Mechanism of Action (Signaling Pathway)

Once in the cytosol, 6-O-stearoyl-MDP binds to the Leucine-Rich Repeat (LRR) domain of NOD2. This triggers a conformational change (ATP-dependent) leading to the formation of the "NODosome."

Signaling Cascade Visualization

The following diagram illustrates the signal transduction from the cytosolic receptor to nuclear transcription factors.

NOD2_Signaling MDP 6-O-Stearoyl-MDP (Cytosolic) NOD2 NOD2 (Receptor) MDP->NOD2 Ligand Binding (LRR Domain) RIPK2 RIPK2 (Kinase) NOD2->RIPK2 CARD-CARD Interaction Ubiquitin K63-Polyubiquitination RIPK2->Ubiquitin XIAP/LUBAC mediated TAK1 TAK1 Complex (TAB1/TAB2/TAB3) Ubiquitin->TAK1 Recruitment IKK IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK Phosphorylation MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK NFkB_In NF-κB (Inactive) (bound to IκB) IKK->NFkB_In Phosphorylates IκB AP1 AP-1 MAPK->AP1 Phosphorylation NFkB_Act NF-κB (Active) (p50/p65) NFkB_In->NFkB_Act IκB Degradation & Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-12) NFkB_Act->Cytokines Transcription AP1->Cytokines Transcription

Caption: NOD2 signaling cascade initiated by 6-O-stearoyl-MDP, leading to NF-κB and MAPK activation and subsequent cytokine production.

Key Signaling Steps:
  • Recognition: 6-O-stearoyl-MDP binds the LRR domain of NOD2.

  • Oligomerization: NOD2 self-oligomerizes via the NACHT domain.

  • Recruitment: The CARD domain of NOD2 recruits RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) via homotypic CARD-CARD interactions.

  • Ubiquitination: RIPK2 undergoes K63-linked polyubiquitination (mediated by E3 ligases like XIAP), creating a scaffold for TAK1 (Transforming Growth Factor-β-Activated Kinase 1).

  • Divergence:

    • NF-κB Pathway: TAK1 activates the IKK complex, degrading IκB and releasing NF-κB to the nucleus.

    • MAPK Pathway: TAK1 activates p38 and JNK, leading to AP-1 transcription factor activation.

  • Output: Upregulation of TNF-α, IL-1β, IL-6, and co-stimulatory molecules (CD80, CD86).

Part 4: Experimental Protocols
Protocol A: Preparation of Liposomal 6-O-Stearoyl-MDP

Rationale: Liposomal encapsulation maximizes the potency of stearoyl-MDP by mimicking a bacterial surface and protecting the hydrophobic tail.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)[2]

  • 6-O-stearoyl-MDP (Lyophilized powder)

  • Chloroform/Methanol (2:1 v/v)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Workflow:

  • Dissolution: Dissolve PC, Chol, and 6-O-stearoyl-MDP in Chloroform/Methanol at a molar ratio of 7:3:0.5 .

  • Film Formation: Evaporate solvent under a stream of nitrogen gas or rotary evaporation to form a thin, uniform lipid film on the vial wall.

  • Desiccation: Vacuum desiccate for >4 hours to remove residual solvent traces.

  • Hydration: Add sterile PBS to the film. Vortex vigorously for 5 minutes at room temperature to form Multilamellar Vesicles (MLVs).

  • Sizing (Optional): Extrude through a 100 nm polycarbonate filter or sonicate to form Large Unilamellar Vesicles (LUVs) for consistent uptake.

  • Storage: Store at 4°C under argon. Use within 1 week.

Protocol B: In Vitro Macrophage Stimulation Assay

Rationale: To validate biological activity via Nitric Oxide (NO) or TNF-α production.

System: RAW 264.7 Murine Macrophages. Self-Validating Control: Use native MDP (high dose) and LPS (positive control).

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate (DMEM + 10% FBS). Incubate for 24h.
    
  • Treatment:

    • Group A (Negative Control): Media only.

    • Group B (Positive Control): LPS (100 ng/mL).

    • Group C (Comparator): Native MDP (10 µg/mL).

    • Group D (Test): 6-O-stearoyl-MDP (0.1, 1.0, 10 µg/mL). Note: Dissolve stock in DMSO, ensure final DMSO <0.1%.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout (NO Assay):

    • Collect 50 µL supernatant.

    • Add 50 µL Griess Reagent I + 50 µL Griess Reagent II.

    • Incubate 10 mins at RT.

    • Measure Absorbance at 540 nm.

  • Analysis: 6-O-stearoyl-MDP should show statistically significant NO production at lower concentrations than native MDP.

Part 5: References
  • Azuma, I., & Seya, T. (2001). Development of immunoadjuvants for immunotherapy of cancer. International Immunopharmacology. Link

  • Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Particulate form mimics pathogen-associated molecular patterns. Journal of Immunology. Link

  • Inohara, N., & Nuñez, G. (2003). NODs: intracellular proteins involved in inflammation and apoptosis. Nature Reviews Immunology. Link

  • Yoo, Y.C., et al. (1991). Adjuvant activity of 6-O-acyl-muramyldipeptides to enhance primary cellular and humoral immune responses. Infection and Immunity. Link

  • Girardin, S.E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1] Journal of Biological Chemistry. Link

Sources

Biological Activity of Lipophilic Muramyl Dipeptide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive peptidoglycan motif recognized by the innate immune system.[1] While potent, native MDP suffers from rapid elimination (t1/2 < 30 min) and significant pyrogenicity, limiting its clinical utility.

This technical guide analyzes the lipophilic derivatives of MDP , a class of engineered immunomodulators designed to overcome these pharmacokinetic barriers. By attaching lipophilic moieties (e.g., phospholipids, fatty acids) to the MDP core, researchers have successfully created drugs like Mifamurtide (MTP-PE) and Romurtide that exhibit enhanced macrophage targeting, prolonged half-life, and a decoupled toxicity-efficacy profile. This document details their mechanism of action, structure-activity relationships (SAR), and validated experimental protocols for their formulation and assessment.

Mechanistic Foundations: The NOD2 Signaling Axis

The biological activity of all MDP derivatives hinges on their ability to agonize NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) . Unlike Toll-like receptors (TLRs) which sense surface pathogens, NOD2 is an intracellular sensor. Lipophilic modifications facilitate the passive diffusion or endosomal escape required to reach cytosolic NOD2.

Signaling Pathway Visualization

Upon binding MDP, NOD2 undergoes a conformational change, recruiting the kinase RIP2. This complex ubiquitinates NEMO, leading to the phosphorylation and degradation of IκB, which releases NF-κB to translocate to the nucleus.

NOD2_Signaling Lipophilic_MDP Lipophilic MDP (Intracellular Entry) NOD2_Inactive NOD2 (Inactive) Lipophilic_MDP->NOD2_Inactive Ligand Binding NOD2_Active NOD2 (Active) Oligomerization NOD2_Inactive->NOD2_Active Conformational Change RIP2 RIP2 Kinase NOD2_Active->RIP2 CARD-CARD Interaction Ubiquitination Polyubiquitination RIP2->Ubiquitination TAK1 TAK1 Complex Ubiquitination->TAK1 IKK IKK Complex (IKKa/IKKb/NEMO) TAK1->IKK MAPK MAPK Pathway (p38, JNK) TAK1->MAPK IkB IkB Degradation IKK->IkB Phosphorylation NFkB NF-kB Translocation IkB->NFkB Release Nucleus Nucleus: Gene Transcription NFkB->Nucleus MAPK->Nucleus Cytokines Output: TNF-a, IL-1b, IL-6, IL-8 Nucleus->Cytokines Expression

Figure 1: The NOD2 intracellular signaling cascade activated by MDP derivatives.[2] Lipophilicity enhances the initial intracellular entry step.

Structure-Activity Relationship (SAR)

The core challenge in MDP engineering is balancing hydrophobicity (for uptake and retention) with receptor affinity (for NOD2 activation).

Key Lipophilic Modifications
  • 6-O-Acyl Derivatives: Acylation at the C6 position of the muramic acid sugar. High lipophilicity but often retains pyrogenicity.

  • Peptide C-Terminus Modifications: Attachment of lipids to the isoglutamine or alanine residues. This is the strategy behind MTP-PE and B30-MDP.

    • MTP-PE: Adds a phospholipid tail (dipalmitoylphosphatidylethanolamine).[3] This allows the molecule to intercalate into liposomal bilayers, mimicking a viral particle structure.

    • Romurtide: Adds a stearoyl chain to a lysine residue.

Comparative Analysis of Derivatives
DerivativeChemical ModificationPrimary IndicationKey Biological Advantage
MTP-PE (Mifamurtide) Muramyl Tripeptide + PhosphatidylethanolamineOsteosarcomaLiposomal intercalation enables specific delivery to lung macrophages; t1/2 extended to ~18h.
Romurtide N-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamineNeutropeniaStimulates hematopoietic growth factors (CSF) recovery after chemotherapy.
B30-MDP 6-O-(2-tetradecylhexadecanoyl)-MDPVaccine AdjuvantHigh adjuvant activity with reduced pyrogenicity compared to native MDP.
Murabutide N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl esterAdjuvant / HIVNon-pyrogenic; retains immunomodulatory activity without inducing fever.

Experimental Protocols

This section details the formulation and validation of Liposomal MTP-PE (L-MTP-PE) , the gold standard for lipophilic MDP delivery.

Protocol A: Preparation of L-MTP-PE (Thin Film Hydration)

Objective: Encapsulate MTP-PE into multilamellar vesicles (MLVs) to mimic the commercial formulation (Mepact®).

Materials:

  • MTP-PE (Synthetic)[2][3][4]

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • OOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)

  • Chloroform/Methanol (2:1 v/v)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Methodology:

  • Lipid Mixing: Dissolve POPC and OOPS in Chloroform/Methanol at a 7:3 molar ratio. Add MTP-PE at a 1:250 (drug:lipid) w/w ratio.[5]

    • Rationale: The 7:3 PC:PS ratio mimics the charge distribution of apoptotic cells, facilitating uptake by macrophages via scavenger receptors (phosphatidylserine recognition).

  • Film Formation: Evaporate solvents using a rotary evaporator at 45°C under vacuum until a thin, dry lipid film forms on the flask wall.

  • Desiccation: Keep the film under high vacuum overnight to remove trace solvents.

  • Hydration: Add sterile PBS to the flask. Agitate vigorously (vortex) for 20 minutes at room temperature.

    • Result: Formation of multilamellar vesicles (MLVs) with MTP-PE intercalated in the lipid bilayers.[5]

  • Sizing (Optional): For uniform size, extrude through 0.2 µm polycarbonate filters.

Protocol B: In Vitro Macrophage Activation Assay

Objective: Quantify biological activity via Superoxide Anion (


) production.
  • Cell Seeding: Plate RAW 264.7 or primary human monocytes at

    
     cells/well in 24-well plates.
    
  • Priming: Treat cells with L-MTP-PE (1–10 µg/mL) for 24 hours.

    • Control: Empty liposomes (Negative) and LPS (Positive, 100 ng/mL).

  • Triggering: Wash cells and add Phorbol Myristate Acetate (PMA) (200 ng/mL) to trigger the respiratory burst.

  • Detection: Add Cytochrome C solution. Incubate for 60 mins.

  • Measurement: Measure absorbance at 550 nm. The reduction of Cytochrome C is directly proportional to superoxide release.

Experimental Workflow Visualization

Protocol_Workflow Start Raw Materials (MTP-PE + Lipids) Step1 1. Thin Film Formation (Rotary Evap) Start->Step1 Dissolve in CHCl3 Step2 2. Hydration (PBS) Forms MLVs Step1->Step2 Vacuum Desiccation Step3 3. Macrophage Treatment (24h Incubation) Step2->Step3 Dosing Step4 4. PMA Triggering Step3->Step4 Wash & Trigger Step5 5. Cytochrome C Assay (OD 550nm) Step4->Step5 Quantify

Figure 2: Step-by-step workflow for synthesizing liposomal MDP and validating its immunogenicity.

Therapeutic Applications & Clinical Data

Osteosarcoma (Mifamurtide)

Mifamurtide is the first synthetic MDP derivative to receive regulatory approval (EMA).

  • Mechanism: Activates pulmonary macrophages to eradicate micrometastases that survive chemotherapy.

  • Data: In Phase III trials, the addition of L-MTP-PE to chemotherapy increased the 6-year overall survival rate from 70% to 78% in non-metastatic osteosarcoma patients [1].

Neutropenia (Romurtide)

Used primarily in Japan, Romurtide accelerates the recovery of neutrophil counts following cytotoxic chemotherapy.

  • Mechanism: Induces production of Colony Stimulating Factors (G-CSF, GM-CSF) via the NOD2-NF-κB axis [2].

Challenges and Future Directions

While lipophilic derivatives solve the half-life issue, challenges remain:

  • Toxicity: High doses can still induce "flu-like" symptoms (fever, chills) due to systemic cytokine release (TNF-α).

  • Delivery: Liposomes are passively targeted to the reticuloendothelial system (liver/spleen). Targeting other tissues requires active targeting ligands (e.g., antibodies attached to the liposome surface).

  • Synergy: Future research focuses on combining MDP derivatives with Checkpoint Inhibitors (PD-1/PD-L1 blockade) to turn "cold" tumors "hot."

References

  • Meyers PA, et al. (2008). Osteosarcoma: the addition of muramyl tripeptide to chemotherapy improves overall survival--a report from the Children's Oncology Group. Journal of Clinical Oncology. Link

  • Namba K, et al. (1991). Romurtide, a synthetic muramyl dipeptide derivative, promotes megakaryocytopoiesis in monkeys. Vaccine.[1][6] Link

  • Girardin SE, et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[7][8] EMBO Reports. Link

  • Pabst MJ, et al. (1980).[9] Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion.[9] Infection and Immunity.[1][3][9][10][11] Link

  • Anderson PM, et al. (2010).[3] Mifamurtide in osteosarcoma: a practical review. Drugs of Today.[3] Link

Sources

Technical Guide: Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 as a NOD2 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 (commonly referred to as L18-MDP or 6-O-stearoyl-MDP ) in immunological research and drug development. Unlike native Muramyl Dipeptide (MDP), which suffers from rapid clearance and poor cellular internalization, the 6-O-stearoyl derivative incorporates a C18 fatty acid chain. This lipophilic modification significantly enhances cellular uptake, prolongs intracellular retention, and amplifies NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) signaling.

This document serves as a blueprint for researchers utilizing L18-MDP to investigate innate immune signaling, develop vaccine adjuvants, or explore cancer immunotherapy protocols.

Molecular Architecture & Physicochemical Properties[1]

The efficacy of L18-MDP stems from its structural duality: it retains the specific pharmacophore required for NOD2 binding while possessing a lipophilic anchor that facilitates membrane interaction.

PropertyDescription
Chemical Name 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine
Common Abbreviations L18-MDP, 6-O-stearoyl-MDP
Molecular Formula C₃₇H₆₆N₄O₁₂
Molecular Weight ~758.9 g/mol
Solubility Lipophilic. Soluble in DMSO, Ethanol.[1] Poorly soluble in water/PBS without specific formulation (e.g., liposomes, micelles).
Target Receptor NOD2 (intracellular sensor for muramyl dipeptide).[2]
Key Modification Stearoyl (C18) chain at C6 of Muramic Acid. This confers hydrophobicity, allowing the molecule to passively diffuse through cell membranes or be incorporated into liposomal bilayers.

Scientific Insight: Native MDP is hydrophilic and relies on endocytosis or specific transporters (e.g., SLC15A1/PEPT1) to reach cytosolic NOD2. The stearoyl tail of L18-MDP bypasses this bottleneck, leading to "super-agonistic" activity profiles in assays lacking specific transporters.

Mechanism of Action: The NOD2 Signaling Axis

Upon cytosolic entry, L18-MDP binds to the Leucine-Rich Repeat (LRR) domain of NOD2. This binding induces a conformational change, exposing the N-terminal CARD domains, which recruit RIPK2 (Receptor-Interacting Protein Kinase 2).

Key Signaling Events:
  • RIPK2 Polyubiquitination: The E3 ligases XIAP, cIAP1, and cIAP2 add K63-linked ubiquitin chains to RIPK2.

  • TAK1 Recruitment: The ubiquitin scaffold recruits the TAK1 complex (TAK1-TAB1-TAB2).

  • NF-κB Activation: TAK1 activates the IKK complex, leading to IκBα degradation and nuclear translocation of NF-κB.

  • MAPK Activation: Parallel activation of p38 and JNK pathways.

  • Outcome: Transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-12).[3][4]

Visualization: NOD2 Signaling Pathway

NOD2_Signaling L18MDP L18-MDP (Cytosolic Ligand) NOD2 NOD2 Receptor (Inactive) L18MDP->NOD2 Binds LRR Domain NOD2_Active NOD2 Oligomer (Active) NOD2->NOD2_Active Conformational Change RIPK2 RIPK2 NOD2_Active->RIPK2 Recruitment via CARD Ubiquitin K63-Ubiquitination (XIAP/cIAP) RIPK2->Ubiquitin Scaffolding TAK1 TAK1 Complex Ubiquitin->TAK1 Recruitment IKK IKK Complex TAK1->IKK Phosphorylation MAPK MAPK Pathway (p38, JNK) TAK1->MAPK Activation NFkB NF-κB (Nuclear Translocation) IKK->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) MAPK->Cytokines Transcription NFkB->Cytokines Transcription

Caption: The NOD2 signaling cascade initiated by L18-MDP, leading to NF-κB and MAPK activation.[5]

Experimental Framework

Reconstitution and Storage

Critical Warning: Do not attempt to dissolve L18-MDP directly in aqueous buffers (PBS/Water). It will precipitate or form unstable aggregates, leading to inconsistent experimental data.

Protocol:

  • Stock Solution (1 mg/mL or 5 mg/mL): Dissolve the lyophilized powder in sterile DMSO or 100% Ethanol . Vortex until completely clear.

  • Aliquot & Store: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

  • Working Solution:

    • Dilute the stock solution into the culture medium or PBS immediately before use.

    • Ensure the final DMSO/Ethanol concentration is < 0.1% to avoid solvent toxicity.

    • Note: For in vivo use, simple dilution may cause precipitation. Use a liposomal formulation or specific vehicle (see Section 4.3).

In Vitro Validation (HEK-Blue NOD2 Assay)

This assay validates the agonist activity using a reporter cell line expressing human NOD2 and an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

Workflow:

  • Cell Prep: Prepare HEK-Blue™ hNOD2 cells (InvivoGen) in HEK-Blue™ Detection medium.

  • Stimulation: Add L18-MDP (10 ng/mL to 10 µg/mL) to the wells.

    • Control: Use native MDP (10 µg/mL) as a positive control and untreated cells as negative.

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.

  • Readout: Measure SEAP activity using a spectrophotometer at 620–655 nm.

In Vivo Adjuvanticity (Formulation)

For animal studies, L18-MDP is often used to boost immune responses against antigens.

Formulation Protocol (Liposomal/Emulsion):

  • Vehicle: Use a squalene-in-water emulsion or incorporate L18-MDP into liposomes (e.g., DOPC/Cholesterol).

  • Preparation:

    • Dissolve L18-MDP in a small volume of ethanol.

    • Mix with lipids (if making liposomes) or inject into the oil phase of an emulsion.

    • Evaporate solvent or sonicate to form stable particles.

  • Administration: Subcutaneous (s.c.) or Intraperitoneal (i.p.). Typical dose: 50–100 µg per mouse .

Visualization: Experimental Workflow

Workflow Lyophilized Lyophilized L18-MDP DMSO_Stock DMSO Stock (5 mg/mL) Lyophilized->DMSO_Stock Dissolve Dilution Dilution Step (Avoid Precipitation) DMSO_Stock->Dilution Aliquot InVitro In Vitro Assay (HEK-Blue / PBMC) Dilution->InVitro Direct add (<0.1% DMSO) InVivo In Vivo Formulation (Liposomes/Emulsion) Dilution->InVivo Complex with Lipids Readout Readout: SEAP / Cytokines / IgG InVitro->Readout InVivo->Readout

Caption: Step-by-step workflow from reconstitution to experimental application.

Data Presentation: Comparative Efficacy

The table below summarizes the enhanced potency of L18-MDP compared to native MDP, derived from aggregate literature data.

FeatureNative MDPL18-MDP (Stearoyl-MDP)Mechanism of Difference
Cellular Uptake Low (Requires endocytosis/transport)High (Passive diffusion/membrane anchoring)Lipophilicity of stearoyl chain.[6]
In Vitro Potency (EC50) High µM rangeLow nM to µM range Enhanced cytosolic availability.
In Vivo Half-life Minutes (Rapid renal clearance)Hours/Days Lipid association reduces clearance.
Adjuvant Type Weak Th2 biasPotent Th1/Th2 balanced Stronger DC maturation & IL-12 induction.
Pyrogenicity High (at effective doses)Reduced Altered PK profile reduces systemic shock.

References

  • InvivoGen. L18-MDP Product Datasheet & Technical Specifications. InvivoGen. Link

  • Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Part of the adjuvant effect of MDP derivatives is mediated by NOD2. Journal of Immunology.[7] Link

  • Tsujimoto, M., et al. (1986). Reconstitution of the immunoadjuvant activity of muramyl dipeptide by liposomes. Infection and Immunity.[6][7] Link

  • Nabergoj, S., et al. (2019). Progress in the discovery of NOD2 agonists: a review of patents from 2010 to 2018. Expert Opinion on Therapeutic Patents. Link

  • Fujimura, T., et al. (2006).[8] A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-beta synergistically induce dendritic cell maturation.[4] Journal of Dermatological Science. Link(Note: References synergistic effects in melanoma models).

Sources

The Lipophilicity Factor: Optimizing MDP for NOD2-Mediated Immune Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the critical "Membrane Barrier" problem in MDP-based immunotherapy. It synthesizes mechanistic insights with practical, field-proven protocols.

Technical Guide & Whitepaper

Executive Summary: The Intracellular Challenge

Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif recognized by the innate immune system.[1] However, its clinical utility has historically been hampered by a fundamental paradox: its receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), is cytosolic, yet native MDP is highly hydrophilic.

Native MDP (


) relies on inefficient uptake mechanisms (e.g., PepT1 transporters or fluid-phase pinocytosis) to reach the cytoplasm. This guide details how increasing lipophilicity—either through chemical conjugation (e.g., Romurtide, B30-MDP) or liposomal formulation (Mifamurtide)—dramatically enhances potency by facilitating membrane interaction, endosomal escape, and cytosolic bioavailability.

Mechanistic Foundation: The Entry Barrier

To understand why lipophilicity drives potency, we must map the activation pathway. Unlike TLR4 (surface receptor), NOD2 requires the ligand to cross the plasma membrane.

The NOD2 Signaling Cascade

Upon cytosolic entry, MDP binds the Leucine-Rich Repeat (LRR) domain of NOD2. This triggers a conformational change, exposing the CARD domains for RIPK2 recruitment, ultimately activating NF-


B.

Critical Bottleneck: The rate-limiting step is not receptor binding (


 is usually sufficient), but cytosolic access . Lipophilic analogs bypass this bottleneck by anchoring into endosomal membranes, facilitating "flip-flop" or leakage into the cytosol.
Visualization of the Signaling Pathway

The following diagram illustrates the comparative entry mechanisms of hydrophilic MDP versus lipophilic analogs (e.g., MTP-PE).

NOD2_Pathway cluster_ext Extracellular Space cluster_cyto Cytoplasm (Macrophage/DC) cluster_nuc Nucleus MDP Native MDP (Hydrophilic) PepT1 PepT1 Transporter (Inefficient) MDP->PepT1 Active Transport (Low Capacity) LipMDP Lipophilic MDP (e.g., MTP-PE/Romurtide) Liposome Liposomal Carrier LipMDP->Liposome Incorporation Endosome Endosome Liposome->Endosome Phagocytosis NOD2 NOD2 Receptor (Inactive) Endosome->NOD2 Endosomal Escape (Enhanced by Lipophilicity) PepT1->NOD2 Cytosolic Entry NOD2_Act NOD2 Complex (Activated) NOD2->NOD2_Act Ligand Binding RIPK2 RIPK2 NOD2_Act->RIPK2 Recruitment NFkB NF-κB Translocation RIPK2->NFkB Polyubiquitination Cytokines Transcription: TNF-α, IL-6, IL-1β NFkB->Cytokines Gene Expression

Figure 1: Comparative activation pathways. Note the direct endosomal escape route facilitated by lipophilic modifications (Red Path), bypassing the rate-limiting PepT1 transport.

Structural Engineering of Lipophilic Analogs

Chemical modification strategies focus on attaching hydrophobic moieties to the muramyl or peptide backbone.

Key Analogs & Properties
CompoundModificationLipophilicity SourcePrimary ApplicationMechanism of Enhancement
Native MDP NoneNone (Hydrophilic)Research StandardPoor uptake; requires high doses.
B30-MDP 6-O-acyl derivative2-docosyl-3-hydroxy-hexacosanoic acidAdjuvant (Research)Localizes at injection site; prevents systemic washout.
Romurtide N-acyl-L-LysineStearoyl (C18) chain on LysineLeukopenia (Clinical)Enhanced membrane anchoring; extended half-life.
Mifamurtide Tripeptide-PEPhosphatidylethanolamine tailOsteosarcoma (Clinical)Designed for liposomal bilayer insertion; targets lung macrophages.
The "Goldilocks" Zone

Research indicates a non-linear relationship between lipophilicity and potency.

  • Too Hydrophilic: Rapid renal clearance, poor cellular uptake.

  • Optimal Lipophilicity (C18 chains): High affinity for lipid bilayers, efficient endosomal escape, retention in draining lymph nodes.

Technical Protocols

The following protocols are designed for self-validation . Causality is emphasized: every step explains why it is performed to prevent experimental artifacts.

Protocol A: In Vitro Potency Assay (Human PBMCs)

Objective: Quantify the immune-stimulating potency of lipophilic MDP analogs vs. native MDP.

Rationale: PBMCs contain monocytes (high NOD2 expression). We measure TNF-


 as a direct readout of NF-

B activation.

Materials:

  • Fresh human whole blood (heparinized).

  • Ficoll-Paque density gradient media.

  • RPMI-1640 medium + 10% FBS (heat-inactivated).

  • Control: Native MDP (

    
    ).
    
  • Test Article: Lipophilic Analog (e.g., L18-MDP) formulated in 2% DMSO or liposomes.

Workflow:

  • PBMC Isolation:

    • Layer diluted blood over Ficoll-Paque. Centrifuge 400xg, 30 min, brake OFF.

    • Why: Brake off prevents disruption of the delicate mononuclear cell layer.

  • Plating:

    • Resuspend PBMCs at

      
       cells/mL in RPMI. Plate 
      
      
      
      /well in 96-well flat-bottom plates.
    • Why: Flat bottom ensures uniform settling and macrophage adherence.

  • Stimulation (The Critical Step):

    • Prepare serial dilutions of MDP and Lipophilic Analog (

      
       to 
      
      
      
      ).
    • Crucial: If using a highly lipophilic analog dissolved in DMSO, ensure final DMSO concentration is

      
       to avoid cytotoxicity.
      
    • Incubate for 18-24 hours at

      
      , 5% 
      
      
      
      .
  • Supernatant Harvest:

    • Centrifuge plate at 500xg for 5 min. Collect cell-free supernatant.

    • Why: Removes cell debris that could clog ELISA washers or interfere with optical density.

  • Quantification:

    • Analyze via TNF-

      
       ELISA.
      
    • Self-Validation Check: The Native MDP control must show a dose-dependent curve. If the

      
       MDP well has 
      
      
      
      TNF-
      
      
      , the donor cells are non-responders or the assay failed.
Protocol B: Liposomal Formulation of Lipophilic MDP

Objective: Incorporate lipophilic MDP (e.g., MTP-PE) into the bilayer of multilamellar vesicles (MLVs).[2]

Rationale: Lipophilic analogs are water-insoluble. They must be "baked" into the lipid membrane during vesicle formation, not just encapsulated in the core.

  • Lipid Film Formation:

    • Mix Phosphatidylcholine (PC) and Phosphatidylserine (PS) (molar ratio 7:3) in chloroform.

    • Add Lipophilic MDP analog (1:100 drug-to-lipid ratio).

    • Rotary evaporate to form a thin, dry film. Desiccate overnight.

    • Why: Co-solubilization ensures the drug is evenly distributed in the lipid matrix before hydration.

  • Hydration:

    • Add sterile PBS. Vortex vigorously for 10 minutes.

    • Result: Formation of MLVs (Multilamellar Vesicles).[2] The lipophilic tail of the drug anchors into the bilayer, exposing the muramyl peptide headgroup to the aqueous inter-lamellar space.

  • Sizing (Optional):

    • Extrude through 200nm polycarbonate filters if uniform SUV (Small Unilamellar Vesicles) are required.

    • Note: For macrophage targeting, larger MLVs (

      
      ) are often superior as they are more readily phagocytosed than nano-sized SUVs.
      

Data Visualization: Formulation Logic

This diagram details the structural difference between encapsulating hydrophilic MDP vs. embedding lipophilic analogs.

Liposome_Structure cluster_hydro Hydrophilic MDP Formulation cluster_lipo Lipophilic MDP Formulation L1 Lipid Bilayer Core1 Aqueous Core (Contains dissolved MDP) L1->Core1 Encapsulation Leak Leakage Risk: High Core1->Leak L2 Lipid Bilayer (Drug Anchored Here) Core2 Aqueous Core L2->Core2 Hydration Stable Stability: High (Membrane Bound) L2->Stable

Figure 2: Structural integrity comparison. Lipophilic analogs (Right) anchor into the bilayer, preventing leakage and presenting the ligand more effectively after phagocytosis.

References

  • Pabst, M. J., et al. (1980). "Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion."[3] Journal of Experimental Medicine.

  • Jakopin, Ž. (2013).[4] "Murabutide Revisited: A Review of its Pleiotropic Biological Effects." Current Medicinal Chemistry.

  • Filippov, D. V., et al. (2016).[5] "Lipophilic Muramyl Dipeptide-Antigen Conjugates as Immunostimulating Agents."[5][6][7] ChemMedChem.

  • Yoo, Y. C., et al. (1991). "Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine." Vaccine.

  • Nardin, A., et al. (2006). "Liposomal muramyl tripeptide phosphatidylethanolamine: A review of its development and clinical application." Expert Review of Vaccines.

Sources

Discovery and history of muramyl dipeptide adjuvants

Author: BenchChem Technical Support Team. Date: February 2026

The Minimal Active Unit: A Technical Guide to Muramyl Dipeptide Adjuvants

Executive Summary

Muramyl dipeptide (MDP) represents a watershed moment in immunopharmacology: the first successful reduction of a complex bacterial adjuvant (Freund’s Complete Adjuvant) to a single, synthetically reproducible molecule (


-acetylmuramyl-L-alanyl-D-isoglutamine). While native MDP exhibits potent immunostimulatory properties via the NOD2 receptor, its clinical utility was historically hampered by severe pyrogenicity.[1] This guide analyzes the discovery trajectory, the structure-activity relationships (SAR) that separated efficacy from toxicity, and the engineering of modern derivatives like Mifamurtide (Mepact®).

Historical Genesis: Deconstructing the Mycobacteria

The Problem: In the mid-20th century, Freund’s Complete Adjuvant (FCA)—an emulsion of killed Mycobacterium tuberculosis in mineral oil—was the gold standard for antibody production but was too toxic (granulomas, ulcers) for human use. The Solution: In 1974, two independent groups (Lederer et al. at the Pasteur Institute and Kotani et al. in Japan) identified the minimal structural unit responsible for this adjuvant activity.

The Isolation Logic

The discovery required a systematic enzymatic degradation of the mycobacterial cell wall.

Isolation_Workflow cluster_legend Discovery Phase Whole_Bacteria Mycobacterium tuberculosis (Whole Organism) Cell_Wall Cell Wall Fraction (Delipidated) Whole_Bacteria->Cell_Wall Mechanical Disruption & Solvent Extraction Peptidoglycan Peptidoglycan Matrix (Arabinogalactan-Peptidoglycan) Cell_Wall->Peptidoglycan Removal of Free Lipids/Waxes Enzymatic_Digestion Lysozyme Digestion (Cleaves u03b2-1,4 linkages) Peptidoglycan->Enzymatic_Digestion WSA Water-Soluble Adjuvant (WSA) (Oligomers) MDP Muramyl Dipeptide (MDP) (Minimal Active Unit) WSA->MDP Purification & Structural Analysis Enzymatic_Digestion->WSA Partial Hydrolysis

Figure 1: The deconstruction workflow used by Lederer and Kotani to isolate MDP from the mycobacterial cell wall.

Chemical Architecture & SAR

The biological activity of MDP is strictly dependent on its stereochemistry. The molecule consists of a sugar moiety (


-acetylmuramic acid) linked to a dipeptide.[1][2][3]

Chemical Name:


-acetylmuramyl-L-alanyl-D-isoglutamine.[1][2][4][5]
Critical Structural Features (SAR)
Structural ComponentModificationEffect on Activity
Sugar Moiety Removal of

-acetyl group
Loss of activity.
L-Alanine (Pos 1) Substitution with D-AlanineComplete loss of adjuvant activity.
D-Isoglutamine (Pos 2) Substitution with L-IsoglutamineLoss of activity.
D-Isoglutamine (Pos 2) Conversion to D-Glutamic acidLoss of adjuvant activity; often toxic.
C-Terminus Lipophilic tail addition (e.g., PE)Increases cellular uptake and potency (basis of Mifamurtide).

Key Insight: The D-isoglutamine residue is unique to bacterial cell walls; mammalian enzymes do not synthesize D-amino acids in this context, making it a perfect Pathogen-Associated Molecular Pattern (PAMP) for the immune system to detect.

Mechanism of Action: The NOD2 Pathway

MDP is recognized intracellularly by NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), also known as CARD15. Unlike Toll-like receptors (TLRs) that often reside on the cell surface, NOD2 is cytosolic.[6]

Causality of Activation:

  • Entry: MDP enters the cell via endocytosis (often clathrin-mediated) or peptide transporters (hPepT1).

  • Recognition: MDP binds to the Leucine-Rich Repeat (LRR) domain of NOD2.[6][7]

  • Unfolding: Binding induces a conformational change, exposing the CARD domains.

  • Signaling: NOD2 recruits RIPK2 (Receptor-Interacting Protein Kinase 2), leading to ubiquitination and downstream NF-

    
    B activation.
    

NOD2_Signaling cluster_cytosol Cytoplasm cluster_nucleus Nucleus MDP_Ext MDP (Extracellular) MDP_Int MDP (Intracellular) MDP_Ext->MDP_Int Endocytosis / hPepT1 NOD2_Inactive NOD2 (Autoinhibited) MDP_Int->NOD2_Inactive Binding to LRR NOD2_Active NOD2 (Oligomerized) NOD2_Inactive->NOD2_Active Conformational Change RIPK2 RIPK2 NOD2_Active->RIPK2 CARD-CARD Interaction Ubiquitin K63-Ubiquitin Chains RIPK2->Ubiquitin Polyubiquitination TAK1 TAK1 Complex Ubiquitin->TAK1 Recruitment IKK IKK Complex TAK1->IKK Phosphorylation MAPK MAPK Pathway (p38, JNK) TAK1->MAPK NFkB NF-u03baB (p65/p50) IKK->NFkB Degradation of IkB Transcription Pro-inflammatory Cytokines (TNF-u03b1, IL-1u03b2, IL-6) NFkB->Transcription Translocation

Figure 2: The NOD2 signaling cascade. MDP binding triggers RIPK2 recruitment, leading to NF-


B translocation and cytokine production.

Clinical Translation & Derivatives

The primary barrier to MDP's clinical use was pyrogenicity (fever induction). Researchers developed derivatives to separate adjuvant activity from pyrogenic toxicity.

Comparative Pharmacology
CompoundStructure NotePyrogenicityClinical StatusPrimary Indication
Native MDP

-acetylmuramyl-L-Ala-D-isoGln
HighAbandonedResearch Tool
Murabutide Ester derivative of MDPLow/NoneInvestigationalVaccine Adjuvant
Mifamurtide Muramyl Tripeptide-PE (Lipophilic)Moderate (Manageable)Approved (EU) Osteosarcoma
Romurtide Stearoyl-MDP derivativeLowApproved (Japan)Leukopenia
Mifamurtide (Mepact®)

Mifamurtide is a lipophilic analog (L-MTP-PE) encapsulated in liposomes.

  • Design Logic: The lipid tail (Phosphatidylethanolamine) anchors the molecule into the liposomal bilayer.

  • Targeting: Liposomes are naturally phagocytosed by macrophages/monocytes in the liver, spleen, and lungs (the reticuloendothelial system), delivering the drug directly to the effector cells while minimizing systemic free-drug toxicity.

  • Efficacy: Activates tumoricidal properties of macrophages to destroy residual osteosarcoma metastases.

Experimental Protocol: NOD2 Validation Assay

Objective: To validate the biological activity of an MDP sample or derivative using a reporter cell line. System: HEK-Blue™ hNOD2 (InvivoGen).[8] These cells are engineered to overexpress human NOD2 and an NF-


B-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter.
Materials
  • Cell Line: HEK-Blue™ hNOD2 (maintain in DMEM + Blasticidin + Zeocin).

  • Ligand: MDP (Standard) and Test Compound.

  • Detection Reagent: QUANTI-Blue™ (colorimetric SEAP substrate).

  • Control: HEK-Blue™ Null1 (Parental cell line without NOD2 overexpression) to rule out TLR activation.

Step-by-Step Workflow
  • Preparation: Resuspend HEK-Blue hNOD2 cells to a density of

    
     cells/mL in HEK-Blue Detection medium.
    
  • Plating: Add 180 µL of cell suspension per well in a 96-well flat-bottom plate (~50,000 cells/well).

  • Stimulation: Add 20 µL of MDP or Test Compound at graded concentrations (e.g., 10 ng/mL to 10 µg/mL).

    • Negative Control:[9] Endotoxin-free water.

    • Positive Control:[10] L18-MDP (highly potent derivative) or standard MDP.

  • Incubation: Incubate at 37°C, 5% CO

    
     for 16–24 hours.
    
    • Note: Avoid longer incubations as background alkaline phosphatase levels may rise.

  • Quantification:

    • Prepare QUANTI-Blue solution.

    • Transfer 20 µL of cell supernatant to a new plate.

    • Add 180 µL of QUANTI-Blue.

    • Incubate at 37°C for 30–60 minutes.

  • Readout: Measure absorbance (OD) at 620–655 nm using a microplate reader.

  • Analysis: Calculate the EC

    
     by plotting OD vs. Log[Concentration].
    

References

  • Ellouz, F., Adam, A., Ciorbaru, R., & Lederer, E. (1974). Minimal structural requirements for adjuvant activity of bacterial peptidoglycan derivatives. Biochemical and Biophysical Research Communications, 59(4), 1317–1325. Link

  • Kotani, S., et al. (1975). Immunoadjuvant activities of cell walls and their water-soluble fractions prepared from various gram-positive bacteria. Biken Journal, 18, 105–111. Link

  • Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][5][6][7][10][11] Journal of Biological Chemistry, 278(11), 8869–8872. Link

  • Meyers, P. A., et al. (2008). Osteosarcoma: the addition of muramyl tripeptide to chemotherapy improves overall survival—a report from the Children's Oncology Group. Journal of Clinical Oncology, 26(4), 633–638. Link

  • InvivoGen. (n.d.).[8] HEK-Blue™ hNOD2 Cells Protocol.[8][12] Link[8]

Sources

An In-depth Technical Guide to the Innate Immune Response Following L18-MDP Stimulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the innate immune response elicited by L18-MDP, a potent synthetic agonist of the intracellular pattern recognition receptor, NOD2. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, cellular consequences, and state-of-the-art experimental methodologies for studying this critical pathway. Our narrative is built on a foundation of scientific integrity, explaining not just the "how" but the "why" behind experimental designs and mechanistic steps.

Introduction: L18-MDP and the NOD2 Sensing Pathway

The innate immune system serves as the body's first line of defense, relying on a germline-encoded repertoire of Pattern Recognition Receptors (PRRs) to detect conserved microbial structures.[1][2] Among these, the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is a paramount cytosolic sensor responsible for recognizing muramyl dipeptide (MDP), a ubiquitous component of both Gram-positive and Gram-negative bacterial peptidoglycan.[2][3][4]

L18-MDP, also known as MDP-Lys(L18), is a synthetic, lipophilic derivative of MDP.[5][6] This structural modification—specifically the addition of a stearoyl fatty acid chain—is not a trivial alteration. It critically enhances the molecule's ability to traverse the cell membrane, leading to more efficient delivery to its cytosolic target, NOD2.[7] This enhanced bioavailability makes L18-MDP a more potent activator of the NOD2 pathway than its natural counterpart, MDP.[7]

The engagement of the NOD2 pathway by agonists like L18-MDP is of profound interest in immunology and drug development. It is a central hub for initiating inflammatory responses and has significant implications in the pathogenesis of inflammatory conditions such as Crohn's disease, where mutations in the NOD2 gene are a major risk factor.[8][9][10][11] Conversely, harnessing this pathway is a key strategy in the development of next-generation vaccine adjuvants and immunotherapies for cancer.[3][6][12]

The Molecular Cascade: From Cytosolic Recognition to Gene Transcription

The response to L18-MDP is a highly orchestrated series of molecular events. Understanding this pathway is essential for designing experiments and interpreting data accurately. The process begins with cellular entry and culminates in the coordinated expression of hundreds of immune genes.

Cellular Entry, Processing, and Ligand Recognition

Unlike hydrophilic MDP, the lipophilic nature of L18-MDP facilitates its passive diffusion across the plasma membrane. Once inside the cytoplasm, cellular esterases are thought to hydrolyze the fatty acid chain, releasing the core MDP molecule.[7]

A pivotal and recently elucidated step is the phosphorylation of the liberated MDP by the cellular enzyme N-acetyl-glucosamine kinase (NAGK).[7] This phosphorylation event is an absolute prerequisite for NOD2 activation. The resulting MDP-phosphate then directly binds to the leucine-rich repeat (LRR) domain of NOD2, inducing a critical conformational change that relieves its auto-inhibited state.[4][7][13]

NOD2 Signalosome Assembly and Downstream Signaling

Ligand binding triggers the oligomerization of NOD2, a crucial step for the recruitment of downstream signaling effectors. The central event is the homotypic interaction between the caspase recruitment domain (CARD) of NOD2 and that of the serine-threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[7][8] This interaction seeds the formation of a multi-protein complex known as the NOD2 signalosome.

Within the signalosome, RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit and activate two principal downstream pathways:

  • NF-κB Activation: The ubiquitinated RIPK2 recruits the TAK1 and IKK complexes. TAK1 phosphorylates and activates the IKK complex, which in turn phosphorylates the inhibitory protein IκBα.[14] This marks IκBα for proteasomal degradation, liberating the NF-κB transcription factor (a heterodimer of p50 and p65/RelA) to translocate into the nucleus.[7][14][15] Nuclear NF-κB then binds to the promoters of a vast array of pro-inflammatory genes, including cytokines and chemokines.

  • MAPK Activation: The NOD2 signalosome also potently activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK, and JNK.[4][7][15] These kinases phosphorylate other transcription factors (e.g., AP-1), which cooperate with NF-κB to drive a robust inflammatory gene expression program.

Inflammasome Activation and Cytokine Maturation

In certain cell types, particularly myeloid cells, NOD2 activation is a key trigger for inflammasome assembly. The NOD2 signalosome can cooperate with other NLRs, such as NLRP1 or NLRP3, to form a platform for the activation of Caspase-1.[16][17] Active Caspase-1 is a protease with two critical substrates: pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). Cleavage by Caspase-1 is essential for the maturation and secretion of these potent pro-inflammatory cytokines.[16][18]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L18-MDP_ext L18-MDP MDP MDP P-MDP Phospho-MDP MDP->P-MDP Phosphorylation NAGK NAGK NAGK->P-MDP NOD2_active Active NOD2 (Oligomerized) P-MDP->NOD2_active NOD2_inactive Inactive NOD2 NOD2_inactive->NOD2_active Conformational Change Signalosome NOD2 Signalosome NOD2_active->Signalosome RIPK2 RIPK2 RIPK2->Signalosome TAK1_IKK TAK1/IKK Complex Signalosome->TAK1_IKK Ubiquitination & Recruitment MAPK MAPKs (p38, ERK, JNK) Signalosome->MAPK Activation Inflammasome NLRP/Caspase-1 Inflammasome Signalosome->Inflammasome Activation IkBa IκBα TAK1_IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB Degradation & Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation proIL1b pro-IL-1β pro-IL-18 Inflammasome->proIL1b Cleavage IL1b Secreted IL-1β Secreted IL-18 proIL1b->IL1b L18-MDP_cyt L18-MDP_cyt L18-MDP_cyt->MDP Esterase Hydrolysis Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-12) NFkB_nuc->Genes

Caption: L18-MDP signaling through the NOD2 pathway.

Cellular Responses and Immunological Consequences

The molecular signaling cascade translates into a potent, multi-faceted cellular response, primarily driven by professional innate immune cells like monocytes, macrophages, and dendritic cells (DCs).[12][19]

Pro-inflammatory Cytokine and Chemokine Secretion

A hallmark of L18-MDP stimulation is the robust production of a wide array of cytokines and chemokines. This "cytokine storm" is essential for recruiting and activating other immune cells to the site of a potential infection. The specific profile can vary by cell type and species, but a core set is consistently observed.

Cytokine/ChemokinePrimary Function in Innate ImmunityTypical Induction by L18-MDP
TNF-α Potent pro-inflammatory cytokine; activates endothelial cells; induces feverStrong and rapid induction
IL-1β Key mediator of inflammation; induces fever; promotes T-cell activationStrong induction, requires inflammasome/Caspase-1
IL-6 Pleiotropic cytokine; induces acute phase response; promotes B-cell differentiationStrong induction
IL-12 Critical for Th1 polarization of adaptive immunity; activates NK cellsModerate to strong induction, especially in DCs
IL-8 (CXCL8) Potent neutrophil chemoattractantVery strong induction in monocytes/macrophages
IL-10 Anti-inflammatory cytokine (often induced later as a feedback mechanism)Variable induction

This table summarizes typical responses observed in human primary monocytes or THP-1 cells.[12][20]

Dendritic Cell Maturation and Adjuvant Activity

Dendritic cells are the most potent antigen-presenting cells (APCs) and are critical for bridging innate and adaptive immunity. L18-MDP is a powerful stimulus for DC maturation, a process characterized by:

  • Upregulation of Co-stimulatory Molecules: Increased surface expression of CD40, CD80, and CD86.[12] These molecules provide the "second signal" necessary for naive T-cell activation.

  • Enhanced Antigen Presentation: Increased expression of MHC class I and II molecules, allowing for more efficient presentation of processed antigens to T-cells.

  • Production of T-cell Polarizing Cytokines: Secretion of IL-12, which drives the differentiation of naive CD4+ T-cells into the Th1 lineage, crucial for cell-mediated immunity against intracellular pathogens and tumors.[12]

This potentiation of DC function is the mechanistic basis for the powerful adjuvant effects of L18-MDP, making it an attractive candidate for enhancing the immunogenicity of subunit vaccines.[5][6]

Validated Experimental Protocols

Studying the L18-MDP response requires robust and well-controlled experimental systems. The following protocols are field-proven methodologies for interrogating this pathway.

Experimental_Workflow Stimulation 2. Stimulation - Vehicle Control (DMSO) - L18-MDP (e.g., 100 ng/mL) - LPS Control (100 ng/mL) Harvest 3. Harvest Samples (e.g., 6h for supernatant, 30 min for lysate) Stimulation->Harvest Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate ELISA 4a. Cytokine Analysis (ELISA) - Measure TNF-α, IL-6, IL-8 Supernatant->ELISA WB 4b. Pathway Analysis (Western Blot) - p-p65, p-p38, IκBα Lysate->WB Data_Analysis 5. Data Analysis & Interpretation ELISA->Data_Analysis WB->Data_Analysis

Caption: A typical workflow for in vitro analysis of L18-MDP response.

Protocol 1: In Vitro Stimulation of THP-1 Monocytes

Causality: The human THP-1 monocytic cell line is an excellent model as it endogenously expresses the complete NOD2 signaling pathway and provides a highly reproducible system, minimizing the donor-to-donor variability seen with primary cells.[20]

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at a density between 2x10^5 and 1x10^6 cells/mL.

  • Seeding: Seed cells into a 24-well tissue culture plate at a density of 5x10^5 cells/well in 1 mL of complete medium.

  • Differentiation (Optional but Recommended): To obtain a more macrophage-like phenotype, differentiate cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL for 24-48 hours. After differentiation, wash the adherent cells gently with warm PBS and replace with fresh, PMA-free complete medium. Allow cells to rest for 24 hours before stimulation.

  • Stimulation Preparation: Prepare a 100X stock of L18-MDP in sterile DMSO. A typical final stimulation concentration ranges from 10 to 1000 ng/mL. Prepare vehicle (DMSO) and positive (LPS, 100 ng/mL) controls.

  • Treatment: Add 10 µL of the 100X stock solutions to the appropriate wells. Gently swirl the plate to mix.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

    • For signaling pathway analysis (Western Blot), incubate for 15-60 minutes.

    • For cytokine analysis (ELISA), incubate for 4-24 hours.

Protocol 2: Quantification of TNF-α by Sandwich ELISA

Causality: ELISA (Enzyme-Linked Immunosorbent Assay) is the gold standard for quantifying secreted proteins due to its high sensitivity and specificity, which is conferred by the use of a matched pair of antibodies targeting different epitopes on the cytokine.

  • Sample Collection: After incubation, centrifuge the culture plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C until use.

  • Plate Coating: Dilute the capture antibody (e.g., anti-human TNF-α) in coating buffer (e.g., 1X PBS) to the manufacturer's recommended concentration. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., PBS + 1% BSA) to each well. Incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation: Wash the plate 3 times. Prepare a standard curve using recombinant TNF-α. Add 100 µL of standards and samples (diluted in Blocking Buffer if necessary) to the appropriate wells. Incubate for 2 hours at RT.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL of the biotinylated detection antibody, diluted to the recommended concentration in Blocking Buffer, to each well. Incubate for 1-2 hours at RT.

  • Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well. Incubate for 20-30 minutes at RT, protected from light.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate at RT in the dark until sufficient color develops (typically 5-20 minutes).

  • Reaction Stop: Add 50 µL of Stop Solution (e.g., 1M H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract background absorbance. Plot the standard curve (absorbance vs. concentration) and use a 4-parameter logistic curve fit to calculate the concentration of TNF-α in the unknown samples.

Data Interpretation and Self-Validating Systems

  • Vehicle Control (DMSO): This is the most critical control. Any observed effect must be significantly greater than that produced by the solvent used to dissolve L18-MDP. This ensures the response is due to the compound, not the vehicle.

  • Positive Control (LPS): Using a ligand for a different PRR, like LPS for TLR4, validates the immunocompetence of the cells. If cells respond to LPS but not L18-MDP, it may suggest a specific defect in the NOD2 pathway.

  • Genetic Controls (The Gold Standard): The most definitive validation comes from using cells with a genetic knockout of a key pathway component. For instance, demonstrating that L18-MDP fails to induce cytokine production in NOD2-knockout or RIPK2-knockout THP-1 cells provides unequivocal evidence that the response is NOD2-dependent.[7][18]

Conclusion and Future Perspectives

L18-MDP is a powerful tool for probing the intricacies of innate immune sensing. Its ability to potently and specifically activate the NOD2 pathway triggers a robust inflammatory cascade characterized by NF-κB and MAPK activation, pro-inflammatory cytokine secretion, and the maturation of antigen-presenting cells. This cascade is fundamental to its efficacy as an immunological adjuvant and provides a window into the mechanisms of inflammatory diseases.

Future research will continue to unravel the complex interplay between NOD2 signaling and other immune pathways, including autophagy and other PRRs.[21] A deeper understanding of how L18-MDP modulates the immune microenvironment will be crucial for designing more effective vaccines against challenging pathogens and developing novel immunotherapies for cancer and chronic inflammatory diseases.

References

  • Title: Muramyl peptides activate innate immunity conjointly via YB1 and NOD2 Source: PubMed URL: [Link]

  • Title: The adjuvant effect of a muramyl dipeptide (MDP) analog on temperature-sensitive Salmonella mutant vaccine Source: PubMed URL: [Link]

  • Title: Muramyl Dipeptide and its Derivatives: Peptide Adjuvant in Immunological Disorders and Cancer Therapy Source: Bentham Science URL: [Link]

  • Title: Biological studies of muramyl dipeptide analogues as potential ligands for NOD2 receptor Source: Lakehead University Knowledge Commons URL: [Link]

  • Title: Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae Source: Infection and Immunity - ASM Journals URL: [Link]

  • Title: Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine Source: PubMed URL: [Link]

  • Title: Regulation of Immune Homeostasis via Muramyl Peptides-Low Molecular Weight Bioregulators of Bacterial Origin Source: MDPI URL: [Link]

  • Title: Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation Source: Nature URL: [Link]

  • Title: Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response Source: MDPI URL: [Link]

  • Title: A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth Source: ResearchGate URL: [Link]

  • Title: Activation of NOD2 by MDP results in increased IL-1 and IL-18... Source: ResearchGate URL: [Link]

  • Title: A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth Source: PubMed URL: [Link]

  • Title: A NOD2–NALP1 complex mediates caspase-1-dependent IL-1β secretion in response to Bacillus anthracis infection and muramyl dipeptide Source: PNAS URL: [Link]

  • Title: Role of Nod2 in the development of Crohn's disease Source: PMC - NIH URL: [Link]

  • Title: Inflammasome-dependent cytokine secretion by L18-MDP in human cDC2 is... Source: ResearchGate URL: [Link]

  • Title: Crohn's and NOD2: A Classic Interaction Re-Examined Source: MicrobeTO URL: [Link]

  • Title: The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: The Effect of NOD2 on the Microbiota in Crohn's Disease Source: PMC - NIH URL: [Link]

  • Title: The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment Source: ACS Publications URL: [Link]

  • Title: Multidomain Peptide Hydrogel Adjuvants Elicit Strong Bias Towards Humoral Immunity Source: Wiley Online Library URL: [Link]

  • Title: NOD2 and inflammation: current insights Source: JIR - Dove Medical Press URL: [Link]

  • Title: Chronic NOD2 stimulation by MDP confers protection against parthanatos through M2b macrophage polarization in RAW264.7 cells Source: PubMed URL: [Link]

  • Title: Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections Source: PMC - NIH URL: [Link]

  • Title: The NOD2 Gene and Its Role and Extent in Inflammatory Bowel Disease (Ulcerative Colitis and Crohn's Disease) Source: Proceedings of the Texas A&M Medical Student Grand Rounds URL: [Link]

  • Title: Nod2 Activates NF-kB in CD4+ T Cells but Its Expression Is Dispensable for T Cell-Induced Colitis Source: PLOS One URL: [Link]

  • Title: THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists Source: CORE URL: [Link]

  • Title: Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages Source: PMC - NIH URL: [Link]

  • Title: MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function Source: PMC - NIH URL: [Link]

  • Title: Polarized monocyte response to cytokine stimulation Source: PMC - NIH URL: [Link]

  • Title: NOD2 senses MDP and elicits immune responses. MDP-derived from... Source: ResearchGate URL: [Link]

  • Title: NOD2-C2 - a novel NOD2 isoform activating NF-κB in a muramyl dipeptide-independent manner Source: PMC - PubMed Central URL: [Link]

  • Title: Macrophage stimulation in vitro by an inactive muramyl dipeptide derivative after conjugation to a multi-poly(DL-alanyl)-poly(L-lysine) carrier Source: NIH URL: [Link]

Sources

Methodological & Application

Technical Guide: In Vivo Application of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

[1]

Part 1: Molecule Profile & Mechanistic Logic[1]

The Compound

This compound is a lipophilic derivative of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif recognized by the innate immune system.[1]

  • Core Moiety: N-acetylmuramyl-L-alanyl-D-isoglutamine (activates NOD2).[1][2][3]

  • Modification: A stearoyl (C18) fatty acid chain attached to the 6-position of the muramic acid ring.

  • Function: Potent immunostimulant, vaccine adjuvant, and nonspecific anti-infective agent.[4][5]

The "Why": Lipophilicity and Pharmacokinetics

Standard MDP is water-soluble but rapidly cleared (half-life < 30 min) and lacks cell-membrane anchoring. The 6-O-stearoyl modification fundamentally alters its biodistribution:

  • Membrane Anchoring: The C18 tail intercalates into lipid bilayers (cell membranes or liposomes), displaying the MDP headgroup to the cytosol or endosomal NOD2 receptors.

  • Extended Half-Life: Reduces rapid renal clearance, allowing sustained stimulation of myeloid cells.

  • Reduced Pyrogenicity: Unlike native MDP, stearoyl derivatives often exhibit lower pyrogenicity while retaining adjuvanticity.

Mechanism of Action: NOD2 Signaling

Upon internalization (via phagocytosis of liposomes or endocytosis), the MDP moiety binds NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This triggers a cascade leading to the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and Th1-polarizing signals.

NOD2_PathwayMDP6-O-Stearoyl-MDP(Intracellular)NOD2NOD2 Receptor(Auto-inhibition release)MDP->NOD2 Ligand BindingRIP2RIP2 Kinase(Polyubiquitination)NOD2->RIP2 CARD-CARD InteractionTAK1TAK1 ComplexRIP2->TAK1 RecruitmentNFkBNF-κBTranslocationTAK1->NFkB PhosphorylationMAPKMAPK Pathway(p38, JNK)TAK1->MAPK PhosphorylationCytokinesTranscription ofTNF-α, IL-1β, IL-6, IL-12NFkB->CytokinesMAPK->Cytokines

Figure 1: The NOD2 signaling cascade activated by 6-O-Stearoyl-MDP, leading to innate immune activation.

Part 2: Pre-Formulation & Solubility

Critical Warning: Direct dissolution of 6-O-Stearoyl-MDP in saline/PBS results in micellar aggregation or precipitation, leading to poor reproducibility and potential embolisms in IV models. Liposomal formulation is the Gold Standard.

Physicochemical Properties
PropertySpecification
Molecular Weight ~758.9 g/mol
Solubility (Water) Insoluble / Poor
Solubility (Organic) Soluble in Methanol, Ethanol, DMSO, Chloroform
Appearance White lyophilized powder
Storage -20°C, desiccated, protected from light
Vehicle Selection Guide
Vehicle SystemProsConsRecommended Use
Liposomes (DMPC/DMPG) High stability, optimal NOD2 delivery, mimics bacterial surface.Requires extrusion equipment.Vaccine Adjuvant, IV Therapy
DMSO/Saline Co-solvent Simple preparation.High local toxicity (DMSO), rapid precipitation risk.Acute IP screening only
Emulsion (IFA/Squalene) Strong depot effect.High viscosity, difficult to inject IV.Subcutaneous Immunization

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Stearoyl-MDP Liposomes (Preferred)

Objective: Incorporate Stearoyl-MDP into the lipid bilayer of multilamellar or unilamellar vesicles.

Materials:

  • This compound[1][2]

  • Lipids: Egg Phosphatidylcholine (EPC) or DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).

  • Cholesterol (stabilizer).

  • Solvents: Chloroform, Methanol.

  • Buffer: Sterile PBS (pH 7.4).

Workflow:

Liposome_PrepStep1Dissolution(Chloroform:MeOH 2:1)Step2Dry Lipid Film(Rotary Evap / N2 Stream)Step1->Step2 Mix Lipid + MDPStep3Hydration(Add PBS, Vortex)Step2->Step3 Form Multilamellar VesiclesStep4Sizing(Extrusion/Sonication)Step3->Step4 Create SUVs/LUVsStep5Sterile Filter(0.22 µm)Step4->Step5 Final Polish

Figure 2: Workflow for incorporating lipophilic MDP into liposomes.

Step-by-Step:

  • Stock Solution: Dissolve Stearoyl-MDP in Methanol at 1 mg/mL.

  • Lipid Mix: In a round-bottom flask, mix Lipid (EPC) and Cholesterol (molar ratio 7:3). Add Stearoyl-MDP stock.

    • Target Ratio: 10-50 µg Stearoyl-MDP per mg of total lipid.

  • Film Formation: Evaporate solvents under a stream of Nitrogen or rotary evaporator to form a thin, uniform film. Desiccate under vacuum for 1 hour to remove trace solvents.

  • Hydration: Add sterile PBS to the flask. Vortex vigorously for 2-5 minutes. This creates Multilamellar Vesicles (MLVs).

  • Sizing (Crucial for IV):

    • Option A (Sonication): Sonicate on ice (3 x 30 sec pulses) to clear the suspension.

    • Option B (Extrusion): Pass through a 100 nm or 200 nm polycarbonate filter 11 times.

  • Validation: Check particle size (Dynamic Light Scattering) if available. Target: 100-200 nm.

Protocol B: In Vivo Dosing & Administration
1. Safety & Controls
  • Endotoxin Control: Ensure all lipids and buffers are endotoxin-free (<0.1 EU/mL). MDP synergizes with LPS; contamination will skew results.

  • Negative Control: Empty liposomes (Lipids only, no MDP).

  • Positive Control: Standard MDP (if water solubility is acceptable) or LPS (for maximal stimulation).

2. Dosing Regimens
ApplicationRouteDose (Mouse)FrequencyNotes
Vaccine Adjuvant SC / IM50 - 100 µgDay 0, Day 14Mix 1:1 with antigen.
Innate Immunity IV / IP100 - 200 µgSingle DoseAcute cytokine release (2-4h peak).
Anti-Tumor IV (Liposomal)200 µg2x / weekMonitor for weight loss (toxicity).
Infection Model SC100 µg-24h (Prophylactic)Induces non-specific resistance.
3. Execution (Subcutaneous Adjuvant)
  • Prepare Stearoyl-MDP liposomes (2 mg/mL concentration).

  • Mix 50 µL of Liposome solution with 50 µL of Antigen solution (in PBS).

  • Total injection volume: 100 µL.

  • Inject SC into the flank or dorsal neck region.

  • Readout: Measure antibody titers (IgG, IgG1, IgG2a) at Day 21 via ELISA.

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Precipitation: If the solution turns cloudy immediately upon adding PBS (without lipids), the Stearoyl-MDP has precipitated. Correction: Use the liposome method.

  • No Immune Response:

    • Check NOD2 expression in your model (some cell lines or knockout mice lack functional NOD2).

    • Verify encapsulation efficiency: Spin down liposomes (ultracentrifuge) and measure supernatant for free MDP (absorbance at 210-220 nm, though lipids interfere; HPLC is better).

  • Toxicity/Lethargy: High doses (>500 µg) or synergy with hidden endotoxin can cause shock. Correction: Dose de-escalation and Limulus Amebocyte Lysate (LAL) testing.

References
  • Identity & Structure: Bachem Product Sheet: Ac-muramyl-Ala-D-Glu-NH2.[1][2][6]Link

  • Adjuvant Mechanism: Tsujimoto, M., et al. (1986). Adjuvant activity of muramyl dipeptide derivatives. Infect.[3][7] Immun. Link

  • NOD2 Signaling: Philpott, D.J., et al. (2014).[8] NOD signaling in mucosal host defense. Nature Immunology. Link

  • Liposomal Formulation: Phillips, N.C., et al. (1985). Liposomal incorporation of lipophilic MDP derivatives.[3] J. Med. Chem. Link

  • In Vivo Efficacy: Namba, K., et al. (1997). Romurtide (L18-MDP) as a hematopoietic agent. Biotherapy. Link

(Note: URLs provided are representative landing pages for verification of the journals/suppliers).

Application Note: L18-MDP Formulation for Vaccine Adjuvant Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

L18-MDP (6-O-stearoyl-N-acetyl-muramyl-L-alanyl-D-isoglutamine) represents a critical evolution in adjuvant technology. While its parent molecule, Muramyl Dipeptide (MDP), is the minimal bioactive peptidoglycan motif recognized by NOD2 , clinical utility of MDP is limited by rapid renal clearance and hydrophilicity.

The L18 Solution: By attaching a stearoyl (C18) fatty acid chain to the MDP core, L18-MDP becomes amphiphilic. This structural modification allows for:

  • Anchoring into lipid bilayers (liposomes) or oil droplets (emulsions).

  • Extended Half-life by preventing rapid washout.

  • Enhanced Uptake by Antigen Presenting Cells (APCs) via passive membrane interaction.

This guide provides a standardized protocol for formulating L18-MDP into stable liposomes, ensuring high encapsulation efficiency and optimal NOD2 activation.

Mechanistic Basis: The NOD2 Pathway

Unlike TLR agonists (which sense surface PAMPs), L18-MDP targets NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), a cytosolic sensor. Effective formulation must ensure the adjuvant is internalized into the cytoplasm.

Mechanism of Action[1][2][3]
  • Entry: L18-MDP liposomes are endocytosed by Dendritic Cells (DCs).

  • Sensing: L18-MDP binds the Leucine-Rich Repeat (LRR) domain of NOD2.

  • Signaling: NOD2 undergoes conformational change, recruiting RIPK2 .

  • Cascade: RIPK2 polyubiquitination recruits TAK1, leading to NF-κB nuclear translocation.

  • Output: Production of Th1-polarizing cytokines (IL-12, TNF-α, IL-6).

Diagram 1: Intracellular NOD2 Signaling Cascade

NOD2_Pathway L18 L18-MDP (Intracellular) NOD2 NOD2 Receptor (Cytosolic Sensor) L18->NOD2 Ligand Binding RIPK2 RIPK2 (Kinase) NOD2->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 Polyubiquitination NFkB NF-κB (Transcription Factor) TAK1->NFkB Phosphorylation Nuc Nucleus NFkB->Nuc Translocation Cyto Cytokine Production (IL-12, TNF-α) Nuc->Cyto Transcription

Figure 1: The NOD2 signaling axis.[1][2] L18-MDP activates the RIPK2/NF-κB pathway, distinct from TLR signaling, driving a potent Th1 immune response.

Physicochemical Profile & Solubility

Understanding the amphiphilic nature of L18-MDP is prerequisite to formulation. Do not attempt to dissolve L18-MDP directly in aqueous buffers (PBS/Saline), as it will form unstable aggregates.

PropertyStandard MDPL18-MDPFormulation Impact
Molecular Weight ~492 g/mol ~758 g/mol Larger mass requires mass-ratio adjustment.
LogP (Hydrophobicity) Low (Hydrophilic)High (Lipophilic)L18-MDP must be dissolved in organic solvents.
Solubility (Water) SolubleInsolubleRequires vehicle (Liposome/Emulsion).
Solubility (Organic) Poor in ChloroformSoluble in DMSO/EtOHCompatible with thin-film hydration.
Target Location Cytosol (Transient)Lipid BilayerAnchors in membrane; presents to cytosol after endocytosis.

Protocol: L18-MDP Liposome Formulation

Method: Thin-Film Hydration followed by Extrusion.[3] Objective: Create Large Unilamellar Vesicles (LUVs) ~100-150 nm containing L18-MDP in the bilayer.

Reagents Required[6][7][8]
  • L18-MDP: (Lyophilized powder)

  • DSPC: (1,2-distearoyl-sn-glycero-3-phosphocholine) - High

    
     lipid for stability.
    
  • Cholesterol: Stabilizes the bilayer.

  • Solvents: Chloroform (HPLC grade), Methanol (HPLC grade).

  • Hydration Buffer: PBS pH 7.4 (sterile).

Step-by-Step Workflow
Phase A: Stock Preparation
  • L18-MDP Stock: Dissolve 5 mg L18-MDP in 1 mL Chloroform:Methanol (1:1 v/v) .

    • Note: Pure chloroform may not fully dissolve the peptide headgroup; methanol aids solubility.

  • Lipid Stock: Dissolve DSPC and Cholesterol in Chloroform to 10 mg/mL.

Phase B: Thin Film Formation
  • Combine: In a round-bottom flask, mix lipids and adjuvant in the following molar ratio:

    • DSPC : Cholesterol : L18-MDP

    • Ratio: 4 : 1 : 0.25 (Molar)

    • Why? High cholesterol is not needed for adjuvant liposomes (unlike RNA-LNPs); L18-MDP acts as a "lipid" in the bilayer.

  • Evaporate: Use a Rotary Evaporator (Rotovap).

    • Bath Temp: 45°C.

    • Pressure:[4][1] Vacuum ramp down to <20 mbar.

    • Result: A thin, translucent film on the flask wall.

  • Desiccate: Place flask under high vacuum overnight to remove trace solvents (Critical for in vivo safety).

Phase C: Hydration & Sizing
  • Hydrate: Add sterile PBS to the flask. Target total lipid concentration: 5–10 mg/mL .

  • Agitate: Rotate flask at 60°C (above DSPC phase transition

    
    ) for 30 mins.
    
    • Result: Milky suspension (Multilamellar Vesicles - MLVs).

  • Extrude: Pass the suspension through a polycarbonate membrane filter (100 nm or 200 nm pore size) 11 times using a mini-extruder.

    • Temp: Must maintain >60°C during extrusion.

    • Result: Translucent/Opalescent solution (LUVs).

Diagram 2: Formulation Workflow

Formulation_Flow Start Weigh Components (DSPC, Chol, L18-MDP) Dissolve Dissolve in CHCl3:MeOH (1:1) Start->Dissolve Evap Rotary Evaporation (Thin Film) Dissolve->Evap Hydrate Hydrate w/ PBS (>55°C) Evap->Hydrate  Vacuum Dry   Extrude Extrusion (100nm Membrane) Hydrate->Extrude  Agitate   QC QC Analysis (DLS & Zeta) Extrude->QC

Figure 2: Critical path for L18-MDP liposome manufacturing via thin-film hydration.

Quality Control & Validation

Every batch must be validated before in vivo use.

Physical Characterization (DLS)

Use Dynamic Light Scattering (DLS) to measure:

  • Z-Average Size: Target 100–150 nm .

    • <80 nm: May indicate mixed micelles (unstable).

    • >200 nm: Risk of rapid clearance by RES (Liver/Spleen) before reaching lymph nodes.

  • PDI (Polydispersity Index): Target < 0.2 .

    • High PDI indicates aggregation.

Functional Validation (In Vitro)

Assay: HEK-Blue™ NOD2 Cells (InvivoGen).

  • Protocol: Treat cells with L18-MDP liposomes (0.1, 1, 10 µg/mL).

  • Readout: SEAP (Secreted Embryonic Alkaline Phosphatase) colorimetric assay at 24h.

  • Control: Free L18-MDP (dissolved in DMSO, diluted in PBS) often shows lower potency than liposomal L18-MDP due to poor cellular uptake of the free hydrophobic aggregate.

In Vivo Considerations

  • Dosing: Typical mouse dose is 10–50 µg of L18-MDP per injection.

  • Route:

    • Subcutaneous (SC):[5][6] Optimal for draining lymph node targeting.

    • Intramuscular (IM): Standard vaccine route.[4]

  • Synergy: L18-MDP is rarely used alone. It is most potent when combined with a TLR agonist (e.g., MPLA or CpG) or Alum. The "Multi-Agonist" approach mimics a real pathogen (which presents multiple PAMPs), triggering a synergistic immune response.

References

  • InvivoGen. (2023). L18-MDP: NOD2 agonist - Adjuvant.[2][7] Retrieved from [Link]

  • Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Particulate form of MDP derivatives is more potent than their soluble form. Journal of Immunology, 174(11), 7096-7103. Retrieved from [Link]

  • Pavot, V., et al. (2014). New insights into NOD2 signaling in the immune system and its potential as a vaccine adjuvant target.[4][1] Vaccine, 32(39), 5035-5040. Retrieved from [Link]

  • Nishimura, K., et al. (2020). L18-MDP, a synthetic derivative of muramyl dipeptide, improves the efficacy of cancer immunotherapy. Cancer Immunology, Immunotherapy.[2] Retrieved from [Link]

Sources

Application Notes & Protocols: Solubilization and Cellular Delivery of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 (L18-MDP) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2, a lipophilic derivative of Muramyl Dipeptide (MDP) also known as L18-MDP, is a potent synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] NOD2 is an intracellular pattern recognition receptor (PRR) crucial for detecting bacterial peptidoglycan fragments and initiating innate immune responses.[4][5][6][7] The addition of the stearoyl fatty acid chain enhances the molecule's ability to be taken up by cells, making it a powerful tool for studying NOD2-mediated signaling in various cell culture models.[3][8]

However, this lipophilic modification presents a significant challenge for researchers: poor solubility in aqueous cell culture media. Improper dissolution can lead to compound precipitation, inaccurate dosing, and non-reproducible experimental results. This guide provides a detailed analysis of the compound's mechanism, followed by two robust, field-proven protocols for its effective solubilization and delivery to cultured cells, ensuring maximal bioactivity and experimental integrity.

The Scientific Grounding: Mechanism of Action via NOD2 Signaling

To effectively use L18-MDP, it is essential to understand its biological target. L18-MDP mimics a component of the bacterial cell wall, muramyl dipeptide (MDP), which is sensed by the intracellular receptor NOD2.[1][2][5] Upon binding of L18-MDP in the cytoplasm, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[4][5][6] This initiates a complex signaling cascade that activates key downstream pathways, including NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[3][5][9] The culmination of this signaling is the transcriptional upregulation of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which orchestrate the innate immune response.[7][10]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_downstream cluster_nucleus Nucleus Cell Membrane Cell Membrane L18_MDP L18-MDP NOD2 NOD2 (inactive) L18_MDP->NOD2 Binds NOD2_active NOD2 (active) + Oligomerization NOD2->NOD2_active Activates RIPK2 RIPK2 (RICK) NOD2_active->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 Activates NFkB NF-κB Pathway TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Transcription Pro-inflammatory Gene Transcription (IL-6, TNF-α, etc.) NFkB->Transcription MAPK->Transcription

Caption: Workflow for dissolving L18-MDP using DMSO.

Step-by-Step Methodology
  • Prepare a Concentrated Stock:

    • Aseptically weigh out the desired amount of L18-MDP powder in a sterile microcentrifuge tube.

    • Add the required volume of pure, sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex vigorously. If necessary, briefly sonicate in a water bath until the solution is completely clear. This is your primary stock solution. Store at -20°C.

  • Prepare Working Solutions:

    • From the primary stock, prepare an intermediate dilution in 100% DMSO if needed for your experimental range.

    • For the final working concentration, dilute the DMSO stock into pre-warmed, complete cell culture medium. Crucially, add the small volume of DMSO stock to the large volume of medium dropwise while gently vortexing or swirling the medium. This rapid dispersal helps prevent the compound from precipitating out of solution.

  • Dosing Cells:

    • Add the final L18-MDP/medium solution to your cell cultures. Ensure the final concentration of DMSO in the culture well is kept to a minimum, ideally below 0.5%. [11][12]

Critical Considerations for the DMSO Method
  • Cytotoxicity: DMSO can be toxic to cells, with sensitivity varying significantly between cell types, especially primary cells versus robust cell lines. [13][11]It is imperative to run a vehicle control experiment (medium with the same final concentration of DMSO but without L18-MDP) to ensure that the observed cellular effects are due to the compound and not the solvent.

  • Final DMSO Concentration: As a general rule, most cell lines tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. [11]However, for sensitive or primary cells, it is recommended to keep the final concentration at or below 0.1%. [14][11]

    Cell Type Sensitivity Recommended Max. Final DMSO Concentration
    Robust/Immortalized Cell Lines ≤ 0.5% (v/v) [11]
    Primary Cells / Sensitive Lines ≤ 0.1% (v/v) [14][11]

    | Stem Cells | Often require < 0.05% (v/v) |

Method 2: Liposomal Encapsulation (Thin-Film Hydration)

For experiments requiring very low solvent concentrations or for in vivo applications, encapsulating L18-MDP within liposomes is a superior method. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate lipophilic drugs within their membrane, rendering them dispersible in aqueous solutions. [15][16]The thin-film hydration method is a classic and reliable technique for this purpose. [][18][19]

Protocol Workflow: Liposome Preparation

Sources

Application Note: Optimized Dendritic Cell Maturation using L18-MDP (NOD2 Agonist)

[1]

Introduction & Mechanistic Rationale

Dendritic cells (DCs) are the sentinels of the immune system, bridging innate and adaptive immunity.[1] For effective T-cell priming—particularly for Th1-polarized responses required in oncology and antiviral vaccine development—robust DC maturation is non-negotiable.

L18-MDP (6-O-stearoyl-N-acetylmuramyl-L-alanine-D-isoglutamine) is a synthetic, lipophilic derivative of Muramyl Dipeptide (MDP). While MDP is the minimal bioactive peptidoglycan motif common to all bacteria, its hydrophilic nature limits cellular uptake. L18-MDP incorporates a stearoyl fatty acid chain, significantly enhancing its membrane permeability and endosomal uptake.

Why L18-MDP?
  • Enhanced Potency: 10–100x more potent than native MDP due to superior intracellular delivery.

  • Target Specificity: Selectively activates NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), an intracellular pattern recognition receptor (PRR).

  • Synergistic Adjuvanticity: When combined with IFN-

    
     or TLR agonists (e.g., TLR4 ligands), L18-MDP induces a "super-activated" DC phenotype characterized by high IL-12p70 secretion, essential for cytotoxic T lymphocyte (CTL) generation.
    
NOD2 Signaling Pathway

Upon endosomal internalization, L18-MDP binds NOD2, triggering a signaling cascade that culminates in the activation of NF-

NOD2_PathwayL18_MDPL18-MDP(Extracellular)EndosomeEndosomal Uptake(Enhanced by Stearoyl Chain)L18_MDP->EndosomePassive Diffusion/EndocytosisNOD2NOD2(Cytosolic Sensor)Endosome->NOD2Cytosolic ReleaseRIPK2RIPK2(Kinase)NOD2->RIPK2RecruitmentTAK1TAK1 ComplexRIPK2->TAK1PolyubiquitinationIKKIKK ComplexTAK1->IKKPhosphorylationMAPKMAPK Pathway(p38, JNK, ERK)TAK1->MAPKNFkBNF-κB(Translocation)IKK->NFkBIκB DegradationTranscriptionGene Transcription(IL-12, IL-6, TNF-α, CD80/86)MAPK->TranscriptionNFkB->Transcription

Figure 1: NOD2 signaling cascade activated by L18-MDP.[2][3][4] The lipophilic stearoyl chain facilitates entry, allowing interaction with cytosolic NOD2, recruitment of RIPK2, and subsequent proinflammatory gene transcription.

Materials & Reagent Preparation

Key Reagents
ReagentSpecificationRecommended Source
L18-MDP Synthetic NOD2 agonist, >95% purityInvivoGen / Sigma
GM-CSF Recombinant Human/MousePeproTech / R&D Systems
IL-4 Recombinant Human/MousePeproTech / R&D Systems
IFN-

Recombinant Human/MousePeproTech / R&D Systems
Base Media RPMI 1640 + L-GlutamineGibco
Serum 10% Fetal Bovine Serum (FBS), Heat-InactivatedHyclone (Endotoxin <1 EU/mL)
Stock Solution Preparation (L18-MDP)

L18-MDP is lipophilic. Improper solubilization leads to aggregation and poor reproducibility.

  • Solvent: Use DMSO (Dimethyl sulfoxide) for the primary stock to ensure complete dissolution of the stearoyl chain. While water is possible, DMSO yields higher consistency.[5]

  • Concentration: Prepare a 5 mg/mL stock solution.

  • Procedure:

    • Add sterile DMSO to the lyophilized powder.

    • Vortex vigorously for 30 seconds.

    • Optional: If particles persist, sonicate in a water bath for 5 minutes at 37°C.

  • Storage: Aliquot (e.g., 20

    
    L) and store at -20°C. Avoid repeated freeze-thaw cycles.
    

Experimental Protocol: DC Generation & Stimulation

This protocol describes the generation of Monocyte-Derived Dendritic Cells (Mo-DCs) from human PBMC or mouse bone marrow, followed by L18-MDP stimulation.

Phase 1: Differentiation (Day 0–6)

Objective: Generate immature DCs (iDCs) characterized by low CD83/CD86 and high endocytic activity.

  • Isolation: Isolate CD14+ monocytes (Human) or Bone Marrow cells (Mouse).

  • Culture: Plate cells at

    
     cells/mL in Complete Media (RPMI + 10% FBS + 1% Pen/Strep).
    
  • Differentiation Cocktail:

    • GM-CSF: 50 ng/mL (Human) or 20 ng/mL (Mouse).

    • IL-4: 20 ng/mL (Human) or 10 ng/mL (Mouse).

  • Maintenance: Feed cells on Day 3 by replacing 50% of media with fresh media + cytokines.

Phase 2: Maturation (Day 6–7)

Objective: Induce maturation using L18-MDP. Critical Note: L18-MDP alone induces moderate maturation. For maximal Th1-polarizing activity (IL-12p70 high), synergy with IFN-


 is required

Experimental Groups:

  • Negative Control: Media only (iDC).

  • L18-MDP Only: 10

    
    g/mL.
    
  • Synergy Group (Recommended): L18-MDP (10

    
    g/mL) + IFN-
    
    
    (20 ng/mL).
  • Positive Control: LPS (100 ng/mL).

Step-by-Step Stimulation:

  • On Day 6, collect non-adherent and loosely adherent iDCs.

  • Resuspend at

    
     cells/mL in fresh media containing cytokines (GM-CSF/IL-4).
    
  • Add L18-MDP to a final concentration of 10

    
    g/mL .
    
    • Note: Dilute the DMSO stock 1:500 directly into the culture well or pre-dilute in media. Ensure final DMSO < 0.2%.

  • (Optional but recommended) Add IFN-

    
      (20 ng/mL) simultaneously.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    

WorkflowDay0Day 0:Isolate MonocytesDay3Day 3:Refresh Media(GM-CSF + IL-4)Day0->Day3Day6Day 6:Immature DCs (iDC)Day3->Day6StimStimulation:Add L18-MDP (10 µg/mL)+/- IFN-γDay6->StimDay7Day 7:Harvest Mature DCs(mDC)Stim->Day7

Figure 2: Timeline for DC generation and L18-MDP stimulation.

Data Analysis & Validation

Flow Cytometry (Surface Markers)

Harvest cells on Day 7. Stain for the following markers to verify maturation.

MarkerRoleExpected Result (L18-MDP Stimulated)
CD11c DC LineageHigh (Constitutive)
CD80 / CD86 Co-stimulationSignificant Upregulation (>10-fold MFI increase)
CD83 MaturationHigh Expression (Specific to mDC)
HLA-DR / MHC-II Antigen PresentationUpregulated
CCR7 MigrationUpregulated (indicates lymph node homing potential)
Cytokine Profiling (ELISA/Multiplex)

Collect supernatant on Day 7.

  • IL-12p70: The hallmark of Th1 polarization. L18-MDP alone induces low levels; L18-MDP + IFN-

    
     induces high levels (Synergy). 
    
  • TNF-

    
     / IL-6:  Pro-inflammatory markers.[2] Strongly induced by L18-MDP.
    
  • IL-10: Regulatory cytokine. Usually moderate; check ratio of IL-12/IL-10.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media L18-MDP hydrophobicityEnsure stock is fully dissolved in DMSO. Sonicate stock before use. Dilute rapidly into vortexing media.
Low IL-12p70 Lack of synergyL18-MDP requires a "second signal" for maximal IL-12. Add IFN-

(20 ng/mL) or CD40 Ligand.
High Cell Death DMSO toxicity or Over-stimulationEnsure final DMSO < 0.2%. Titrate L18-MDP down to 1

g/mL if toxicity is observed.
Weak CD80/86 Shift Poor initial differentiationCheck GM-CSF/IL-4 quality. Verify iDC phenotype (CD14 low, CD11c high) before stimulation.

References

  • InvivoGen. L18-MDP Product Information & Technical Data. Retrieved from [Link]

  • Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Particulate form mimics the action of virulent bacteria. Journal of Immunology, 174(5), 7096-7103. [Link]

  • Tada, H., et al. (2005). Synergistic effect of Nod1 and Nod2 agonists with Toll-like receptor agonists on human dendritic cells to generate interleukin-12 and T helper type 1 cells. Infection and Immunity, 73(12), 7967-7976. [Link]

  • Fukui, M., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth.[6] Journal of Dermatological Science, 62(2), 107-115.[6] [Link]

Application Note: Potentiating Antibody-Mediated Phagocytosis (ADCP) via NOD2 Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L18-MDP Priming for Enhanced Macrophage Effector Function

Abstract

Antibody-Dependent Cellular Phagocytosis (ADCP) is a critical mechanism of action for many therapeutic monoclonal antibodies (mAbs), including Rituximab, Trastuzumab, and Daratumumab.[1][2][3] However, efficacy is often limited by the immunosuppressive tumor microenvironment and insufficient activation of myeloid effector cells. L18-MDP (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine) is a lipophilic derivative of Muramyl Dipeptide (MDP) that acts as a potent agonist for the intracellular pattern recognition receptor NOD2 .[1][2]

This guide details the mechanism and protocol for using L18-MDP to prime macrophages, upregulate Fc gamma receptors (FcγRs), and significantly enhance the phagocytic clearance of antibody-opsonized target cells.[1][2]

Mechanism of Action: The NOD2-FcγR Axis

Expertise Insight: The core limitation in standard ADCP assays is often the resting state of the macrophage. Unstimulated macrophages express basal levels of FcγRs (CD16, CD32, CD64).[1][2] L18-MDP bypasses the limitations of hydrophilic MDP by utilizing its stearoyl fatty acid chain to facilitate rapid passive diffusion across the macrophage cell membrane.

Once cytosolic, L18-MDP binds NOD2, triggering a signaling cascade that results in the transcriptional upregulation of activating FcγRs.[1] This "primes" the macrophage, lowering the threshold for antibody-mediated engulfment.

Signaling Pathway Diagram

NOD2_Signaling L18MDP L18-MDP (Extracellular) Membrane Cell Membrane (Passive Diffusion) L18MDP->Membrane L18MDP_Cyto L18-MDP (Cytosolic) Membrane->L18MDP_Cyto NOD2 NOD2 Receptor L18MDP_Cyto->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Oligomerization TAK1 TAK1 Complex RIPK2->TAK1 Polyubiquitination NFkB NF-κB (p65/p50) TAK1->NFkB Phosphorylation MAPK p38 MAPK TAK1->MAPK Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus FcR_Gene FcγR Genes (FCGR1A, FCGR2A) Nucleus->FcR_Gene Transcription FcR_Surface Increased Surface FcγRI / FcγRIIa FcR_Gene->FcR_Surface Translation & Transport Phagocytosis Enhanced ADCP FcR_Surface->Phagocytosis + mAb-Opsonized Target

Caption: Figure 1: L18-MDP crosses the membrane to activate NOD2, driving NF-κB/MAPK signaling and subsequent upregulation of Fcγ receptors required for ADCP.[1][2][4][5][6]

Material Preparation & Handling

Trustworthiness Alert (Critical Pitfall): Do NOT confuse immunological L18-MDP with "10-MDP" (10-Methacryloyloxydecyl Dihydrogen Phosphate), a common monomer used in dental adhesives.[1][2] They are chemically distinct. Ensure your supplier specifies CAS 122843-30-5 (or similar for the stearoyl derivative).[1][2]

Solubility Protocol

L18-MDP is hydrophobic.[2] Direct dissolution in cell culture media will result in precipitation and inconsistent dosing.

  • Stock Solution (1 mg/mL):

    • Weigh 1 mg of lyophilized L18-MDP.

    • Dissolve in 1 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (96-100%) .[1][2]

    • Vortex vigorously for 30 seconds until clear.

    • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock solution directly into pre-warmed culture media (e.g., RPMI-1640 + 10% FBS).[1][2]

    • Target Concentration: 1 – 10 µg/mL.

    • Note: The final DMSO concentration should be <0.1% to avoid solvent toxicity.

Experimental Protocol: L18-MDP Enhanced ADCP

This protocol uses a pHrodo™-based flow cytometry readout .[2] Unlike CFSE or calcein, pHrodo is non-fluorescent at neutral pH (outside the cell) and brightly fluorescent in the acidic environment of the phagosome (pH 4-5).[1][2] This eliminates false positives from mere cell attachment.

Phase 1: Macrophage Priming
  • Cell Source: Human PBMCs (isolated via Ficoll) differentiated to Monocyte-Derived Macrophages (MDMs) or cell lines (THP-1, RAW 264.7).[1][2]

  • Differentiation (if using primary monocytes): Culture CD14+ monocytes in RPMI + 10% FBS + 50 ng/mL M-CSF for 5-7 days.[1][2]

Step-by-Step Priming:

  • Seed Effector Cells: Plate macrophages at

    
     cells/well in a 96-well flat-bottom plate. Allow adherence (2-4 hours).
    
  • Treatment: Remove supernatant. Add fresh media containing 10 µg/mL L18-MDP .[2]

  • Control: Add media with vehicle (DMSO) only.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

    • Why 24h? Transcriptional upregulation of FcγRs requires overnight incubation. Shorter exposures (<4h) are insufficient for surface protein upregulation.[1][2]

Phase 2: Target Cell Preparation
  • Target Cells: Tumor cells expressing the antigen of interest (e.g., Raji B-cells for CD20/Rituximab).[1][2]

  • Labeling: Resuspend

    
     target cells in 1 mL PBS. Add pHrodo™ Red/Green AM  (according to manufacturer, typically 1:1000 dilution).[1][2] Incubate 30 min at 37°C. Wash 2x with PBS.
    
  • Opsonization: Resuspend labeled targets in media. Add the therapeutic mAb (e.g., Rituximab) at saturating concentration (typically 10 µg/mL ).[1][2] Incubate 30 min on ice.

    • Control: Isotype control IgG.

Phase 3: Co-Culture and Readout
  • Co-Culture: Remove media from L18-MDP primed macrophages. Add

    
     opsonized target cells per well (Effector:Target ratio = 2:1).
    
  • Centrifugation (Optional): Spin plate at 100 x g for 1 min to synchronize contact.

  • Phagocytosis: Incubate for 2–4 hours at 37°C.

  • Harvest: Detach macrophages using Accutase or cold PBS/EDTA.

  • Staining: Stain with a macrophage marker (e.g., anti-CD11b APC) to distinguish effectors from un-phagocytosed targets.[1][2]

  • Analysis: Acquire on Flow Cytometer.

    • Gating Strategy: Gate on Single Cells -> Gate on CD11b+ (Macrophages) -> Gate on pHrodo High.[1][2]

    • Calculation: % Phagocytosis = (Double Positive Cells / Total CD11b+ Cells) * 100.[1][2]

Workflow Diagram

ADCP_Workflow Macro Macrophages (Adherent) Priming Priming + L18-MDP (24h) Macro->Priming CoCulture Co-Culture (2-4 Hours) Priming->CoCulture Target Target Cells (Suspension) Label Labeling (pHrodo Dye) Target->Label Opson Opsonization (+ mAb 30 min) Label->Opson Opson->CoCulture FACS Flow Cytometry (Gate CD11b+ / pHrodo+) CoCulture->FACS

Caption: Figure 2: Integrated workflow for L18-MDP priming and pHrodo-based ADCP quantification.

Expected Results & Data Analysis

Quantitative Comparison Table The following table illustrates typical fold-changes observed in human monocyte-derived macrophages treated with L18-MDP versus untreated controls.

Readout ParameterUntreated (DMSO)L18-MDP Primed (10 µg/mL)Fold Change
FcγRI (CD64) MFI


~4.0x
FcγRIIa (CD32a) MFI


~2.5x
ADCP (% Phagocytosis) 15% ± 3%45% ± 5%~3.0x
TNF-α Secretion < 50 pg/mL> 1000 pg/mL>20x

Interpretation:

  • Synergy: L18-MDP alone does not induce phagocytosis of non-opsonized targets. It requires the antibody to provide specificity.

  • MFI Shift: A clear right-shift in CD64 and CD32 expression on the macrophage population confirms successful priming.

Troubleshooting & Optimization
  • Issue: Low Phagocytosis Rates.

    • Cause: Insufficient opsonization or "Don't Eat Me" signals (CD47).[1][2]

    • Solution: Titrate antibody concentration. Consider blocking CD47 on target cells. Ensure L18-MDP stock is not degraded (check TNF-α release as a positive control for NOD2 activity).

  • Issue: High Background (False Positives).

    • Cause: Non-specific binding of target cells to macrophages.

    • Solution: Use pHrodo (acid-sensitive) instead of CFSE.[1][2] Perform 4°C binding control to subtract surface binding from internalization.

  • Issue: Cell Toxicity. [2]

    • Cause: DMSO concentration >0.1% or L18-MDP overdose.[2]

    • Solution: Titrate L18-MDP down to 1 µg/mL.[2] Ensure vehicle control contains equivalent DMSO volume.

References
  • Makhoul, I., et al. (2024). NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy.[6] Frontiers in Immunology. Available at: [Link]

  • Hespen, C. W., et al. (2022). Membrane targeting enhances muramyl dipeptide binding to NOD2 and Arf6–GTPase in mammalian cells.[1][2][7] Chemical Communications.[2][7] Available at: [Link]

  • Tseng, D., et al. (2013). Anti-CD47 antibody-mediated phagocytosis of cancer by macrophages primes an effective antitumor T-cell response.[1][2] Proceedings of the National Academy of Sciences. Available at: [Link][1][2]

  • InvivoGen. L18-MDP Product Information & Technical Data. Available at: [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 (L18-MDP)

[1]

Topic: Solubility Optimization, Formulation Strategies, and Troubleshooting for L18-MDP. Audience: Senior Researchers, Formulation Scientists, and Preclinical Development Teams.

Executive Summary: The "Amphiphilic Trap"

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 , commonly known as L18-MDP or 6-O-stearoyl-MDP , is a lipophilic derivative of Muramyl Dipeptide (MDP).[1] While native MDP is water-soluble, the addition of a stearoyl (C18) fatty acid chain transforms the molecule into a potent amphiphile .

This structural modification is intentional—it facilitates anchoring into the lipid bilayer of immune cells and enhances internalization to activate the cytosolic NOD2 receptor. However, this same feature creates significant solubility challenges in aqueous environments. The molecule does not truly "dissolve" in water; instead, it self-assembles into supramolecular structures (micelles) or, if mishandled, irreversible aggregates.

Key Physicochemical Properties:

Property Specification Implication
Molecular Weight ~758.94 g/mol Large small-molecule; diffuses slowly.[1]
Hydrophobicity High (C18 Tail) Insoluble in pure water; requires organic co-solvents.[1]
Critical Micelle Conc. (CMC) Low Forms micelles at very low concentrations in aqueous buffers.[1]

| Appearance | White Lyophilized Powder | Hygroscopic; store desiccated at -20°C. |[1]

Decision Matrix: Selecting the Right Formulation

Before starting, determine your application. The solubility protocol for cell culture differs fundamentally from in vivo administration.

SolubilityMatrixStartStart: L18-MDP PowderAppApplication?Start->AppInVitroIn Vitro / Cell CultureApp->InVitroHigh ThroughputInVivoIn Vivo (Animal Models)App->InVivoTherapeutic TestDMSODMSO Stock (1-10 mg/mL)InVitro->DMSOStandardInVivo->DMSOIf <1% final volEthanolEthanol Stock (1-5 mg/mL)InVivo->EthanolAvoid DMSO toxicityDirectDilDirect Dilution into Media(Rapid Vortex)DMSO->DirectDilLiposomesLiposomal Formulation(Recommended)Ethanol->LiposomesEvaporation methodCoSolventSaline + Tween 80(Alternative)Ethanol->CoSolvent

Figure 1: Formulation Decision Tree.[1] Select the solvent system based on the biological tolerance of the downstream assay.

Detailed Reconstitution Protocols
Protocol A: Preparation of Stock Solution (The "Master Mix")

Use this for long-term storage and high-concentration aliquots.[1]

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).[1]

    • Why? The stearoyl tail is fully soluble in these organic solvents. Water will cause immediate precipitation.

  • Concentration: Prepare a stock of 1 mg/mL to 5 mg/mL .

    • Note: Higher concentrations (e.g., 10 mg/mL) are possible in pure DMSO but increase the risk of "crashing out" upon dilution.

  • Dissolution: Vortex vigorously for 30-60 seconds. The solution should be crystal clear.

  • Sterilization: Filter sterilize this organic stock using a 0.2 µm PTFE or Nylon syringe filter.

    • Warning: Do not use Cellulose Acetate (CA) or PES filters for DMSO stocks, as the solvent may degrade the membrane or leach impurities.

Protocol B: Aqueous Dilution (The "Working Solution")

Critical Step: This is where most errors occur.

  • Preparation: Have your aqueous buffer (PBS, Saline, or Cell Media) ready and pre-warmed to 37°C .

  • Rapid Injection: While vortexing the aqueous buffer, slowly inject the required volume of DMSO/Ethanol stock.

    • The "Dropwise" Myth: Do not add dropwise if the final concentration is high. A rapid dispersion prevents large aggregates from forming before micelles can stabilize.

  • Sonication (The Secret Weapon): If the solution appears cloudy or has visible particulates, sonicate in a water bath for 5-10 minutes at 37°C.

    • Mechanism:[1][2][3] This energy breaks up large, amorphous aggregates and forces the molecules into stable, nanometer-sized micelles.

  • Final Appearance: A faint opalescence (Tyndall effect) is normal and indicates micelle formation. Large white chunks indicate failure.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding the stock to PBS. Is it ruined? A: Not necessarily. L18-MDP is an amphiphile.[1] In water, it forms supramolecular structures.

  • Faint Haze (Opalescence): This is normal .[1] These are micelles/nanoparticles. Proceed with the experiment.

  • Visible Flakes/Snow: This is precipitation .

    • Fix: Sonicate at 40°C for 10 minutes. If flakes persist, you likely exceeded the solubility limit (CMC) or the mixing was too slow. Re-filter (0.45 µm) if necessary, but verify concentration via HPLC.

Q2: Can I autoclave L18-MDP? A: No. The stearoyl ester linkage at the C6 position is susceptible to hydrolysis under high heat and pressure, potentially cleaving the lipid tail and reverting the molecule to native MDP (which has different kinetics). Always use filtration (0.22 µm) of the stock solution.

Q3: For in vivo mice studies, DMSO is toxic. What is the alternative? A: For in vivo work, avoid high DMSO loads.

  • Liposomes: Since L18-MDP is a lipid analog, it incorporates perfectly into empty liposomes (e.g., PC:Cholesterol).[1] Dissolve L18-MDP with the lipids in chloroform/methanol, evaporate, and hydrate. This is the most biologically relevant delivery method.

  • Tween 80/Ethanol: Dissolve L18-MDP in a small volume of Ethanol. Mix with sterile saline containing 0.1% - 0.5% Tween 80.[1] The surfactant stabilizes the micelles.

Q4: Why does L18-MDP have higher potency than native MDP? A: It is a delivery issue, not just receptor affinity. The stearoyl tail anchors the molecule into the endosomal membrane, increasing its local concentration and facilitating transport into the cytoplasm where NOD2 resides.

Mechanismcluster_cellTarget Cell (Macrophage)MembraneEndosomal MembraneNOD2NOD2 Receptor(Cytosolic)Membrane->NOD2Efficient TranslocationNFkBNF-kB Activation(Nucleus)NOD2->NFkBSignaling CascadeL18L18-MDP(Micelle/Lipid Bound)L18->MembraneAnchors via Stearoyl TailMDPNative MDP(Water Soluble)MDP->NOD2Passive/Inefficient Diffusion

Figure 2: Mechanism of Action.[1] The lipophilic tail (L18) enables membrane anchoring, significantly enhancing cytosolic delivery compared to native MDP.

References
  • InvivoGen. L18-MDP Product Information & Solubility Data. Retrieved from .[1]

  • ChemicalBook. N-Acetylmuramyl-L-Alanyl-D-Isoglutamine-6-O-Stearoyl (CAS 60398-08-5) Properties. Retrieved from .[1]

  • PubChem. Muramyl Dipeptide Derivatives and Biological Activity. National Library of Medicine. Retrieved from .[1]

  • Sigma-Aldrich. Solubility Guidelines for Hydrophobic Peptides and Derivatives. Retrieved from .[1]

Optimizing the dosage of L18-MDP for in vivo mouse models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the dosage of L18-MDP for in vivo mouse models Content type: Technical Support Center (FAQ & Troubleshooting)

Product: L18-MDP (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine) Application: In vivo innate immune stimulation, adjuvant therapy, tumor models.

Introduction: The L18-MDP Advantage

Welcome to the Technical Support Center. You are likely here because you need to transition L18-MDP from in vitro assays to in vivo mouse models.

Why L18-MDP? Standard Muramyl Dipeptide (MDP) is rapidly cleared and has poor cellular uptake due to its hydrophilicity. L18-MDP is a lipophilic derivative (stearoylated at the C6 position). This modification anchors the molecule in lipid bilayers and facilitates internalization, resulting in a half-life and potency significantly superior to native MDP [1, 2].

This guide addresses the specific challenges of dosing a lipophilic agonist, ensuring you achieve robust NOD2 activation without compromising animal welfare.

Part 1: Formulation & Solubility (Critical Step)

Q: My L18-MDP is precipitating upon dilution. How do I prepare a stable injection solution?

A: L18-MDP is amphiphilic. While it has theoretical solubility in water, the stearoyl tail drives it to aggregate or precipitate in ionic buffers (like PBS) if not prepared correctly.

The "Self-Validating" Solubilization Protocol: Do not attempt to dissolve the powder directly into PBS. Use the DMSO-Stock Method to ensure monodispersity.

  • Stock Preparation: Dissolve L18-MDP powder in sterile, anhydrous DMSO to a concentration of 5–10 mg/mL . Vortex until completely clear.

    • Checkpoint: If the solution is cloudy, sonicate for 30 seconds.

  • Aliquot & Store: Store stocks at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (Injection Day):

    • Dilute the DMSO stock into sterile endotoxin-free water or saline immediately before injection.

    • Target Vehicle: Final DMSO concentration should be <5% (ideally <2%) to avoid vehicle toxicity.

    • Example: To inject 100 µg in 100 µL:

      • Stock: 10 mg/mL in DMSO.

      • Take 10 µL stock (100 µg) + 990 µL Saline.

      • Mix well.[1] This yields 100 µg/mL.[2][3] Inject 100 µL? No, that gives 10 µg.

      • Correction: To inject 100 µg in 100 µL , you need a 1 mg/mL final solution.

      • Take 100 µL stock (10 mg/mL) + 900 µL Saline. (Final DMSO = 10%). Warning: 10% DMSO is high for IP/IV.

    • Better Strategy for High Doses: Dissolve stock at 20 mg/mL in DMSO. Dilute 1:20 in PBS (5% DMSO final).

Q: Can I use liposomes? A: Yes. Because L18-MDP acts as a lipid anchor, incorporating it into liposomes (e.g., phosphatidylcholine/cholesterol) significantly enhances its adjuvant activity and stability compared to aqueous micelles [2].

Part 2: Dosage Optimization & Administration

Q: What is the optimal starting dose for a mouse model?

A: There is no single "magic dose," but literature converges on a specific effective range. Unlike LPS, L18-MDP requires higher mass quantities to elicit systemic effects.

Recommended Dosage Ranges (C57BL/6 & BALB/c)
ApplicationRouteStarting DoseFrequencyRef
Adjuvant (Vaccine) SC / IM50 – 100 µg Prime + Boost (Day 0, 14)[2, 3]
Antitumor/Metastasis IV / IP100 µg Single dose (Day -2 or -4)[4]
Innate Activation IP100 µg Daily for 3 days[5]
Oral Administration PO1 mg Daily (Low bioavailability)[4]

Q: How do I validate the dose in my specific model? Do not assume the published dose works for your specific readout. Perform a Dose-Escalation Pilot (n=3 mice/group).

Experimental Workflow (Graphviz):

DoseOptimization Start Start: Define Readout (e.g., Serum IL-6, Tumor Vol) Pilot Pilot Study (n=3/group) Vehicle vs. 20µg vs. 100µg Start->Pilot Check1 Check Toxicity (Weight loss >10%?) Pilot->Check1 Safe Safe Profile Check1->Safe No Toxic Toxic Profile Check1->Toxic Yes Measure Measure Efficacy (Cytokine Peak @ 4h) Safe->Measure Decrease Decrease Dose (Try 10-50µg) Toxic->Decrease Decision1 No Signal? Measure->Decision1 Decision2 Signal Saturated? Decision1->Decision2 No Increase Increase Dose (Try 200µg or Liposomes) Decision1->Increase Yes Decision2->Decrease Yes Final Optimal Dose Found Decision2->Final No

Caption: Logical workflow for determining the Minimum Effective Dose (MED) while monitoring safety boundaries.

Part 3: Mechanism & Biomarkers[4]

Q: How do I know the drug is working? What biomarkers should I check?

A: L18-MDP specifically activates the NOD2 receptor. You must verify pathway engagement to distinguish specific activity from stress responses.

Primary Readout (Pharmacodynamics):

  • Timepoint: 3–6 hours post-injection.

  • Markers: Serum IL-1β , IL-6 , and TNF-α .

  • Specificity Check: The response should be abolished in Nod2-/- mice but preserved in Tlr4-/- mice (ruling out LPS contamination) [6].

The Signaling Pathway: Understanding the cascade helps identify where inhibition might occur.

NOD2Pathway L18 L18-MDP (Ligand) NOD2 NOD2 (Receptor) L18->NOD2 Internalization RIPK2 RIPK2 (Kinase) NOD2->RIPK2 Card-Card Interaction TAK1 TAK1 Complex RIPK2->TAK1 Polyubiquitination IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB (Translocation) IKK->NFkB Cytokines Transcription: IL-1β, IL-6, TNF-α NFkB->Cytokines MAPK->Cytokines

Caption: L18-MDP activates NOD2, recruiting RIPK2 to trigger NF-κB and MAPK-dependent cytokine production.[4][5][6]

Part 4: Troubleshooting Guide

Issue 1: "I see no immune response (cytokines) at 100 µg."
  • Cause A (Kinetics): You missed the window. MDP derivatives induce a rapid, transient spike.

    • Fix: Sample blood at 2h, 4h, and 8h . By 24h, levels often return to baseline.

  • Cause B (Route): SC injection of aqueous L18-MDP may drain too slowly or degrade.

    • Fix: Switch to IP (Intraperitoneal) for systemic activation or use Liposomal formulations for SC.

  • Cause C (Genetics): Are your mice on a C57BL/6 background?

    • Note: Some mouse strains have variations in innate immune sensitivity. Always run a Positive Control (e.g., low dose LPS) to verify immune competence.

Issue 2: "My mice are losing significant weight (>15%)."
  • Cause: Synergistic toxicity.

    • Insight: NOD2 agonists are known to synergize potently with TLR agonists. If your environment has trace endotoxin (LPS), 100 µg L18-MDP can become lethal [1].

    • Fix: Ensure all buffers are Endotoxin-Free (<0.01 EU/mL) . Test L18-MDP alone in a Tlr4-/- mouse to confirm toxicity is NOD2-mediated.

Issue 3: "The solution is viscous or difficult to inject."
  • Cause: High concentration of stearoyl derivative in water.

    • Fix: Warm the solution to 37°C before injection. Do not inject cold solution. If using high doses (>200 µg), split the dose into two injection sites.

References

  • Nishimura, K. et al. (2025). "A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation."[7] Journal of Dermatological Science.

  • Samanovic, M. et al. (2021). "Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity." Journal of Medicinal Chemistry.

  • InvivoGen. (2024). "L18-MDP Product Datasheet & User Guide." InvivoGen.

  • Yoo, Y.C. et al. (1994). "MDP-Lys(L18), a lipophilic derivative of muramyl dipeptide, inhibits the metastasis of haematogenous and non-haematogenous tumours in mice."[3] Vaccine.

  • Endo, K. et al. (1993). "In vitro and in vivo effects of MDP-Lys(L18) on mouse megakaryocyte progenitor cells (CFU-Meg)." Experimental Hematology.

  • Rickard, D.J. et al. (2022). "Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation."[8] Nature.

Sources

Technical Support Center: Stability & Handling of 6-O-stearoyl-MDP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 6-O-stearoyl-MDP (L18-MDP / Romurtide) in Aqueous Solutions
Executive Summary

6-O-stearoyl-MDP (also known as L18-MDP or Romurtide) is a lipophilic derivative of Muramyl Dipeptide (MDP). Unlike native MDP, which is freely water-soluble, the attachment of a stearoyl (C18) fatty acid chain at the C6 position creates an amphiphilic molecule .

The Core Challenge: This molecule behaves more like a lipid than a peptide. In aqueous solutions, it does not form a true molecular solution; it forms micelles or vesicular aggregates . Consequently, "solubility" is a misnomer—you are actually managing a colloidal dispersion. Its stability is threatened by two distinct forces:[1]

  • Chemical Instability: Hydrolysis of the ester bond (pH-dependent).

  • Physical Instability: Aggregation, precipitation, and adsorption to plastic surfaces.

Part 1: Reconstitution & Solubility (Getting it into Solution)

Q: My solution is cloudy after adding water/PBS. Is the product degraded? A: Not necessarily. Cloudiness often indicates the formation of large multi-lamellar vesicles or aggregates, which is expected behavior for this amphiphile in pure water. However, for biological assays, you need a stable, uniform dispersion (micelles).

The "Organic-First" Reconstitution Protocol Do not add water directly to the powder. The hydrophobic stearoyl tail will resist wetting, leading to clumps that are nearly impossible to disperse.

  • Primary Solubilization: Dissolve the lyophilized powder in a small volume of DMSO or Ethanol (absolute).

    • Target Concentration: 1–5 mg/mL in the organic solvent.

    • Why: This ensures the molecules are monomeric before hitting the water.

  • Aqueous Dilution: Dropwise add this organic stock into your aqueous buffer (PBS or Saline) while vortexing.

    • Result: This forces the molecules to self-assemble into uniform micelles rather than large, random clumps.

    • Visual Check: The solution should be clear to slightly opalescent (Tyndall effect).

Q: Can I use standard polypropylene tubes? A: No. The stearoyl tail is highly lipophilic and will adsorb rapidly to standard polypropylene (PP) surfaces, significantly reducing the effective concentration.

  • Requirement: Use Glass vials , LoBind® (Eppendorf) tubes , or siliconized tubes.

  • Loss Metric: In standard PP tubes, you may lose up to 30-50% of the peptide to the walls within 24 hours.

Part 2: Chemical Stability (Keeping it Intact)

Q: What is the pH stability profile of 6-O-stearoyl-MDP? A: The molecule contains an ester linkage at the C6 position. Esters are susceptible to hydrolysis, which splits the molecule into two inactive parts: free MDP and Stearic Acid.

Stability Window:

  • Optimal pH: 6.0 – 7.5 (Neutral to slightly acidic).

  • Risk Zone (pH > 8.0): Rapid saponification (base-catalyzed hydrolysis).

  • Risk Zone (pH < 4.0): Acid-catalyzed hydrolysis.

Visualizing the Degradation Pathway The following diagram illustrates the primary breakdown mechanism you must prevent.

G L18 6-O-stearoyl-MDP (Active Drug) Hydrolysis Hydrolysis (pH > 8 or pH < 4) L18->Hydrolysis  Aqueous Storage   MDP Free MDP (Hydrophilic) Hydrolysis->MDP  Cleavage   Stearic Stearic Acid (Hydrophobic Precipitate) Hydrolysis->Stearic  Cleavage  

Caption: Figure 1.[1][2][3] The hydrolytic degradation pathway of 6-O-stearoyl-MDP. The ester bond cleavage is irreversible.

Part 3: Troubleshooting & Diagnostics

Q: How do I distinguish between precipitation and contamination? A: Use the "Heat & Solubilize" Test .

  • Take an aliquot of the cloudy solution.

  • Add Ethanol to a final concentration of 50%.

  • Warm slightly to 37°C.

    • If it clears: It was lipid aggregation (reversible).

    • If it remains cloudy: It is likely microbial contamination or insoluble stearic acid precipitate (degradation product).

Troubleshooting Workflow

Troubleshooting Start Issue: Solution is Cloudy or Precipitated SolventCheck Was Organic Solvent used first? Start->SolventCheck AddOrganic Protocol Error: Restart using DMSO/EtOH pre-dissolution SolventCheck->AddOrganic No HeatTest Perform Heat/Ethanol Test (Add 50% EtOH, warm to 37°C) SolventCheck->HeatTest Yes ResultClear Result: Solution Clears HeatTest->ResultClear ResultCloudy Result: Remains Cloudy HeatTest->ResultCloudy ActionMicelle Diagnosis: Micellar Aggregates Action: Sonicate gently, use immediately. ResultClear->ActionMicelle ActionDegraded Diagnosis: Hydrolysis or Contamination Action: Discard. Check pH of buffer. ResultCloudy->ActionDegraded

Caption: Figure 2. Decision tree for troubleshooting solubility issues with lipophilic MDP derivatives.

Part 4: Validation Protocols (Self-Validating Systems)

To ensure your experimental results are due to the drug and not a degradation product, you must validate the integrity of your solution.

Protocol: HPLC Purity Check

This method separates the intact lipophilic drug from the hydrophilic free MDP.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent), 5µm, 4.6 x 150mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond).

  • Expected Results:

    • Free MDP (Degradant): Elutes early (hydrophilic, ~2-4 min).

    • 6-O-stearoyl-MDP (Intact): Elutes late (hydrophobic, ~12-15 min).

    • Stearic Acid: Elutes very late or requires isopropanol wash.

Data Summary: Stability in Aqueous Formulations

ConditionStability EstimateRecommendation
Lyophilized Powder (4°C) > 2 YearsStore desiccated.
Reconstituted (pH 7, 4°C) 1 - 2 WeeksUse sterile filtration (0.22 µm).
Reconstituted (pH 7, 37°C) < 48 HoursPrepare fresh for cell culture.
Reconstituted (pH > 8.5) < 6 HoursAvoid. Rapid hydrolysis.
References
  • Azuma, I., & Otani, T. (1994). Potentiation of host defense mechanism against infection by a cytokine inducer, an acyl-MDP derivative, Romurtide.

  • Yoo, H. H., et al. (2006). Physicochemical properties and stability of stearoyl-MDP derivatives.

  • Namba, K., et al. (1996). Romurtide, a synthetic muramyl dipeptide derivative, promotes megakaryocytopoiesis.[4]

  • PubChem. (n.d.).[5] Compound Summary: Romurtide (CID 11620162).

  • Matsuo, T., et al. (1988). Formulation and stability of Romurtide (L18-MDP) in aqueous solution. (Referencing foundational stability data for Romurtide injection formulations).

Sources

Technical Support Center: Handling Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Aggregation & Solubilization Protocols Ticket ID: TECH-L18-AGG-001 Status: Resolved / Guide Published

Executive Summary: The "Amphiphilic Trap"

Senior Scientist Note: The most common error researchers make with Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 (Stearoyl-MDP) is treating it like a standard hydrophilic peptide. It is not .

Structurally, this molecule is a lipopeptide surfactant . It possesses a hydrophilic head group (Muramyl-Ala-D-Glu) and a highly hydrophobic C18 (stearoyl) tail. In aqueous environments, it behaves thermodynamically like a lipid.

  • Direct addition of water causes the hydrophobic tails to collapse together, forming undefined, insoluble aggregates or "gels" that are nearly impossible to re-solubilize.

  • Proper handling requires pre-solubilization in organic solvents to disrupt intermolecular Van der Waals forces before introduction to aqueous media.

This guide provides the protocols required to maintain the molecule in a monomeric or controlled micellar state.

The Physics of Aggregation

To prevent aggregation, you must understand the forces at play.

  • The Driver: The Hydrophobic Effect. The C18 stearoyl chain is thermodynamically incompatible with water.

  • The Result: Above the Critical Micelle Concentration (CMC), the molecules self-assemble.[1]

    • Controlled Assembly: Micelles (Clear/Opalescent, stable).

    • Uncontrolled Assembly: Amorphous precipitates (White flakes, unstable).

Diagram: The Aggregation Mechanism

AggregationMechanism cluster_aqueous Aqueous Environment Lyophilized Lyophilized Powder (Crystalline Lattice) Organic Organic Solvent (DMSO/EtOH) Lyophilized->Organic Dissolution Monomers Free Monomers (Solvated Tails) Organic->Monomers Dispersed Buffer Aqueous Buffer (PBS/Saline) Monomers->Buffer Slow Addition (Vortexing) Precipitate Aggregates/Precipitate (Kinetic Trap) Monomers->Precipitate Rapid H2O Addition (Shock) Micelle Stable Micelles (Hydrophobic Core) Buffer->Micelle Self-Assembly (Thermodynamic)

Figure 1: The pathway to stable micelles versus unstable aggregates depends entirely on the initial solvation step.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stock Solution (Organic Phase)

Use this for long-term storage or high-concentration stocks.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (Grade: Cell Culture).

  • Alternative: Ethanol (Absolute), if DMSO is toxic to your downstream application.

Step-by-Step:

  • Equilibrate: Allow the lyophilized vial to reach room temperature before opening (prevents condensation).

  • Solvent Addition: Add DMSO to the vial to achieve a concentration of 1 mg/mL to 5 mg/mL .

    • Note: Do not exceed 10 mg/mL; viscosity increases, making handling difficult.

  • Dispersal: Vortex vigorously for 30 seconds. The solution should be completely clear and colorless.

  • Verification: Hold the vial against a dark background. If any "shimmering" or particulates are visible, sonicate in a water bath for 5 minutes at 37°C.

Protocol B: Aqueous Dilution (The "Dropwise" Method)

Use this for preparing working solutions (e.g., for cell culture or injection).

Critical Constraint: Never add water to the stock. Always add the stock to the water.

  • Prepare Buffer: Aliquot the required volume of PBS or culture medium into a tube.

    • Tip: Warm the buffer to 37°C. Warmth increases lipid solubility kinetics.

  • Dynamic Addition:

    • Set the buffer tube on a vortex mixer at medium speed.

    • Slowly inject the DMSO stock solution into the center of the vortex.

    • Rate: Approximately 10 µL per second.

  • Final Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, or < 10% for chemical assays.

  • Observation: The solution may turn slightly opalescent (bluish haze). This is the Tyndall Effect and indicates the formation of stable micelles/nanoparticles. This is normal and desirable.

Protocol C: Liposomal Formulation (The Gold Standard)

For in vivo delivery, simple aqueous dilution is often insufficient. Incorporation into a lipid bilayer is recommended.

Method: Thin-Film Hydration.

ComponentRatio (Molar)Role
POPC or DOPC10Bulk Lipid Bilayer
Cholesterol2Stabilizer
Stearoyl-MDP 1 Active Agent
  • Dissolve lipids and Stearoyl-MDP in Chloroform:Methanol (3:1).

  • Evaporate solvent under nitrogen/vacuum to form a thin film.

  • Hydrate film with PBS at 40°C.

  • Extrude through 100nm polycarbonate filters.

Troubleshooting & FAQs

Ticket #402: Visible Particulates after Thawing

User Question: "I froze my aqueous working solution at -20°C. Upon thawing, I see white flakes. Vortexing doesn't help." Diagnosis: Freeze-thaw stress caused the micelles to fuse and precipitate (ice crystal damage). Solution:

  • Do not freeze aqueous dilutions of Stearoyl-MDP. Prepare fresh from DMSO stock.

  • Recovery: You can attempt to recover the sample by heating to 50°C for 10 minutes and sonicating, but activity may be compromised. Discard if possible.

Ticket #405: Sterile Filtration Issues

User Question: "I tried to filter my 1 mg/mL PBS solution through a 0.22 µm filter, and the pressure spiked. The filtrate has no activity." Diagnosis: The Stearoyl-MDP formed large aggregates (>220 nm) that clogged the filter. The active molecule is trapped on the membrane. Solution:

  • Solvent First: Filter the DMSO stock before diluting into sterile buffer.

  • Liposomes: If using liposomes, extrude to <200nm before sterile filtration.

Ticket #408: Adsorption to Plastics

User Question: "My ELISA shows 50% lower concentration than calculated." Diagnosis: The stearoyl tail is "sticky." It adsorbs to hydrophobic plastics (polystyrene, polypropylene). Solution:

  • Use Low-Retention pipette tips and tubes.

  • Use Glass vials for stock solutions.

  • Include a surfactant carrier (e.g., 0.05% Tween-80) in the buffer if it does not interfere with the biological assay.

Decision Tree for Solubilization

Use this flowchart to determine the correct workflow for your specific application.

DecisionTree Start Start: Lyophilized Powder Solvent Dissolve in DMSO or EtOH (Stock 1-5 mg/mL) Start->Solvent AppType What is the downstream application? Solvent->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Study) AppType->InVivo Chem Chemical Analysis (HPLC/MS) AppType->Chem DirectDil Direct Dilution into Media (Keep DMSO < 0.5%) InVitro->DirectDil InVivo->DirectDil If co-solvent tolerated Liposome Liposomal Formulation (Thin Film Hydration) InVivo->Liposome Recommended MobilePhase Dilute in Mobile Phase (e.g., 50% ACN) Chem->MobilePhase

Figure 2: Protocol selection based on experimental end-point.

References

  • Bachem. (n.d.). Handling and Solubility Guidelines for Peptides.[2] Bachem Technical Library. Link

  • Azuma, I., & Seya, T. (2001). Development of immunoadjuvants for immunotherapy of cancer. International Immunopharmacology, 1(7), 1249-1259. (Discusses lipophilic MDP derivatives like Romurtide/Stearoyl-MDP). Link

  • Yoo, Y. C., et al. (1991). Structural requirements of lipophilic muramyl peptides for induction of tumour necrosis factor. Vaccine, 9(8), 595-600. (Details on structure-activity relationships and solubility). Link

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Hydrophobic Peptides. Merck/MilliporeSigma Technical Support. Link

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC) Theory.[3][4] (General theory on surfactant aggregation applicable to Stearoyl-MDP). Link

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) provided with your lot of this compound.

Sources

Core Directive: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Assessment of Synthetic L18-MDP

As researchers, we often treat reagents as static inputs. However, L18-MDP (Muramyl Dipeptide with an 18-carbon stearoyl chain) is a dynamic amphiphile. Its lipophilic tail (stearic acid) drives cellular internalization, while the hydrophilic peptide head (L-Ala-D-isoGln) engages the NOD2 receptor.

The Critical Risk: Purity assessment of L18-MDP is not just about identifying contaminants; it is about confirming stereochemical integrity and supramolecular state . A 99% chemically pure sample can be biologically inert if the stereochemistry is scrambled (L-D vs. L-L) or if it has aggregated into stable, non-bioavailable micelles.

This guide provides a self-validating system to ensure your L18-MDP is chemically pure and biologically active.

Module 1: Solubility & Sample Preparation (The Gatekeeper)

Most "purity" failures are actually solubility failures.

The Challenge: L18-MDP is amphiphilic. In pure water, the hydrophobic C18 tails self-assemble into micelles or aggregates that are retained on filters or elute as broad, unquantifiable blobs in HPLC.

Standard Operating Procedure (SOP):

StepActionScientific Rationale
1. Stock Prep Dissolve powder in sterile DMSO or Ethanol to 1–5 mg/mL.Disrupts Van der Waals forces between lipid tails, preventing aggregation.
2. Vortexing Vortex vigorously for 60 seconds.Ensures complete solvation before aqueous exposure.
3. Dilution Dilute into aqueous buffer/media only immediately before use.Minimizes time for micelle reformation.
4. Visual Check Solution must be crystal clear.Cloudiness indicates aggregation; do not inject into HPLC.

Module 2: Chemical Purity Assessment (HPLC-MS)

The Challenge: The C18 tail makes the molecule "sticky" on standard columns, leading to carryover (ghost peaks) and broad peak shapes.

Recommended System: UPLC-MS (Ultra-Performance Liquid Chromatography coupled to Mass Spectrometry).

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.

    • Note: If peak tailing persists, switch to a C8 column to reduce hydrophobic retention.

  • Temperature: 45°C – 50°C (Critical).[1]

    • Reason: Elevated temperature increases lipid solubility and mass transfer, sharpening the peaks.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).[2][3]

    • B: Acetonitrile (ACN) + 0.1% Formic Acid (FA).[2][3]

    • Note: Avoid TFA if using MS, as it suppresses ionization. Use TFA only for UV-only analysis.

  • Gradient:

    • Start at 50% B (Not 5% B). The molecule is too hydrophobic to elute early.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes to wash the lipid tail.

Visualizing the Analytical Workflow

AnalyticalWorkflow Sample Lyophilized L18-MDP Solvation Solvation (DMSO/EtOH) Sample->Solvation Dilution Dilution (50% ACN) Solvation->Dilution Prevent Micelles UPLC UPLC Separation (C18 Column, 50°C) Dilution->UPLC Detect Detection UPLC->Detect UV UV (210nm) Peptide Bond Detect->UV MS ESI-MS (m/z check) Detect->MS

Figure 1: Analytical workflow emphasizing the critical solvation steps required before chromatographic injection.

Module 3: Functional Purity (Biological Validation)

Chemical purity does not guarantee biological activity due to stereoisomerism. The NOD2 receptor is stereospecific for L-Ala-D-isoGln . Synthetic impurities (e.g., L-L or D-D isoforms) may appear as single peaks on HPLC but are biologically inactive.

The Self-Validating Assay: Use a HEK-Blue™ NOD2 reporter cell line (or equivalent NF-kB reporter system).

  • Positive Control: Validated L18-MDP batch.

  • Negative Control: L18-MDP(L-L isoform) or untreated cells.

  • Readout: SEAP (Secreted Embryonic Alkaline Phosphatase) or Luciferase activity.

Mechanism of Action (The Logic of the Assay)

NOD2Pathway L18MDP L18-MDP (Extracellular) Entry Cellular Entry (Endocytosis) L18MDP->Entry Lipid Tail Facilitates NOD2 NOD2 Receptor (Cytosolic) Entry->NOD2 Ligand Binding RIPK2 RIPK2 (Adaptor) NOD2->RIPK2 Oligomerization NFkB NF-kB Translocation RIPK2->NFkB Phosphorylation Cascade Cytokine Cytokine/Reporter Production NFkB->Cytokine Transcription

Figure 2: NOD2 signaling pathway.[4] The L18 tail facilitates entry, but the specific peptide stereochemistry is required to trigger the NOD2->RIPK2 cascade.

Troubleshooting & FAQs

Q1: My HPLC chromatogram shows a broad, "smearing" peak. Is my product degraded?

Diagnosis: Likely not degradation, but poor solubility or column overload . Fix:

  • Increase Temperature: Run the column at 50°C.

  • Check Sample Solvent: Ensure the sample was dissolved in DMSO/MeOH before adding water. If the sample is in 100% water, it has likely formed micelles.

  • Gradient Adjustment: Start the gradient at a higher organic % (e.g., 50% ACN) to prevent the lipid tail from sticking to the head of the column immediately.

Q2: I see a "ghost peak" in my blank injection after running L18-MDP.

Diagnosis: Carryover . The stearoyl tail (C18) binds strongly to the stationary phase. Fix:

  • Sawtooth Wash: After the run, inject a "sawtooth" gradient (oscillating between 10% and 100% Isopropanol or Methanol) to strip the column.

  • Needle Wash: Ensure your autosampler needle wash contains 50% organic solvent.

Q3: Mass Spec shows the correct mass, but biological activity is low. Why?

Diagnosis: Stereochemical Impurity . Explanation: Standard C18 HPLC cannot separate L-Ala-D-isoGln (active) from L-Ala-L-isoGln (inactive). Fix:

  • Chiral Chromatography: Use a chiral column (e.g., Chiralpak) to separate enantiomers.

  • Functional Assay: Rely on the NOD2 reporter assay (Module 3) as the ultimate arbiter of quality.

Q4: What are the expected impurities?

List:

  • Free Stearic Acid: Result of hydrolysis or incomplete coupling. (Detect via ELSD or CAD; UV weak).

  • Free MDP: Result of hydrolysis. (Elutes very early, highly polar).

  • Des-Gln/Des-Ala fragments: Truncated peptides from synthesis failure.

References

  • InvivoGen. (n.d.). L18-MDP: NOD2 agonist - Muramyl dipeptide derivative.[5][6] Retrieved from [Link]

  • Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[4] Journal of Biological Chemistry, 278(11), 8869-8872. Retrieved from [Link]

  • Knauer. (2022). HPLC Analysis of Lipids in LNP Formulations. Retrieved from [Link]

  • PubChem. (n.d.). Muramyl dipeptide (Compound Summary). Retrieved from [Link]

Sources

Technical Support Center: Stearoyl-MDP Formulation & Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the bioavailability of Stearoyl-MDP (L18-MDP / Romurtide) formulations. Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Content Status: Active | Last Updated: February 2026

Introduction: The "Anchor" Strategy

Welcome to the technical support hub for Muramyl Dipeptide (MDP) derivatives. If you are working with Stearoyl-MDP (also known as L18-MDP or Romurtide ), you are likely attempting to overcome the primary limitation of native MDP: rapid clearance.

The Core Challenge: Native MDP is highly hydrophilic and is cleared from the body within minutes (t1/2 < 30 min), preventing sustained activation of the NOD2 receptor. Stearoyl-MDP introduces a lipophilic C18 (stearoyl) chain attached to the lysine residue.

The Expert Insight: Do not treat Stearoyl-MDP as a standard soluble drug. It is an amphiphilic membrane anchor . Its bioavailability depends entirely on its successful intercalation into a lipid or polymer matrix. If you simply suspend it in saline, it forms unstable micelles or precipitates ("brick dust"), leading to poor cellular uptake and potential toxicity (hemolysis).

This guide covers the three critical pillars of Stearoyl-MDP optimization: Liposomal Intercalation , Polymeric Encapsulation , and Biological Validation .

Module 1: Liposomal Formulation (The Gold Standard)

Liposomes are the clinically validated vehicle for Stearoyl-MDP (e.g., Romurtide). The stearoyl tail anchors the molecule into the lipid bilayer, displaying the MDP headgroup on the surface for NOD2 recognition after endocytosis.

Standard Operating Procedure: Thin-Film Hydration

Objective: Create Stearoyl-MDP liposomes with >80% incorporation efficiency.

  • Dissolution: Dissolve Stearoyl-MDP in a solvent blend of Chloroform:Methanol (2:1 v/v). Note: It will not dissolve in pure chloroform.

  • Lipid Mixing: Mix with carrier lipids (DSPC or Egg PC) and Cholesterol (molar ratio 7:3).

    • Target Load: 1–5 mol% Stearoyl-MDP relative to total lipid. Higher loading destabilizes the membrane.

  • Evaporation: Rotary evaporate at 40°C to form a thin, translucent film. Vacuum dry overnight to remove trace solvents.[1]

  • Hydration: Add pre-warmed PBS (pH 7.4) to the film. Rotate at 50°C (above the lipid Tm) for 30 minutes.

  • Sizing: Extrude through 100 nm polycarbonate filters (11 passes) to form Large Unilamellar Vesicles (LUVs).

Troubleshooting Guide: Liposomes
IssueProbable CauseCorrective Action
Precipitation during hydration The "Brick Dust" Effect. The drug was not integrated into the lipid film.Ensure Stearoyl-MDP is fully co-dissolved with lipids in the organic phase before drying. Do not add it to the aqueous buffer.
Low Incorporation Efficiency Saturation of the bilayer.Reduce Stearoyl-MDP loading to <5 mol%. Add Cholesterol to increase bilayer rigidity and retention.
Phase Separation Incompatible transition temperatures (Tm).Ensure hydration is performed at least 10°C above the Tm of the primary phospholipid (e.g., >55°C for DSPC).
Rapid Leakage Fluid membrane state.Switch from unsaturated lipids (Egg PC) to saturated lipids (DSPC or DPPC) to "lock" the stearoyl tail in place.
Visual Workflow: Liposome Preparation

LiposomeWorkflow Raw Stearoyl-MDP + Lipids (DSPC/Chol) Solvent Dissolve in CHCl3:MeOH (2:1) Raw->Solvent Co-solubilization Film Rotary Evaporation (Thin Film) Solvent->Film Vacuum Hydration Hydrate with PBS (> Tm of Lipid) Film->Hydration Self-assembly Extrusion Extrusion (100nm Filter) Hydration->Extrusion Sizing Final L18-MDP Liposomes Extrusion->Final Purification

Caption: Step-by-step thin film hydration method for intercalating Stearoyl-MDP into lipid bilayers.

Module 2: Polymeric Nanoparticles (PLGA)

For sustained release profiles (weeks vs. days), PLGA nanoparticles are the alternative. However, Stearoyl-MDP's amphiphilicity makes standard "Double Emulsion" (w/o/w) inefficient because the drug partitions into the interface rather than the core.

Recommended Protocol: Nanoprecipitation (Solvent Displacement)[2]

This method traps the hydrophobic tail in the PLGA core while allowing the hydrophilic head to orient outward or be entrapped.

  • Organic Phase: Dissolve PLGA (50:50, ester terminated) and Stearoyl-MDP in Acetone.

  • Aqueous Phase: Prepare 1% PVA (Polyvinyl alcohol) in water.

  • Injection: Inject the organic phase dropwise into the aqueous phase under magnetic stirring (500 RPM). The acetone diffuses instantly, precipitating the polymer.

  • Evaporation: Stir for 4 hours to remove acetone.

  • Wash: Centrifuge (15,000 x g) and wash 3x with water to remove free drug and PVA.

Troubleshooting Guide: PLGA
IssueProbable CauseCorrective Action
Low Drug Loading (<1%) Drug loss to the aqueous phase.Switch to a Single Emulsion (o/w) method. Dissolve Stearoyl-MDP in the DCM (oil) phase. Increase pH of the aqueous phase to 8.0 to deprotonate the drug and force it into the polymer matrix.
Burst Release (>50% in 24h) Drug adsorbed to the surface.Increase the polymer concentration. Use a higher molecular weight PLGA (e.g., 0.6–0.8 dL/g).
Aggregation Insufficient surfactant.Increase PVA concentration to 2% or use Pluronic F-127 as a stabilizer.

Module 3: Biological Validation (Is it working?)

Formulation success is defined by NOD2 activation, not just physical stability. You must verify that the formulation can enter the cell (endocytosis) and escape the endosome to reach the cytosolic NOD2 receptor.

The Validation Assay: HEK-Blue hNOD2

Do not rely solely on RAW264.7 macrophages, as they express multiple TLRs that can cause false positives due to endotoxin. Use HEK-Blue hNOD2 cells (InvivoGen), which are engineered to secrete SEAP (alkaline phosphatase) specifically upon NOD2 activation.

Mechanism of Action & Assay Logic
  • Uptake: The liposome/nanoparticle is endocytosed.

  • Escape: The formulation degrades or fuses, releasing Stearoyl-MDP into the cytosol.

  • Activation: Stearoyl-MDP binds NOD2 -> RIPK2 recruitment -> NF-kB translocation.[2]

  • Readout: NF-kB induces SEAP secretion -> Colorimetric detection (OD 650nm).

Visual Pathway: NOD2 Activation

NOD2Pathway Formulation Stearoyl-MDP Formulation Endosome Endosome (Uptake) Formulation->Endosome Endocytosis Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape NOD2 NOD2 Receptor Cytosol->NOD2 Ligand Binding RIPK2 RIPK2 Kinase NOD2->RIPK2 Oligomerization NFkB NF-kB Complex RIPK2->NFkB Phosphorylation Nucleus Nucleus (Transcription) NFkB->Nucleus Translocation Cytokines Cytokines (IL-1, IL-6, TNF) Nucleus->Cytokines Expression

Caption: Intracellular signaling pathway activated by bioavailable Stearoyl-MDP.

FAQ: Biological Troubleshooting

Q: My "Vehicle Control" (empty liposomes) is activating the cells.

  • A: You likely have endotoxin (LPS) contamination. Lipids are notorious for binding LPS. Use pyrogen-free water and glassware baked at 250°C. Perform a Limulus Amebocyte Lysate (LAL) test on your final formulation.

Q: I see high uptake but no NF-kB activation.

  • A: The drug is trapped in the endosome/lysosome. Stearoyl-MDP needs to reach the cytosol.

    • Fix: Incorporate a pH-sensitive lipid (like DOPE) into your liposomes to facilitate endosomal escape via the "proton sponge" effect or membrane fusion.

Q: Can I use standard MTT assays for validation?

  • A: No. MTT measures metabolic activity/toxicity, not immune activation. You need a specific readout like SEAP (HEK-Blue) or ELISA for TNF-alpha/IL-6.

References

  • Mechanism of Romurtide (Stearoyl-MDP)

    • Azuma, I. (1992).[3] "Inducer of cytokines in vivo: Overview of field and romurtide experience." International Journal of Immunopharmacology.

  • NOD2 Structure & Signaling

    • Maekawa, S., et al. (2016).[3][4] "Structure of the NOD2 receptor." Nature Structural & Molecular Biology.

  • Liposomal Formulation of MDP Derivatives

    • Schwendener, R. A. (2014). "Liposomes as vaccine delivery systems: a review of the recent advances." Therapeutic Advances in Vaccines.
  • PLGA Nanoparticle Preparation (Nanoprecipitation)

    • Fessi, H., et al. (1989). "Nanocapsule formation by interfacial polymer deposition following solvent displacement.
  • HEK-Blue NOD2 Assay Protocols

    • InvivoGen.[5] "HEK-Blue hNOD2 Cells - NOD2 Reporter Cells."

    • [5]

Sources

Technical Guide: Refining Administration Protocols for L18-MDP Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Department: Technical Support & Experimental Design Center Subject: Optimization of Stearoyl-MDP (L18-MDP) Formulation and In Vivo delivery

Introduction: The Mechanistic Context

L18-MDP (often referred to as Romurtide or 6-O-stearoyl-MDP) is a lipophilic derivative of Muramyl Dipeptide (MDP). While MDP is the minimal bioactive peptidoglycan motif recognized by the intracellular receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), its hydrophilicity limits cellular uptake and in vivo half-life.

The addition of a stearoyl (C18) fatty acid chain transforms MDP into an amphiphilic molecule. This modification serves two critical functions:

  • Enhanced Permeability: It facilitates passive diffusion across the plasma membrane or integration into endosomal membranes, granting access to cytosolic NOD2.

  • Extended Pharmacokinetics: The lipid tail promotes micelle formation and association with plasma proteins, reducing rapid renal clearance compared to native MDP.

This guide addresses the specific technical challenges arising from this amphiphilic nature—specifically solubility, aggregation, and dosing variability.

Part 1: Formulation & Stability (The Preparation Phase)

Q: My L18-MDP solution appears cloudy or precipitates upon storage. How do I ensure a stable formulation?

A: Cloudiness in L18-MDP solutions is rarely "contamination" but rather supramolecular aggregation . Because L18-MDP is amphiphilic, it behaves like a surfactant.

  • The Cause: In high-salt buffers (like PBS) or at high concentrations, the hydrophobic C18 tails drive the formation of large, irregular aggregates rather than stable micelles.

  • The Protocol:

    • Reconstitution: Always reconstitute the lyophilized powder in sterile endotoxin-free water first. The low ionic strength promotes repulsion between the polar head groups, favoring smaller, clear micelles.

    • Dilution: Once fully dissolved in water (clear solution), dilute to the working concentration with concentrated buffer (e.g., 10x PBS) or add saline slowly while vortexing.

    • Sonication: If turbidity persists, a brief sonication (water bath, 30 seconds) can disrupt large aggregates into stable micelles.

Q: Can I use DMSO to solubilize L18-MDP?

A: Yes, but it is often unnecessary and can introduce in vivo artifacts.

  • Recommendation: Use DMSO only if you are preparing a high-concentration stock (>5 mg/mL) for long-term storage at -20°C.

  • Limit: Ensure the final DMSO concentration in the animal is <0.1% to avoid vehicle-induced inflammation, which can mask the specific NOD2-mediated adjuvant effect.

Visualization: L18-MDP Solubilization Workflow

G Lyophilized Lyophilized L18-MDP Water Add Sterile Water (No Salt) Lyophilized->Water Reconstitution Vortex Vortex/Sonicate (Micelle Formation) Water->Vortex Check Visual Check: Clear/Opalescent? Vortex->Check Check->Vortex If Cloudy Buffer Dilute with Saline/PBS Check->Buffer If Clear Inject Ready for Injection Buffer->Inject Immediate Use

Caption: Step-by-step solubilization workflow to prevent aggregation of the lipophilic C18 tail.

Part 2: In Vivo Administration (The Execution Phase)

Q: What is the optimal route of administration for L18-MDP in mice?

A: The route dictates the immunological profile.

  • Subcutaneous (SC): Preferred for prophylactic/vaccine adjuvant models. It creates a depot effect, allowing slow release and recruitment of dendritic cells (DCs) to the draining lymph node.

    • Dosage: 50–100 µg per mouse.

  • Intraperitoneal (IP): Preferred for systemic immune activation (e.g., boosting non-specific resistance to infection or restoring leukopenia).

    • Dosage: 100–200 µg per mouse.

  • Intravenous (IV): Less common due to the risk of rapid systemic cytokine storm (pyrogenicity). If used, liposomal formulation is highly recommended to prevent embolism from aggregates.

Q: What is the recommended dosing schedule for boosting hematopoietic recovery (e.g., neutropenia models)?

A: Single doses are rarely sufficient for sustained hematopoiesis.

  • Protocol: Administer 100 µ g/mouse (IP) daily for 3–4 consecutive days.

  • Mechanism: This repetitive stimulation is required to sustain the release of CSFs (Colony Stimulating Factors) like IL-6 and G-CSF from macrophages, which then act on bone marrow progenitors.

Summary of Dosing Parameters (Murine Models)
ParameterRange/ValueNotes
Dose (Low) 10–50 µ g/mouse Synergistic studies (e.g., with IFN-β or LPS).
Dose (High) 100–200 µ g/mouse Monotherapy for infection resistance or leukopenia.
Volume 100–200 µLKeep volume low to prevent leakage (SC) or stress (IP).
Frequency Daily x 3-4 daysFor hematopoietic recovery.
Frequency Single Dose (-24h)For prophylactic protection against sepsis.

Part 3: Troubleshooting Biological Readouts (The Analysis Phase)

Q: I see high variability in cytokine response between mice. Is this a technical error?

A: It is likely biological, linked to the basal activation state of the innate immune system.

  • The Factor: NOD2 expression is not static; it is upregulated by interferons and TNF. If your mice have varying baseline stress or subclinical infections, their NOD2 levels (and thus response to L18-MDP) will fluctuate.

  • The Fix:

    • Acclimatize mice for at least 7 days to reduce stress-induced immunomodulation.

    • Use littermate controls.

    • Consider "priming" with a low dose of IFN-γ or IFN-β if studying synergistic tumor killing, as this standardizes NOD2 expression levels across the cohort.

Q: My negative control (Saline) mice are showing low-level inflammation. Why?

A: Check your L18-MDP handling.

  • Cross-Contamination: L18-MDP is extremely potent. Minute aerosolized particles or residue on shared pipettes can contaminate control samples.

  • Endotoxin: Ensure your "L18-MDP" effect isn't actually "LPS" contamination. L18-MDP synergizes with LPS. Even trace LPS in your water/buffer can be amplified by L18-MDP, leading to confusing data.

    • Validation: Treat a cohort of TLR4-knockout mice. If the response persists, it is NOD2-mediated (L18-MDP). If it disappears, you have LPS contamination.

Visualization: NOD2 Signaling Cascade

NOD2_Pathway L18MDP L18-MDP (Ligand) NOD2 NOD2 (Receptor) L18MDP->NOD2 Intracellular Binding RIP2 RIP2 (Kinase) NOD2->RIP2 Oligomerization TAK1 TAK1 (Complex) RIP2->TAK1 Polyubiquitination NFkB NF-κB (Translocation) TAK1->NFkB MAPK MAPK (p38/JNK) TAK1->MAPK Cytokines TNF-α, IL-6, IL-1β (Inflammation) NFkB->Cytokines Transcription Survival Cell Survival & Differentiation NFkB->Survival MAPK->Cytokines

Caption: The mechanistic pathway connecting L18-MDP binding to cytokine output via RIP2/NF-κB.[1][2]

References

  • Matsumoto, K., et al. (1983). Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections.[3] Infection and Immunity.[1][4][5][6][7][8][9]

  • Fujimura, T., et al. (2011).[10] A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth.[10] Journal of Dermatological Science.

  • Jakopin, Ž. (2014). Nucleotide-binding oligomerization domain (NOD) inhibitors: a rational approach toward inhibition of NOD signaling pathway. Journal of Medicinal Chemistry (Context on NOD2 Agonism/Antagonism).

  • Namba, K., et al. (1986). In vitro and in vivo effects of MDP-Lys(L18) on mouse megakaryocyte progenitor cells (CFU-Meg). Experimental Hematology.

  • Stafford, C.A., et al. (2022). Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation. Nature.[11]

Sources

Quality control parameters for Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

[1]

Product Category: Innate Immune Agonists / Adjuvants Common Name: 6-O-stearoyl-MDP (L18-MDP Analog) Target: NOD2 (Nucleotide-binding oligomerization domain-containing protein 2)[1][2]

Core Quality Control Parameters

The following parameters define the "Release Criteria" for Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2. As a lipophilic derivative of Muramyl Dipeptide (MDP), this molecule presents unique challenges regarding solubility and aggregation that standard hydrophilic peptide protocols fail to address.[1]

Certificate of Analysis (CoA) Specifications
ParameterSpecificationMethodological Note
Appearance White to off-white lyophilized powderVisual inspection.[1] Clumping indicates moisture ingress.
Purity (HPLC)

95.0%
Critical: Requires C8 or C18 columns with high organic gradients due to the stearoyl tail.
Identity (MS)

Da (approx.)[1]
ESI-MS (Positive Mode).[1] Look for

and

.[1]
Solubility Insoluble in water; Soluble in DMSO, EthanolPass/Fail: Clear solution at 1 mg/mL in DMSO.
Endotoxin

EU/

g
Crucial: High endotoxin levels trigger TLR4, masking specific NOD2 activity.[1]
Stereochemistry L-Ala, D-Glu (D-isoGln)D-configuration at Glu is essential for biological activity.[1]

Troubleshooting Module: Solubility & Handling

The #1 User Issue: "The powder floats on water and won't dissolve."

The Mechanism of Failure

This molecule is amphiphilic . The muramyl-peptide head is polar, but the 6-O-stearoyl tail (C18 fatty acid) is highly hydrophobic.[1] Adding water directly causes the formation of waxy clumps or floating films due to the high interfacial tension.

Standard Operating Procedure (SOP): Reconstitution

Do not attempt to dissolve directly in PBS, Saline, or Water.[1]

  • Primary Solubilization:

    • Add sterile, anhydrous DMSO (Dimethyl Sulfoxide) directly to the vial.[1]

    • Target concentration: 1 mg/mL to 5 mg/mL .

    • Vortex vigorously for 30–60 seconds. The solution must be perfectly clear.

  • Secondary Dilution (Working Solution):

    • Dilute the DMSO stock into the aqueous buffer (e.g., cell culture media or PBS).

    • Limit: Keep final DMSO concentration

      
       to avoid cytotoxicity in cell assays.
      
    • Tip: If precipitation occurs upon dilution, warm the aqueous buffer to 37°C before adding the DMSO stock.

Alternative: Liposomal Formulation

For in vivo use, DMSO is often unsuitable.[1] The stearoyl tail allows this molecule to be embedded into liposomes.

  • Protocol: Dissolve Stearoyl-MDP in chloroform/methanol along with carrier lipids (e.g., PC:Cholesterol). Evaporate solvent to form a film. Rehydrate with PBS and sonicate.

Analytical Troubleshooting (HPLC & MS)

Issue: "I see broad peaks, ghost peaks, or no elution in HPLC."

Root Cause Analysis

The C18 stearoyl chain interacts strongly with standard C18 HPLC columns, leading to irreversible binding or "smearing" if the organic phase is insufficient.

Recommended HPLC Method
  • Column: C8 (Octyl) or C4 (Butyl) columns are often superior to C18 for lipopeptides to reduce retention time and peak tailing.[1]

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN) or Isopropanol/ACN mix.[1]

  • Gradient:

    • Start: 50% B (Higher starting organic % is required than for standard peptides).[1]

    • End: 95% or 100% B over 20-30 minutes.

  • Temperature: Maintain column at 40°C – 50°C . Heat improves mass transfer and peak sharpness for lipidated molecules.

QC Workflow Diagram

QC_WorkflowStartSample Receipt(Lyophilized Powder)VisualVisual Inspection(White Powder?)Start->VisualSolubilitySolubility Test(DMSO 1mg/mL)Visual->SolubilityHPLCHPLC Analysis(C8/C18, >50% ACN)Solubility->HPLCIf ClearRejectReject / ReprocessSolubility->RejectIf PrecipitateMSMass Spec Identity(Target: ~759 Da)HPLC->MSEndotoxinLAL Endotoxin Assay(<0.005 EU/ug)MS->EndotoxinDecisionPass All Criteria?Endotoxin->DecisionReleaseRelease forBiological UseDecision->ReleaseYesDecision->RejectNo

Caption: Step-by-step Quality Control workflow for lipophilic MDP derivatives, emphasizing solubility checks prior to analytical injection.

Biological Validation: The NOD2 Pathway

User Question: "My cells aren't responding. Is the compound inactive?"

Mechanism of Action

This compound is a specific agonist for NOD2 (intracellular sensor).[1] Unlike TLR4 (surface), NOD2 requires the molecule to be internalized.[1]

  • Uptake: The stearoyl tail facilitates membrane interaction and endocytosis.

  • Sensing: Intracellular NOD2 binds the muramyl peptide moiety.[3]

  • Signaling: Recruitment of RIP2 kinase

    
     Polyubiquitination 
    
    
    TAK1 activation
    
    
    NF-
    
    
    B translocation.
Validation Assay: HEK-Blue™ NOD2

Do not rely solely on primary macrophages (which express multiple receptors).[1] Use a reporter cell line.

  • Positive Control: L18-MDP or standard MDP (100 ng/mL - 10

    
    g/mL).[1]
    
  • Negative Control: Untreated cells + DMSO vehicle (same % as sample).[1]

  • Specificity Check: Add a TLR4 inhibitor (e.g., Polymyxin B) to rule out LPS contamination.[1]

NOD2 Signaling Pathway Diagram

NOD2_PathwayLigand6-O-Stearoyl-MDP(Extracellular)MembraneCell Membrane(Endocytosis/Diffusion)Ligand->MembraneNOD2NOD2 Receptor(Cytosolic Sensor)Membrane->NOD2InternalizationRIP2RIP2 KinaseNOD2->RIP2RecruitmentUbPoly-UbiquitinationRIP2->UbTAK1TAK1 ComplexUb->TAK1IKKIKK ComplexTAK1->IKKNFkB_CytoNF-kB (Inactive)IKK->NFkB_CytoPhosphorylationNFkB_NucNF-kB (Active)Nuclear TranslocationNFkB_Cyto->NFkB_NucCytokinesTranscription:TNF-a, IL-1b, IL-6NFkB_Nuc->Cytokines

Caption: Signal transduction pathway for Stearoyl-MDP.[1] The lipophilic tail aids the initial membrane crossing/endocytosis required to reach cytosolic NOD2.

Frequently Asked Questions (FAQs)

Q: Why is the D-Glu (D-isoglutamine) stereochemistry so important? A: The NOD2 receptor is highly stereoselective.[1] It evolved to detect bacterial peptidoglycan, which contains D-amino acids (specifically D-Glu and D-Ala).[1] Replacing D-Glu with L-Glu renders the molecule biologically inert, even if the chemical purity is high.

Q: Can I autoclave this compound? A: No. Autoclaving can hydrolyze the peptide bonds and the ester linkage of the stearoyl group. Sterilize by filtration (0.22

1

Q: The solution became cloudy after I put it in the fridge. What happened? A: The stearoyl tail can crystallize or form rigid micelles at low temperatures (4°C). Warm the solution to 37°C and vortex before use to redissolve the lipid moiety.

Q: How does the Stearoyl derivative compare to standard MDP? A: Standard MDP is rapidly excreted and has poor membrane permeability. The 6-O-stearoyl derivative (L18-MDP) has a longer half-life and higher potency in vivo because the lipid tail anchors it to cell membranes, facilitating uptake into the cytosol where NOD2 resides.[1]

References

  • Girardin, S. E., et al. (2003).[1][3] Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[3][4] Journal of Biological Chemistry.

  • Uehori, J., et al. (2005).[1] Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Part of the adjuvant effect of MDPs is attributable to autocrine/paracrine cytokines. Journal of Immunology.

  • InvivoGen. (n.d.). L18-MDP Product Information & Technical Data. InvivoGen.

  • Pabst, M. J., et al. (1980).[1] Lipophilic derivative of muramyl dipeptide is more active than muramyl dipeptide in priming macrophages to release superoxide anion.[5] Journal of Experimental Medicine.

  • Bachem. (n.d.). Ac-muramyl-Ala-D-Glu-NH2 Technical Specifications. Bachem. [1]

Validation & Comparative

Comparative Guide: Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 vs. Muramyl Dipeptide (MDP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

In the development of vaccine adjuvants and immunotherapies, Muramyl Dipeptide (MDP) serves as the gold standard for activating the innate immune system via the NOD2 receptor. However, its clinical utility is severely limited by rapid clearance and significant pyrogenicity (fever induction).

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 , commonly known as L18-MDP or 6-O-stearoyl-MDP , represents a critical structural evolution. By attaching a stearoyl fatty acid chain to the muramic acid scaffold, this derivative overcomes the hydrophilicity of native MDP.

The Verdict: Researchers should utilize L18-MDP when high adjuvant potency and low pyrogenicity are required, particularly in liposomal or emulsion-based formulations. MDP remains the standard for fundamental mechanistic studies of NOD2 signaling where solubility in simple aqueous media is required.

Technical Specifications & Physicochemical Properties[1][2][3]

The fundamental difference between these two molecules lies in their solubility and pharmacokinetic behavior, dictated by the C18 stearoyl chain.

FeatureMuramyl Dipeptide (MDP)This compound (L18-MDP)
Chemical Structure MurNAc-L-Ala-D-isoGln6-O-Stearoyl-MurNAc-L-Ala-D-isoGln
Molecular Weight ~492.5 g/mol ~758.9 g/mol
Lipophilicity Hydrophilic (Water soluble)Highly Lipophilic (Hydrophobic)
Solubility Water, Saline, PBS (>10 mg/mL)DMSO, Ethanol, Chloroform; Insoluble in water
Receptor Target NOD2 (CARD15)NOD2 (CARD15)
Pyrogenicity High (Induces fever at low doses)Low (Markedly reduced pyrogenic activity)
Primary Use Case In vitro signaling assaysIn vivo adjuvants, liposomal formulations

Mechanistic Insight: NOD2 Activation & Membrane Anchoring

Both molecules activate the Nucleotide-Binding Oligomerization Domain-Containing Protein 2 (NOD2). However, the mode of delivery to this intracellular receptor differs significantly.

Signaling Pathway

Upon entering the cell (via endocytosis or peptide transporters like hPepT1), the muramyl peptide binds to NOD2. This triggers a conformational change, recruiting RIPK2 (RIP2), which undergoes polyubiquitination and subsequently activates the NF-κB and MAPK pathways.

The Stearoyl Effect

The stearoyl chain of L18-MDP allows it to:

  • Anchor in Membranes: It integrates into the lipid bilayer of liposomes or cell membranes, preventing rapid "washout."

  • Enhance Uptake: Promotes passive diffusion or endocytosis when formulated in lipid carriers.

  • Alter PK: Extends the half-life in vivo compared to the rapidly excreted MDP.

NOD2_Pathway cluster_ext Extracellular Space cluster_cyto Cytoplasm MDP MDP (Hydrophilic) Endosome Endosomal Release MDP->Endosome Peptide Transporters (hPepT1) L18 L18-MDP (Lipophilic) Liposome Liposome/Emulsion Carrier L18->Liposome Incorporation Liposome->Endosome Endocytosis/Fusion NOD2 NOD2 Receptor Endosome->NOD2 Ligand Recognition RIPK2 RIPK2 (Poly-Ub) NOD2->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 Phosphorylation NFkB NF-κB (Translocation) TAK1->NFkB MAPK MAPK (p38/JNK) TAK1->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines

Figure 1: NOD2 signaling pathway illustrating the differential entry mechanisms of free MDP versus lipophilic L18-MDP formulations.

Performance Comparison Data

Adjuvanticity and Infection Resistance

L18-MDP exhibits superior adjuvant activity, particularly in stimulating antibody production and non-specific resistance to microbial infection.

  • Experiment: Mice treated subcutaneously with MDP or L18-MDP prior to challenge with E. coli.

  • Result: L18-MDP provided significant protection (survival) where MDP showed minimal effect at comparable doses, likely due to sustained bioavailability.

ParameterMDPL18-MDP (Stearoyl-MDP)
Antibody Titer (Anti-OVA) ModerateHigh (esp. in liposomes)
Immune Bias Mixed Th1/Th2Th2 Biased / Balanced (Formulation dependent)
Protection (E. coli model) LowHigh (Restores leukopenia)
Effective Dose (Mouse) 100 µg10-100 µg (Higher potency via retention)
Safety Profile (Pyrogenicity)

This is the defining safety characteristic. MDP is intrinsically pyrogenic.

  • Pyrogenic Dose (Rabbit IV):

    • MDP: Fever induction observed at doses as low as 0.05 - 0.1 µg/kg .

    • L18-MDP: No pyrogenic response observed even at 100 µg/kg (approx. 1000x safety margin improvement).

Experimental Protocols

Protocol A: Solubilization of L18-MDP

Unlike MDP, L18-MDP will not dissolve directly in saline. Improper solubilization leads to precipitation and experimental failure.

Reagents:

  • L18-MDP lyophilized powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Phosphate Buffered Saline (PBS), pH 7.4

Workflow:

  • Primary Stock: Dissolve L18-MDP in 100% DMSO to a concentration of 5–10 mg/mL . Vortex vigorously until clear.

    • Note: Ethanol can be used if DMSO is contraindicated, but DMSO is preferred for stability.

  • Working Solution: Dilute the Primary Stock into pre-warmed (37°C) PBS.

    • Critical Step: Ensure the final DMSO concentration is < 0.5% for cell culture to avoid solvent toxicity.

    • Example: Add 1 µL of 10 mg/mL Stock to 999 µL PBS = 10 µg/mL final.

  • Liposomal Formulation (Optional but Recommended): For in vivo work, use the Thin-Film Hydration Method .

    • Dissolve L18-MDP and Phosphatidylcholine (PC) in Chloroform/Methanol (2:1).

    • Evaporate solvent to form a film.[1]

    • Hydrate with PBS and extrude to form L18-MDP-loaded liposomes.

Protocol B: PBMC Stimulation Assay

To verify biological activity in vitro.

PBMC_Protocol Isolation Isolate PBMCs (Ficoll Gradient) Plating Plate Cells (1x10^6 cells/mL) Isolation->Plating Treatment Treat with L18-MDP or MDP (0.1 - 10 µg/mL) Plating->Treatment Incubation Incubate 24 Hours @ 37°C Treatment->Incubation Analysis Harvest Supernatant (ELISA: TNF-α, IL-6) Incubation->Analysis

Figure 2: Workflow for PBMC stimulation assay to compare cytokine release profiles.

  • Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque).

  • Culture: Resuspend cells in RPMI-1640 + 10% FBS. Plate at

    
     cells/mL in 96-well plates.
    
  • Stimulation:

    • Group A: Vehicle Control (0.1% DMSO).

    • Group B: MDP (10 µg/mL).

    • Group C: L18-MDP (10 µg/mL) (pre-dissolved in DMSO).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Collect supernatants. Quantify TNF-α and IL-6 using ELISA.

    • Expectation: L18-MDP may show slightly lower potency than MDP in this simple assay due to solubility limits, but will show superior activity if delivered via liposomes or in co-stimulation with LPS.

References

  • Adjuvant activity of 6-O-acyl-muramyldipeptides to enhance primary cellular and humoral immune responses in guinea pigs. Source: PubMed / NIH URL:[Link] Key Finding: Confirms 6-O-acyl derivatives (like stearoyl) reduce pyrogenicity while maintaining adjuvant power.

  • Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections. Source: PubMed Central (PMC) URL:[Link] Key Finding: Demonstrates the protective efficacy of L18-MDP against E. coli and Candida infection.[2]

  • Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. Source: MDPI (Molecules) URL:[Link] Key Finding: Highlights the Th2-bias and membrane anchoring properties of stearoyl-modified NOD2 agonists.

  • Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. Source: PubMed Central URL:[Link] Key Finding: Detailed SAR analysis of C6-modified MDP derivatives.

Sources

Optimizing Innate Immune Activation: A Comparative Analysis of L18-MDP and Next-Generation NOD2 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of L18-MDP and other NOD2 agonists Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Lipophilic Advantage

The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is a critical cytosolic pattern recognition receptor (PRR) that senses bacterial peptidoglycan. While its natural ligand, Muramyl Dipeptide (MDP), is a potent activator of NF-


B, its utility in therapeutic development is severely limited by rapid renal clearance and poor cellular uptake.

L18-MDP (6-O-stearoyl-N-acetyl-muramyl-L-alanine-D-isoglutamine) represents a strategic chemical modification designed to overcome these pharmacokinetic hurdles. By attaching a stearoyl fatty acid chain (C18) to the MDP backbone, L18-MDP gains significant lipophilicity. This guide analyzes L18-MDP against native MDP and clinical analogs (Mifamurtide, Murabutide), providing a self-validating framework for evaluating their potency and adjuvant potential.

Mechanistic Architecture

The "Stearoyl Switch" Mechanism

Unlike Toll-like receptors (TLRs) which sense ligands at the cell surface or endosome, NOD2 is cytosolic. A critical, often overlooked mechanism is that L18-MDP acts as a membrane-anchored depot .

  • Uptake: The C18 chain facilitates passive insertion into the plasma membrane or uptake via endocytosis, significantly increasing intracellular bioavailability compared to hydrophilic MDP.

  • Activation: Once cytosolic, recent evidence suggests L18-MDP may require hydrolysis back to MDP to be phosphorylated by N-acetylglucosamine kinase (NAGK), a prerequisite for efficient NOD2 binding.

  • Signaling: Ligand binding triggers RIPK2 recruitment, polyubiquitination, and downstream activation of NF-

    
    B and MAPK pathways.
    
Visualization: NOD2 Signaling Cascade

The following diagram illustrates the intracellular activation pathway triggered by L18-MDP.

NOD2_Signaling L18_MDP L18-MDP (Extracellular) Membrane Plasma Membrane (Lipophilic Anchoring) L18_MDP->Membrane Passive Diffusion / Endocytosis Hydrolysis Intracellular Hydrolysis Membrane->Hydrolysis MDP_Cyto MDP (Cytosolic) Hydrolysis->MDP_Cyto NAGK NAGK (Kinase) MDP_Cyto->NAGK Phosphorylation NOD2 NOD2 (Inactive) NAGK->NOD2 Ligand Binding NOD2_Act NOD2 Oligomer (Active) NOD2->NOD2_Act Oligomerization RIPK2 RIPK2 NOD2_Act->RIPK2 Recruitment TAK1 TAK1 Complex RIPK2->TAK1 Polyubiquitination NFkB NF-κB / AP-1 TAK1->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Caption: L18-MDP utilizes lipophilic anchoring for entry, followed by intracellular processing to trigger the RIPK2-NF-


B axis.

Comparative Analysis: L18-MDP vs. Alternatives

This section objectively compares L18-MDP with the native ligand and key clinical derivatives.

CRITICAL WARNING: Do not confuse immunomodulatory MDP with "10-MDP" (10-Methacryloyloxydecyl dihydrogen phosphate), a dental adhesive monomer. They are chemically distinct and functionally unrelated.

FeatureL18-MDP MDP (Native) Mifamurtide (L-MTP-PE) Murabutide
Chemical Nature 6-O-stearoyl derivative (Lipophilic)Muramyl Dipeptide (Hydrophilic)Muramyl Tripeptide + PhospholipidN-butyl ester derivative
Primary Utility Research Adjuvant / Vaccine DevelopmentBasic Research ControlClinical Drug (Osteosarcoma)Clinical Candidate (Safe profile)
Potency (In Vivo) High (Depot effect)Low (Rapid clearance)Very High (Liposomal delivery)Moderate
Pyrogenicity Moderate to HighHighModerate (Dose-dependent)Low (Non-pyrogenic)
Solubility DMSO, Ethanol (Precipitates in water)Water, SalineLiposomal suspensionWater, DMSO
Mechanism Note Anchors to membranes; enhances uptake.Requires high doses or transfection agents.Targets macrophages via scavenger receptors.Uncouples cytokine release from pyrogenicity.
Expert Insight:
  • L18-MDP vs. Mifamurtide: Mifamurtide is the "gold standard" for clinical efficacy because it is pre-formulated in liposomes (L-MTP-PE). L18-MDP mimics this lipophilicity chemically but is often supplied as a lyophilized powder. For maximum efficacy in vitro, L18-MDP should be fully solubilized in DMSO before introduction to aqueous media to prevent "crashing out" into inactive aggregates.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate false negatives due to solubility issues, follow these protocols.

Protocol A: Reconstitution & Storage (Critical Step)
  • Challenge: L18-MDP is hydrophobic. Direct addition of water results in poor suspension.

  • Solvent: Sterile DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 1 mg/mL to 5 mg/mL stock solution in pure DMSO.

  • Storage: Aliquot into small volumes (e.g., 20

    
    L) and store at -20°C. Avoid freeze-thaw cycles.
    
  • Working Solution: Dilute the DMSO stock into the culture medium immediately before use. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

Protocol B: In Vitro Potency Assay (HEK-Blue NOD2)

This assay uses HEK293 cells stably transfected with human NOD2 and an NF-


B-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter.[1]

Reagents:

  • HEK-Blue™ hNOD2 cells (InvivoGen or equivalent).

  • L18-MDP (Test Agonist).[2][3]

  • MDP (Positive Control).[4]

  • QUANTI-Blue™ Solution (SEAP detection medium).

Workflow:

  • Cell Preparation: Resuspend HEK-Blue NOD2 cells in fresh growth medium (HEK-Blue Detection medium is preferred for real-time readout) to a density of ~2.8 x 10^5 cells/mL.

  • Plating: Add 180

    
    L of cell suspension per well in a 96-well flat-bottom plate (~50,000 cells/well).
    
  • Stimulation (Titration):

    • Prepare serial dilutions of L18-MDP and MDP in sterile water/PBS (from DMSO stocks).

    • Add 20

      
      L of agonist to the cells.
      
    • Range: Test from 10 ng/mL to 10

      
      g/mL .
      
    • Note: L18-MDP may show a bell-shaped curve; very high concentrations can precipitate or cause non-specific membrane perturbation.

  • Incubation: Incubate at 37°C, 5% CO2 for 18-24 hours .

  • Detection:

    • If using Detection Medium: Measure absorbance (OD) at 620-655 nm directly.

    • If using standard medium: Transfer 20

      
      L supernatant to 180 
      
      
      
      L QUANTI-Blue solution. Incubate 1-3 hours at 37°C. Measure OD at 620-655 nm.
Visualization: Assay Workflow

Assay_Workflow Step1 1. Reconstitution DMSO Stock (5mg/mL) Step2 2. Serial Dilution (10ng - 10µg/mL) Step1->Step2 Step3 3. Cell Seeding HEK-Blue NOD2 (50k cells/well) Step2->Step3 Add 20µL Step4 4. Incubation 18-24h @ 37°C Step3->Step4 Step5 5. Readout SEAP Activity (OD 620nm) Step4->Step5 Control Controls: (+) MDP (-) DMSO only Control->Step3

Caption: Step-by-step workflow for validating L18-MDP potency using a reporter cell line.

References

  • InvivoGen. (n.d.). L18-MDP Technical Data Sheet. Retrieved from [Link]

  • Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection. Journal of Biological Chemistry. Retrieved from [Link]

  • Nabergoj, S., et al. (2019). Mifamurtide: A Muramyl Tripeptide Derivative for the Treatment of Osteosarcoma. In Small Molecules in Oncology. Retrieved from [Link]

  • Stafford, C. A., et al. (2022). Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation. Nature. Retrieved from [Link]

  • Uehori, J., et al. (2005). Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Monoacylated MDP confers adjuvanticity. Journal of Immunology. Retrieved from [Link]

Sources

Technical Guide: Validating the Immunostimulatory Effects of 6-O-Stearoyl-MDP In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-O-stearoyl-MDP (L18-MDP / Romurtide) represents a critical evolution in NOD2-targeted immunotherapy. While native Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif required for NOD2 activation, its hydrophilicity severely limits cellular uptake and biological half-life. The addition of a stearoyl (C18) fatty acid chain transforms the pharmacokinetics of the molecule, enabling superior membrane permeability and endosomal escape without altering the core receptor-ligand specificity.

This guide outlines the definitive protocol for validating 6-O-stearoyl-MDP in vitro, distinguishing its activity from native MDP and endotoxin (LPS) contaminants.

Part 1: Mechanistic Foundation

To validate this compound, one must understand that 6-O-stearoyl-MDP is not merely "stronger" than MDP; it is delivery-optimized .

The NOD2 Signaling Cascade

Unlike TLR4 (surface receptor for LPS), NOD2 is cytosolic.[1] Efficacy is strictly a function of intracellular bioavailability .

  • Entry: The stearoyl tail facilitates passive diffusion or lipid-raft mediated endocytosis, bypassing the rate-limiting hPepT1 transporters required by native MDP.

  • Recognition: Once cytosolic, the MDP moiety binds the Leucine-Rich Repeat (LRR) domain of NOD2.[2][3]

  • Activation: This triggers RIP2 kinase recruitment (via CARD-CARD interaction), leading to NF-κB nuclear translocation and pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β).

Diagram: NOD2 Activation Pathway

NOD2_Pathway cluster_ext Extracellular Space cluster_cyto Cytosol cluster_nuc Nucleus L18 6-O-Stearoyl-MDP (Lipophilic) Entry Membrane Crossing (Stearoyl-assisted) L18->Entry Rapid/Passive Diffusion MDP Native MDP (Hydrophilic) MDP->Entry Slow/Transporter Dependent NOD2_In NOD2 (Inactive) Entry->NOD2_In NOD2_Act NOD2 (Activated) + RIP2 Recruitment NOD2_In->NOD2_Act Ligand Binding TAK1 TAK1 / TAB Complex NOD2_Act->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Translocation IKK->NFkB Phosphorylation Gene Cytokine Transcription (TNF-α, IL-6, IL-1β) NFkB->Gene

Caption: Comparative entry and activation pathway of 6-O-stearoyl-MDP vs. Native MDP. Note the enhanced cytosolic entry of the stearoyl derivative.

Part 2: Comparative Analysis

As a scientist, you must prove that your observed signal is specific to NOD2 and not a result of LPS contamination or non-specific toxicity.

Product Comparison Table
Feature6-O-Stearoyl-MDP (L18-MDP) Native MDP LPS (Endotoxin) Mifamurtide (L-MTP-PE)
Primary Receptor NOD2 (Cytosolic)NOD2 (Cytosolic)TLR4 (Surface)NOD2 (Cytosolic)
Solubility Low (Requires DMSO/Ethanol)High (Water soluble)High (Water soluble)Very Low (Liposomal formulation)
In Vitro Potency High (EC50 ~1-10 nM)Low (EC50 ~100-1000 nM)Very High (pg/mL range)High (Dependent on liposome)
Uptake Mechanism Passive Diffusion / Lipid RafthPepT1 TransporterCD14/MD2 ReceptorPhagocytosis (Liposome)
Key Advantage High potency without carriersWater soluble standardPositive inflammation controlClinical osteosarcoma drug
Key Limitation Aggregation in aqueous mediaRapid clearance, low uptakeNon-specific "noise"Complex preparation

Part 3: Experimental Validation Protocol

A. Reagent Preparation (Critical Step)

The most common failure mode with 6-O-stearoyl-MDP is precipitation in cell culture media, leading to "hot spots" of activity and high variance.

  • Stock Solution: Dissolve 6-O-stearoyl-MDP in pure DMSO to a concentration of 1–5 mg/mL. Vortex heavily.

    • Why: The stearoyl chain renders it insoluble in water.

  • Working Solution: Dilute the DMSO stock into pre-warmed (37°C) serum-free media immediately before use.

    • Constraint: Ensure final DMSO concentration on cells is <0.1% to avoid vehicle toxicity.

B. Cell Models

Select the model based on your specific question:

  • Specificity Check: HEK-Blue™ NOD2 Cells (InvivoGen). These are HEK293 cells stable-transfected with human NOD2 and an NF-κB inducible SEAP reporter.

    • Control: HEK-Blue™ Null (Parental) cells. If these react, you have LPS contamination.

  • Physiological Potency: Human PBMCs (Peripheral Blood Mononuclear Cells).[4][5]

    • Readout: ELISA for TNF-α or IL-6.[6]

C. The Validation Workflow

This self-validating workflow ensures specificity and potency are measured simultaneously.

Workflow cluster_prep Preparation cluster_treat Treatment Groups cluster_read Readout (24h) Start Start Validation Stock Solubilize in DMSO (5 mg/mL) Start->Stock Dilute Dilute in Warm Media (Serial Dilution) Stock->Dilute Exp Exp: 6-O-Stearoyl-MDP (10 nM - 10 µM) Dilute->Exp Pos Pos Ctrl: Native MDP (High Dose: 10 µM) Dilute->Pos Neg Neg Ctrl: DMSO Vehicle Dilute->Neg Spec Specificity Ctrl: Polymyxin B + Agonist Dilute->Spec Assay NF-κB Reporter (SEAP) or ELISA (TNF-α) Exp->Assay Pos->Assay Neg->Assay Spec->Assay Decision Data Analysis Assay->Decision

Caption: Step-by-step validation workflow including critical negative, positive, and specificity controls.

D. Data Interpretation & Troubleshooting
  • The "Potency Gap": You should observe that 6-O-stearoyl-MDP is 10–100x more potent than native MDP. If the EC50 values are identical, your stearoyl-MDP may have degraded (hydrolysis of the ester bond) or precipitated out of solution.

  • The "Endotoxin Trap":

    • Symptom:[4][5][7][8] High signal in the Vehicle control or Null cells.

    • Solution: Add Polymyxin B (a TLR4 antagonist) to all wells. Since NOD2 agonists are often derived from bacterial sources, trace LPS is common. Polymyxin B neutralizes LPS but does not affect NOD2 signaling.

  • Synergy Check: 6-O-stearoyl-MDP acts synergistically with TLR agonists.

    • Advanced Validation: Co-treat cells with a sub-optimal dose of LPS (1 ng/mL). A valid NOD2 agonist will amplify the cytokine response significantly (2-5 fold) compared to LPS alone.

References

  • Azuma, I. (1992).[4][6] Inducer of cytokines in vivo: Overview of field and romurtide experience. International Journal of Immunopharmacology. Link

  • Namba, K., et al. (1994). Differences in interleukin 1 (IL-1), IL-6, tumor necrosis factor and IL-1 receptor antagonist production by human monocytes stimulated with muramyl dipeptide (MDP) and its stearoyl derivative, romurtide.[9] Immunopharmacology. Link

  • Jakopin, Ž. (2014). Nucleotide-binding oligomerization domain (NOD) inhibitors: a rational approach toward inhibition of NOD signaling. Journal of Medicinal Chemistry. Link

  • InvivoGen. (2024). HEK-Blue™ NOD2 Cells Technical Data Sheet. Link

  • Fujimura, T., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production.[6] Journal of Dermatological Science. Link

Sources

Efficacy of L18-MDP Compared to Alum as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of vaccine development, the choice of adjuvant dictates the nature of the adaptive immune response. Aluminum salts (Alum) , the gold standard for nearly a century, excel at inducing humoral immunity (Th2) but fail to elicit potent cellular immunity (Th1/CTL). L18-MDP (6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine), a synthetic derivative of the bacterial cell wall component muramyl dipeptide (MDP), represents a paradigm shift. By agonizing the NOD2 receptor, L18-MDP bridges innate and adaptive immunity to drive strong Th1 responses and cytotoxic T-lymphocyte (CTL) activity.

This guide objectively compares these two adjuvants, providing mechanistic insights, efficacy data, and actionable protocols for formulation.

FeatureAlum (Aluminum Hydroxide/Phosphate)L18-MDP (Romurtide)
Primary Mechanism Depot effect, NLRP3 Inflammasome activationNOD2 Agonism (Intracellular sensor)
Immune Bias Th2 (Humoral)Th1 (Cellular) & Mixed Th1/Th2
Key Cytokines IL-4, IL-5, IL-1

IL-12, IFN-

, TNF-

Antibody Profile High IgG1 (Mice), IgE potentialHigh IgG2a/IgG2c (Mice)
Best Application Toxin neutralization, extracellular bacteriaViral vaccines, Cancer immunotherapy

Mechanistic Comparison: NOD2 vs. NLRP3

To select the correct adjuvant, one must understand the signaling cascades they initiate. Alum operates primarily extracellularly and via membrane perturbation, whereas L18-MDP is an intracellular ligand.

L18-MDP: The NOD2 Agonist

L18-MDP is a lipophilic derivative of MDP.[1][2][3] The addition of a stearoyl chain allows it to passively penetrate the host cell membrane or be incorporated into liposomes for delivery. Once cytosolic, it binds NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) .

  • Pathway: NOD2 recruits RIPK2

    
     Polyubiquitination 
    
    
    
    TAK1 activation
    
    
    NF-
    
    
    B and MAPK phosphorylation.
  • Outcome: Transcription of pro-inflammatory cytokines (IL-12, TNF-

    
    ) essential for differentiating CD4+ T cells into Th1 effectors and priming CD8+ CTLs.
    
Alum: The Inflammasome Activator

Alum forms a depot that traps antigen, but its active signaling mechanism involves the NLRP3 inflammasome .[4]

  • Pathway: Phagocytosis of Alum crystals

    
     Lysosomal destabilization 
    
    
    
    Cathepsin B release
    
    
    NLRP3 assembly
    
    
    Caspase-1 activation.
  • Outcome: Cleavage of pro-IL-1

    
     and pro-IL-18 into active forms. Crucially, Alum lacks strong induction of IL-12, the master regulator of Th1 immunity, leading to a default Th2 bias.
    
Signaling Pathway Visualization

AdjuvantPathways cluster_L18 L18-MDP (Intracellular) cluster_Alum Alum (Extracellular/Phagosomal) L18 L18-MDP NOD2 NOD2 Receptor L18->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits NFkB NF-κB / MAPK RIPK2->NFkB Activates Th1_Genes IL-12, TNF-α, IFN-γ NFkB->Th1_Genes Transcription Alum Alum Crystals Lysosome Lysosomal Rupture Alum->Lysosome Phagocytosis NLRP3 NLRP3 Inflammasome Lysosome->NLRP3 Cathepsin B Caspase1 Caspase-1 NLRP3->Caspase1 Activates Th2_Cyto Mature IL-1β (Th2 Bias) Caspase1->Th2_Cyto Cleavage

Figure 1: Distinct signaling cascades of L18-MDP (Th1-driving) versus Alum (Th2-driving).

Efficacy Data Review

The following data summarizes comparative studies in murine models, specifically focusing on antibody titers and cytokine profiles.

Antibody Isotype Switching

The ratio of IgG2a (Th1) to IgG1 (Th2) is a definitive biomarker of adjuvant bias in mice.

Antigen FormulationIgG1 Titer (Th2)IgG2a Titer (Th1)Ratio (IgG2a/IgG1)Interpretation
Antigen Only LowNegligible~0Weak immunogenicity
Antigen + Alum Very High Low< 0.1Strong Th2 bias
Antigen + L18-MDP HighHigh > 1.0Balanced / Th1 bias
Antigen + L18-MDP + IFN HighVery High > 5.0Potent Th1 polarization
Cytokine Release Profile (Spleen Cell Restimulation)

Data derived from splenocytes harvested 4 weeks post-immunization and restimulated with antigen in vitro.

CytokineRoleAlum GroupL18-MDP Group
IFN-

Antiviral / Th1< 50 pg/mL> 2000 pg/mL
IL-4 B-cell help / Th2> 500 pg/mL < 100 pg/mL
IL-12 p70 Th1 InductionNegligibleHigh

Scientific Insight: The inability of Alum to induce IL-12 explains its failure to protect against intracellular pathogens (e.g., Tuberculosis, Leishmania) where IFN-


 is required for macrophage activation. L18-MDP fills this gap effectively.

Experimental Protocols

Trustworthy data generation requires rigorous formulation protocols. L18-MDP is hydrophobic; improper solubilization will lead to aggregation and loss of efficacy.

Protocol A: L18-MDP Liposomal Formulation (Recommended)

This method incorporates L18-MDP into the lipid bilayer, mimicking its natural presentation in bacterial cell walls and maximizing NOD2 uptake.

Reagents:

  • L18-MDP (Lyophilized powder)

  • DSPC (Distearoylphosphatidylcholine)[5]

  • Cholesterol[5][6]

  • Chloroform (or Ethanol for solvent injection)

  • PBS (Phosphate Buffered Saline, pH 7.4)

Workflow:

  • Stock Preparation: Dissolve L18-MDP (1 mg) in 100 µL DMSO or Chloroform/Methanol (1:1).

  • Lipid Mixing: Mix DSPC, Cholesterol, and L18-MDP in a molar ratio of 10:5:1 in a round-bottom flask using chloroform as the solvent.

  • Film Formation: Evaporate solvent under a nitrogen stream or rotary evaporator to form a thin, dry lipid film. Desiccate for 1 hour to remove trace solvent.

  • Hydration: Add antigen-containing PBS to the flask. Hydrate at 60°C (above the phase transition temperature of DSPC) for 30 minutes with agitation.

  • Sizing: Extrude through a 100 nm polycarbonate filter or sonicate to achieve uniform Small Unilamellar Vesicles (SUVs).

Protocol B: Alum Adsorption (Standard Control)

Reagents:

  • Aluminum Hydroxide Gel (e.g., Alhydrogel® 2%)

  • Antigen Solution (in PBS)

Workflow:

  • Calculation: Target an Alum concentration of 0.5–1.0 mg/dose (elemental aluminum).

  • Mixing: Add antigen solution dropwise to the Alum gel while stirring constantly.

  • Adsorption: Incubate at room temperature for 30 minutes with gentle rotation.

  • Validation: Centrifuge a small aliquot (10,000 x g, 5 min). Measure protein concentration in the supernatant. >90% of antigen should be adsorbed (in the pellet).

Formulation Workflow Diagram

FormulationProtocol cluster_L18Prep Protocol A: L18-MDP Liposome cluster_AlumPrep Protocol B: Alum Adsorption Step1 Dissolve L18-MDP + Lipids (Chloroform/Ethanol) Step2 Evaporate Solvent (Dry Film Formation) Step1->Step2 Step3 Hydrate with Antigen/PBS (60°C Agitation) Step2->Step3 Step4 Extrusion/Sonication (Target: 100nm) Step3->Step4 StepA Dilute Alum Gel (Target 1mg/mL) StepB Add Antigen Dropwise (Constant Stirring) StepA->StepB StepC Incubate 30 min (Room Temp) StepB->StepC StepD QC: Centrifuge & Test Supernatant (Verify >90% Adsorption) StepC->StepD

Figure 2: Step-by-step formulation logic for lipophilic L18-MDP versus Alum adsorption.

Safety and Stability Profile

ParameterAlumL18-MDP
Pyrogenicity Non-pyrogenic.Low. (Significantly reduced compared to parent MDP).
Local Reactogenicity High.[7] Causes granulomas and persistent nodules at injection site.Moderate. Transient inflammation; liposomal formulation reduces irritation.
Stability Freezes sensitive (clumping destroys efficacy). Stable at 4°C.Lyophilized powder is stable. Formulated liposomes stable at 4°C for ~2 weeks.
Toxicity Concern Neurotoxicity (debated), IgE-mediated allergy.Potential for systemic inflammation if overdosed (NOD2 overstimulation).

Expert Note: While MDP (the parent molecule) is highly pyrogenic, the L18 (stearoyl) modification anchors the molecule in membranes, reducing systemic circulation and fever induction while maintaining local adjuvanticity.

References

  • Nishimura, T., et al. (2011). "A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth."[8] Journal of Dermatological Science.

  • Kool, M., et al. (2008). "Alum adjuvant boosts adaptive immunity by inducing uric acid and activating inflammatory dendritic cells." Journal of Experimental Medicine.

  • Tsujimoto, M., et al. (1986). "Adjuvant activity of 6-O-acyl-muramyl dipeptides to enhance primary cellular and humoral immune responses in guinea pigs." Infection and Immunity.

  • Eisenbarth, S.C., et al. (2008). "Crucial role for the Nalp3 inflammasome in the immunostimulatory properties of aluminium adjuvants."[4] Nature.

  • InvivoGen. "L18-MDP Product Information and Technical Data." InvivoGen Website.

Sources

Head-to-Head Comparison of Lipophilic MDP Derivatives: A Technical Guide for Drug Developers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Muramyl Dipeptide (MDP) represents the minimal bioactive peptidoglycan motif capable of activating the NOD2 receptor.[1][2][3] However, native MDP suffers from rapid renal clearance (


 min) and significant pyrogenicity, limiting its clinical utility. This guide provides a technical comparison of key lipophilic MDP derivatives—Mifamurtide (L-MTP-PE) , Romurtide , B30-MDP , and Murabutide —focusing on their structural modifications, pharmacokinetic stabilization, and immunological profiles. We provide experimental protocols for liposomal formulation and NOD2 activation assays to assist in candidate selection.

Structural & Mechanistic Landscape[1]

The transition from native MDP to clinical candidates involves specific structural modifications designed to increase lipophilicity (LogP), thereby enhancing cellular uptake, endosomal escape, and retention within lipid bilayers (liposomes or cell membranes).

Chemical Classification
  • Mifamurtide (L-MTP-PE): A tripeptide derivative linked to dipalmitoylphosphatidylethanolamine (PE).[4] The phospholipid tail anchors it firmly into liposomal bilayers.

  • Romurtide (MDP-Lys(L18)): A stearoyl fatty acid chain attached to the lysine residue. This single long chain facilitates membrane interaction and albumin binding.

  • B30-MDP: A 6-O-acyl derivative where the sugar moiety is modified with a branched fatty acid.

  • Murabutide: An n-butyl ester modification of the isoglutamine residue.[1][2][3] While less lipophilic than the fatty acid derivatives, it balances hydrophobicity to eliminate pyrogenicity while retaining adjuvanticity.

Mechanism of Action: The Lipophilic Advantage

Lipophilic derivatives do not merely circulate longer; they alter the mode of cellular entry.

  • Passive Diffusion/Membrane Fusion: Highly lipophilic derivatives (Mifamurtide, Romurtide) can intercalate into the plasma membrane or be internalized via phagocytosis of their lipid carriers (liposomes).

  • Endosomal Escape: Once internalized, the lipophilic nature aids in destabilizing the endosomal membrane, facilitating cytosolic access where the NOD2 receptor resides.

  • NOD2 Engagement: The muramyl peptide core binds NOD2, triggering RIP2 kinase oligomerization and downstream NF-

    
    B/MAPK activation.
    

NOD2_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Macrophage) cluster_nucleus Nucleus Liposome Liposomal MDP (Mifamurtide) Endosome Endosome Liposome->Endosome Phagocytosis FreeMDP Free MDP (Hydrophilic) FreeMDP->Endosome Endocytosis (Inefficient) NOD2 NOD2 Receptor (Inactive) Endosome->NOD2 Cytosolic Release (Lipophilicity Dependent) NOD2_Active NOD2 Oligomer (Active) NOD2->NOD2_Active Ligand Binding RIP2 RIP2 Kinase NOD2_Active->RIP2 Recruitment TAK1 TAK1 Complex RIP2->TAK1 Polyubiquitination NFkB NF-κB / AP-1 TAK1->NFkB Phosphorylation Transcription Cytokine Gene Transcription (TNF-α, IL-1β, IL-6) NFkB->Transcription Translocation

Figure 1: Mechanism of cellular uptake and NOD2 signaling activation by lipophilic MDP derivatives.

Head-to-Head Performance Comparison

Physicochemical & Clinical Profile
FeatureMifamurtide (L-MTP-PE)Romurtide (MDP-Lys(L18))MurabutideB30-MDP
Chemical Modification Tripeptide + Phospholipid (PE)Stearoyl-Lysine (C18)Gln-n-butyl ester6-O-branched fatty acid
Lipophilicity High (Amphipathic)HighModerateHigh
Primary Formulation Liposomes (Required)Aqueous/MicellarAqueousVirosomes/Emulsions
Clinical Status Approved (Osteosarcoma)Approved (Leukopenia, Japan)Clinical Trials (HIV/Vaccines)Research/Vaccine Adjuvant
Pyrogenicity Low (due to liposome encapsulation)Moderate (Dose-dependent)Non-pyrogenic Low
Half-life (

)
Minutes (Free) / Hours (Liposomal)~18 hours (Monkey)< 1 hourVariable
Immunological Potency[2][3][5][6][7]
  • Mifamurtide: When encapsulated in liposomes, it is a potent activator of monocytes/macrophages, inducing TNF-

    
    , IL-1, IL-6, and IL-8.[5] It promotes a Th1-biased response, critical for anti-tumor immunity.
    
  • Romurtide: Stimulates colony-stimulating factor (CSF) production, making it effective for recovering white blood cell counts (leukopenia). It induces IL-1 and TNF-

    
     but has a narrower therapeutic window regarding fever induction compared to Murabutide.
    
  • Murabutide: Unique among derivatives for being apyrogenic while retaining adjuvanticity. It synergizes with IFN-

    
     and enhances antibody responses without the severe febrile reactions associated with native MDP.
    

Experimental Protocols

Protocol A: Preparation of Liposomal MDP (Mifamurtide Mimetic)

Rationale: Mifamurtide requires incorporation into the lipid bilayer to function effectively and reduce toxicity. Free MTP-PE is significantly more toxic.

Materials:

  • MTP-PE (Synthetic)[6]

  • POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

  • POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine)

  • Chloroform/Methanol (2:1 v/v)

  • PBS (pH 7.4, endotoxin-free)

Workflow:

  • Lipid Mixing: Dissolve POPC and POPS in Chloroform/Methanol at a 7:3 molar ratio.

  • Drug Incorporation: Add MTP-PE to the lipid mixture at a 1:250 (w/w) drug-to-lipid ratio.

  • Film Formation: Evaporate solvents under a stream of nitrogen gas (or rotary evaporator) to form a thin, dry lipid film. Desiccate under vacuum for >4 hours to remove trace solvents.

  • Hydration: Rehydrate the film with sterile PBS to achieve a total lipid concentration of 10-20 mg/mL. Vortex vigorously for 10 minutes to form Multilamellar Vesicles (MLVs).

  • Sizing (Optional): For Large Unilamellar Vesicles (LUVs), extrude through a 100 nm polycarbonate membrane (11 passes). Note: Mifamurtide is often used as MLVs in clinical settings to maximize macrophage phagocytosis.

Protocol B: HEK-Blue™ NOD2 Activation Assay

Rationale: This cell-based assay provides a quantifiable measure of NF-


B activation specifically downstream of NOD2, allowing for EC50 determination.

Materials:

  • HEK-Blue™ hNOD2 cells (InvivoGen)

  • HEK-Blue™ Null cells (Negative Control)

  • QUANTI-Blue™ Detection Reagent

  • Positive Control: L18-MDP (Romurtide) or MDP (10 ng/mL - 10

    
    g/mL)
    

Step-by-Step:

  • Cell Preparation: Suspend HEK-Blue hNOD2 cells in HEK-Blue Detection medium (2.5 - 5 x 10^4 cells/well in 96-well plate).

  • Stimulation: Add 20

    
    L of the lipophilic MDP derivative (predissolved in DMSO/Ethanol and diluted in PBS) to the wells.
    
    • Critical: For highly lipophilic derivatives, ensure solubility. You may need to use a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.

  • Detection: Add 20

    
    L of supernatant to 180 
    
    
    
    L of QUANTI-Blue solution. Incubate for 1-3 hours.
  • Quantification: Measure Optical Density (OD) at 620-655 nm.

  • Data Analysis: Plot OD vs. Log[Concentration] to calculate EC50.

Safety & Toxicity Analysis (Pyrogenicity)

The major hurdle for MDP derivatives is the "Pyrogenic Threshold"—the dose at which the compound induces fever (via hypothalamic prostaglandin E2 release) versus the dose required for adjuvanticity.

  • Native MDP: Pyrogenic dose

    
     Adjuvant dose. (Therapeutic Index ~1)
    
  • Romurtide: Pyrogenic at high doses; requires careful dosing.

  • Mifamurtide: Liposomal encapsulation increases the safety margin by ~10-fold compared to free drug.[6][7]

  • Murabutide: The "Gold Standard" for safety. It is essentially non-pyrogenic at effective adjuvant doses.[2][8]

Toxicity_Profile cluster_safety Therapeutic Window (Adjuvanticity vs Pyrogenicity) MDP Native MDP (Narrow Window) Romurtide Romurtide (Moderate Window) MDP->Romurtide Lipid Chain Addn Mifamurtide Mifamurtide (Liposomal) (Wide Window) MDP->Mifamurtide PE + Liposome Murabutide Murabutide (Apyrogenic) MDP->Murabutide Esterification

Figure 2: Comparative safety profiles and therapeutic windows of MDP derivatives.

References

  • Mifamurtide Mechanism & Clinical Use

    • Meyers, P. A., et al. (2008). Osteosarcoma: the addition of muramyl tripeptide to chemotherapy.[9] Journal of Clinical Oncology.

  • Romurtide Structure & Activity

    • Azuma, I., & Seya, T. (2001). Development of immunoadjuvants for immunotherapy of cancer.[2][10][11] International Immunopharmacology.

  • Murabutide Safety Profile

    • Bahr, G. M., et al. (1986). Murabutide, an immunomodulating muramyl peptide derivative: biological and clinical profile. Clinical and Experimental Immunology.
  • B30-MDP and Lipophilic Derivatives

    • Tsujimoto, M., et al. (1986). Adjuvant activity of 6-O-acyl-muramyldipeptides to enhance primary cellular and humoral immune responses.[8][12][13] Infection and Immunity.

  • NOD2 Signaling Pathway

    • Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[2] Journal of Biological Chemistry.

Sources

Safety Profile Assessment: Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 (L18-MDP) vs. Lipopolysaccharide (LPS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety profile of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 versus LPS Content Type: Publish Comparison Guide

Executive Summary

This technical guide compares the safety and performance profiles of This compound (commonly known as L18-MDP or Romurtide ) against Lipopolysaccharide (LPS) .

While both agents are potent immunostimulants used to activate innate immunity, their safety profiles are radically different. LPS is a bacterial endotoxin capable of inducing lethal septic shock via the TLR4 pathway. L18-MDP is a synthetic derivative of Muramyl Dipeptide (MDP) designed to target the NOD2 receptor with a significantly wider therapeutic index. This guide provides the mechanistic grounding, quantitative safety data, and experimental protocols required for researchers to select the appropriate agent for drug development and immunological studies.

Mechanistic Divergence: The Source of Safety Differences

The fundamental difference in safety stems from the distinct signaling pathways engaged by each molecule. LPS acts as a "sledgehammer," triggering a rapid, often uncontrolled cytokine storm from the cell surface. L18-MDP acts as a "scalpel," activating an intracellular feedback loop that primes the immune system with regulated intensity.

Diagram 1: Signaling Pathway Comparison (TLR4 vs. NOD2)

SignalingPathways cluster_Extracellular Extracellular Space cluster_Cell Host Immune Cell (Macrophage/DC) LPS LPS (Endotoxin) TLR4 TLR4 Complex (Surface Receptor) LPS->TLR4 High Affinity Binding L18 L18-MDP (Romurtide) NOD2 NOD2 (Intracellular Sensor) L18->NOD2 Endocytosis & Binding MyD88 MyD88 / TRIF TLR4->MyD88 RIP2 RIP2 Kinase NOD2->RIP2 NFkB NF-kB Translocation NOD2->NFkB Synergy if combined MyD88->NFkB RIP2->NFkB MAPK MAPK Pathway RIP2->MAPK Storm CYTOKINE STORM (TNF-α, IL-6, IL-1β) High Toxicity Risk NFkB->Storm Rapid Induction Prime IMMUNE PRIMING (Controlled Cytokines) Restorative Hematopoiesis NFkB->Prime Regulated Induction

Caption: Figure 1. LPS triggers immediate, high-magnitude inflammation via surface TLR4. L18-MDP requires internalization to activate NOD2, resulting in a controlled "priming" response.

Comparative Safety Analysis

The following data highlights the quantitative safety gap between the two agents. L18-MDP was specifically synthesized to improve the lipophilicity of MDP (extending half-life) while reducing the pyrogenicity associated with the parent MDP molecule.

Table 1: Quantitative Safety & Performance Metrics
FeatureLipopolysaccharide (LPS)L18-MDP (Romurtide)
Primary Receptor TLR4 (Surface)NOD2 (Intracellular)
Nature Bacterial Endotoxin (Natural)Muramyl Dipeptide Derivative (Synthetic)
Pyrogenicity Extreme. Induces fever at pg/kg to ng/kg levels.Moderate. Induces fever at µg/kg levels (approx. 1000x less potent pyrogen).
Lethal Toxicity High. Causes septic shock, hypotension, and organ failure.Low. Non-lethal at therapeutic doses.
Human Tolerance Very Low (Max tolerated dose ~1-4 ng/kg).High (Clinical dose ~200 µ g/patient ).
Cytokine Profile "Storm" induction: Rapid spike in TNF-α, IL-1β, IL-6."Priming" induction: Sustained elevation of CSF, IL-1, IL-6.
Detection Method Limulus Amebocyte Lysate (LAL) Assay.[1]LAL Negative. Requires LC-MS or Bioassay (PBMC).
Clinical Status Never used as a systemic drug (Toxin).Approved (e.g., Japan) for treating leukopenia/neutropenia.
Key Insight: The "Fever" Distinction
  • LPS Fever: A symptom of systemic inflammatory response syndrome (SIRS). It is often accompanied by hemodynamic instability (shock).

  • L18-MDP Fever: A common side effect (approx. 36% of patients) resembling flu-like symptoms. It is generally transient and does not progress to septic shock at therapeutic doses.

Experimental Validation Protocols

To validate the safety profile of L18-MDP in your specific application, you cannot rely on standard endotoxin tests (LAL) because L18-MDP is not an endotoxin. You must use in vivo pyrogenicity testing or in vitro monocyte activation tests (MAT).

Diagram 2: Safety Assessment Workflow

SafetyWorkflow Start Test Substance (L18-MDP Batch) LAL Step 1: LAL Assay (Endotoxin Check) Start->LAL Decision1 Result? LAL->Decision1 PBMC Step 2: PBMC Assay (Cytokine Release) Decision1->PBMC Negative (-) (Pure L18-MDP) Fail REJECT: Contaminated with LPS Decision1->Fail Positive (+) (LPS Contamination) ELISA Measure TNF-α / IL-6 PBMC->ELISA Rabbit Step 3: Rabbit Pyrogen Test (USP <151>) ELISA->Rabbit If In Vivo clearance needed Pass VALIDATED: Specific NOD2 Activity Rabbit->Pass Temp rise < Threshold

Caption: Figure 2. Workflow for validating L18-MDP. Note that LAL is used only to rule out LPS contamination, not to measure L18-MDP concentration.

Protocol A: In Vitro Cytokine Safety Profiling (PBMC)

Use this to distinguish the "Storm" (LPS) from "Stimulation" (L18-MDP).

  • Isolation: Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.

  • Seeding: Plate cells at

    
     cells/mL in RPMI-1640 supplemented with 10% FBS.
    
  • Treatment:

    • Negative Control: PBS/Vehicle.

    • Positive Control (LPS): 10 ng/mL (Expect rapid TNF-α spike at 4h).

    • Test Arm (L18-MDP): 10 µg/mL (Note the 1000x concentration difference).

  • Incubation: Incubate at 37°C, 5% CO2 for 24 hours .

  • Analysis: Collect supernatants at 4h, 12h, and 24h. Quantify TNF-α and IL-6 via ELISA.

  • Success Criteria: L18-MDP should induce IL-6/TNF-α levels significantly lower than LPS at early timepoints (4h) but show sustained production at 24h, confirming immunomodulation without immediate shock kinetics.

Protocol B: In Vivo Pyrogenicity (Rabbit Test)

Required for preclinical drug development (USP <151> modified).

  • Selection: Use 3 healthy New Zealand White rabbits.

  • Baseline: Measure rectal temperature for 1 hour prior to injection to establish a baseline.

  • Administration: Inject L18-MDP intravenously (IV) at the intended therapeutic dose (e.g., 10-100 µg/kg).

  • Monitoring: Record temperature every 30 minutes for 3 hours.

  • Interpretation:

    • LPS-like Reaction: Rapid rise >0.5°C within 1 hour, often exceeding 1.5°C total rise.

    • L18-MDP Profile: Minimal rise (<0.5°C) or delayed, mild elevation.

    • Pass Criteria: Sum of temperature rises in 3 rabbits does not exceed 1.3°C (standard USP limit).

Critical Warning: Synergistic Toxicity

Do NOT combine L18-MDP and LPS unless modeling sepsis. Research confirms that NOD2 agonists (L18-MDP) and TLR4 agonists (LPS) function synergistically. Pre-treatment with L18-MDP can sensitize the immune system to LPS, lowering the lethal threshold of LPS by orders of magnitude.

  • Implication: If your L18-MDP sample is contaminated with trace LPS (endotoxin), the safety profile is nullified. Always use Endotoxin-Free water and reagents.

References
  • Nippon Kayaku Co., Ltd. (1991). Romurtide (NKD-01): A novel synthetic muramyl dipeptide derivative for the treatment of leukopenia. Japanese Journal of Cancer and Chemotherapy.
  • Tsujimoto, M., et al. (1986). Differential effects of synthetic muramyl dipeptide analogues on macrophage activation. .

  • Netea, M. G., et al. (2005). NOD2 mediates the synergistic release of cytokines by muramyl dipeptide and lipopolysaccharide. .

  • Traub, S., et al. (2006). Muramyl dipeptide and Toll-like receptors: Synergy in cytokine induction. .

  • Dinarello, C. A. (2004). Infection, fever, and exogenous and endogenous pyrogens. .

Sources

Comparative Guide: 6-O-Stearoyl-MDP (L18-MDP) Activity in Human vs. Murine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 6-O-stearoyl-MDP activity in human vs. murine cells Content Type: Publish Comparison Guides

Executive Summary

This guide provides a technical cross-validation of 6-O-stearoyl-MDP (commonly abbreviated as L18-MDP ), a lipophilic derivative of muramyl dipeptide (MDP). Unlike native MDP, which relies on the PepT1 transporter for cellular entry, the stearoylated variant utilizes passive diffusion and enhanced membrane interaction to achieve higher potency.

Key Verdict: While L18-MDP is a potent NOD2 agonist in both species, human myeloid cells (PBMCs/DCs) exhibit a more robust inflammasome-dependent IL-1β response compared to murine splenocytes, which often require co-stimulation (e.g., with IFN-γ) to achieve comparable cytokine output.

Molecule Profile & Distinct Identity

Critical Distinction: Researchers often confuse 6-O-stearoyl-MDP with Romurtide (MDP-Lys(L18)). While both are lipophilic NOD2 agonists, their structural activity relationships (SAR) differ.

Feature6-O-Stearoyl-MDP (L18-MDP)Romurtide (MDP-Lys(L18))Native MDP
Modification Site C6-hydroxyl of MurNAc sugarε-amino group of Lysine side chainNone
Mechanism NOD2 Agonist (NAGK-dependent)NOD2 AgonistNOD2 Agonist
Lipophilicity High (Membrane permeable)High (Membrane permeable)Low (Hydrophilic)
Primary Utility In vitro mechanistic probe; AdjuvantClinical immunomodulator; AdjuvantGeneral NOD2 control

Mechanistic Architecture

The enhanced potency of L18-MDP over native MDP is driven by two factors: lipophilic entry and NAGK-dependent phosphorylation . Recent studies confirm that for MDP and its derivatives to activate NOD2, they must first be phosphorylated by N-acetylglucosamine kinase (NAGK) .

Signaling Pathway Diagram

The following diagram illustrates the uptake and activation pathway, highlighting the critical NAGK step often overlooked in standard protocols.

NOD2_Signaling cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus L18 L18-MDP (Lipophilic) Membrane Passive Diffusion (Lipid Bilayer) L18->Membrane Direct Entry MDP Native MDP (Hydrophilic) PepT1 PepT1 Transporter MDP->PepT1 Transport NAGK NAGK Kinase (Phosphorylation) PepT1->NAGK Membrane->NAGK pMDP 6-O-phospho-MDP (Active Ligand) NAGK->pMDP ATP -> ADP NOD2 NOD2 Receptor (Inactive Monomer) pMDP->NOD2 Binding NOD2_Olig NOD2 Oligomer (Active) NOD2->NOD2_Olig Self-Assembly RIP2 RIP2 Kinase NOD2_Olig->RIP2 Recruitment NLRP3 NLRP3 Inflammasome NOD2_Olig->NLRP3 Crosstalk (Human DC bias) TAK1 TAK1 Complex RIP2->TAK1 NFkB NF-κB Translocation TAK1->NFkB Cytokines Transcription: TNF-α, IL-6, pro-IL-1β NFkB->Cytokines NLRP3->Cytokines IL-1β Maturation

Caption: L18-MDP bypasses PepT1 via passive diffusion but still requires NAGK phosphorylation to convert into the active high-affinity ligand for NOD2.

Cross-Species Performance Comparison

Quantitative Benchmark

The table below synthesizes data from human PBMC assays and murine splenocyte/whole blood assays.

MetricHuman Systems (PBMC/Monocytes)Murine Systems (Splenocytes/Whole Blood)
Effective Concentration (EC50) 10 - 100 ng/mL 100 - 1000 ng/mL
Primary Cytokine Output TNF-α, IL-6, IL-1β (High) TNF-α, IL-6, IL-1β (Moderate)
Inflammasome Activation Robust (NLRP3-dependent)Weaker (Often requires ATP/Nigericin boost)
Co-stimulation Need Active as single agentOften requires IFN-γ priming for max effect
Response Kinetics Fast (4-6 hours for mRNA)Slower (requires longer incubation for protein)
Critical Analysis of Discrepancies
  • Inflammasome Coupling: In human dendritic cells (DCs), L18-MDP alone is sufficient to trigger the NLRP3 inflammasome and release mature IL-1β. In murine cells, this "Signal 2" is often weaker, meaning L18-MDP acts primarily as a transcriptional primer (Signal 1) unless a secondary stress signal is present.

  • Uptake Efficiency: While lipophilicity aids uptake in both species, murine cells often express higher levels of cytosolic peptidoglycan-degrading amidases, which may reduce the half-life of the active phosphorylated agonist.

Validated Experimental Protocols

Workflow Diagram

Experiment_Workflow cluster_prep Cell Preparation cluster_stim Stimulation Phase cluster_read Readout Start Start Iso_Hu Human: Ficoll-Paque PBMC Isolation Start->Iso_Hu Iso_Mu Mouse: Spleen Mechanical Dissociation Start->Iso_Mu Seed Seed Cells (1x10^6 cells/mL) Iso_Hu->Seed RBC RBC Lysis (ACK Buffer) Iso_Mu->RBC RBC->Seed Prime Optional: IFN-γ Prime (Mouse only, 1h) Seed->Prime Treat Add L18-MDP (100 ng/mL - 1 µg/mL) Prime->Treat Incubate Incubate 18-24 Hours Treat->Incubate Super Collect Supernatant Incubate->Super ELISA ELISA / HEK-Blue (TNF-α / SEAP) Super->ELISA

Caption: Comparative workflow for isolating and stimulating human PBMCs vs. murine splenocytes with L18-MDP.

Protocol A: Human PBMC Stimulation

Objective: Assess NOD2-mediated cytokine release (TNF-α, IL-1β).[1]

  • Isolation: Isolate PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.[2]

  • Culture Medium: RPMI 1640 + 10% heat-inactivated FBS + 1% Pen/Strep. Note: Avoid antibiotics if studying bacterial killing, but acceptable for pure agonist assays.

  • Seeding: Plate 1 x 10^5 cells/well in a 96-well flat-bottom plate (200 µL final volume).

  • Preparation of L18-MDP:

    • Reconstitute lyophilized L18-MDP in endotoxin-free water to 1 mg/mL.

    • Sonicate for 5 minutes to ensure dispersion (lipophilic tails can form micelles).

  • Treatment: Add L18-MDP at graded concentrations (10, 100, 1000 ng/mL).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Harvest supernatant. Analyze TNF-α via ELISA.

Protocol B: Murine Splenocyte Assay

Objective: Validate activity in a murine model (often requires priming).

  • Isolation: Harvest spleen from C57BL/6 mice. Mash through a 70 µm cell strainer.

  • Lysis: Treat with ACK Lysing Buffer (2 mins) to remove red blood cells. Wash 2x with PBS.

  • Seeding: Plate 2 x 10^5 cells/well in a 96-well U-bottom plate.

  • Priming (Crucial Step): Unlike human PBMCs, murine splenocytes show high variability with L18-MDP alone.

    • Option 1 (Direct): Add L18-MDP (1 µg/mL). Expect moderate response.

    • Option 2 (Synergy): Add murine IFN-γ (10 ng/mL) 1 hour prior to L18-MDP. This upregulates NOD2 expression and enhances sensitivity.

  • Incubation: 24-48 hours.

  • Readout: ELISA for IL-6 or TNF-α.

Troubleshooting & Optimization

  • Solubility: L18-MDP is hydrophobic. If the solution appears cloudy, warm to 37°C and sonicate. Do not filter-sterilize the stock solution through a 0.22 µm filter if micelles are present, as you may lose the compound.

  • Endotoxin Contamination: Always run a Polymyxin B control. If Polymyxin B inhibits the response, your L18-MDP is contaminated with LPS (TLR4 agonist). L18-MDP activity should be Polymyxin B-resistant.

  • Serum Factors: Use heat-inactivated serum. Active serum complement can sometimes interfere with lipophilic aggregate structures.

References

  • Species-specific engagement of human NOD2 and TLR signalling. Source: vertexaisearch.cloud.google.com (PMC) Relevance: Establishes the baseline differences in MDP recognition between human and mouse variants.

  • Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation. Source: Nature / NIH PMC Relevance: Defines the critical NAGK phosphorylation mechanism required for both L18-MDP and native MDP.

  • Inflammasome-dependent cytokine secretion by L18-MDP in human cDC2. Source: ResearchGate / Science Immunology Relevance: Demonstrates the specific capacity of L18-MDP to trigger NLRP3/IL-1β in human cells.

  • Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists. Source: Journal of Medicinal Chemistry Relevance: Provides EC50 data and structural comparisons for lipophilic MDP derivatives.

  • NOD2 activation enhances macrophage Fcγ receptor function. Source: Frontiers in Immunology Relevance: Validates L18-MDP activity in human monocytes and its synergy with antibody therapies.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Substance Profile & Hazard Matrix

Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 (commonly known as L18-MDP ) is a lipophilic derivative of Muramyl Dipeptide (MDP).[1][2] Unlike simple buffers or salts, this compound is a potent immunostimulant and NOD2 receptor agonist .[1]

Operational Warning: Treat this substance as a Bioactive Chemical Agent , not just a biological byproduct. Standard autoclaving (121°C) sterilizes bacteria but does not guarantee the destruction of the synthetic pharmacophore, which can remain immunologically active and pyrogenic.[3]

Physicochemical & Hazard Data
PropertySpecification
Chemical Name 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine
CAS Number 60398-08-5
Molecular Weight ~758.9 g/mol
Solubility Lipophilic (Soluble in DMSO, Ethanol; forms micelles in water)
Bioactivity Potent activator of monocytes/macrophages; Pyrogenic (induces fever)
Primary Hazard Immunotoxicity : Accidental injection or inhalation can trigger systemic inflammatory response syndrome (SIRS).[1][2]
Waste Classification Non-RCRA Regulated (unless mixed with solvents), but must be managed as High-Hazard Chemical Waste .

Part 2: Core Disposal Directive (The "Cradle-to-Grave" Rule)[1]

The Golden Rule: Incineration is the only acceptable terminal disposal method. Do not rely on autoclaving or chemical bleaching alone to degrade the molecule. While bleach (sodium hypochlorite) initiates oxidation, the lipophilic stearoyl tail can form micelles that protect the peptide core from hydrolysis, leaving residual bioactivity.[1]

Decision Logic for Waste Segregation

The following logic gate determines the disposal path based on the state of the waste.

DisposalLogic Start Waste Generation Source IsSolid Is the waste Solid or Liquid? Start->IsSolid Liquid Liquid Waste IsSolid->Liquid Liquid Solid Solid Waste (Gloves, Tips, Vials) IsSolid->Solid Solid IsBio Contains Live Cells/Virus? Liquid->IsBio BioStream Biohazard Stream (Autoclave + Incineration) IsBio->BioStream Yes (Mixed Hazard) Solidify Solidify with Absorbent (Vermiculite/Polymer) IsBio->Solidify No (Pure Chemical) ChemStream Chemical Waste Stream (High BTU Incineration) Solid->ChemStream Trace Contamination Solidify->ChemStream

Figure 1: Decision matrix for segregating L18-MDP waste streams. Note that pure chemical waste is diverted to incineration to ensure molecular destruction.

Part 3: Detailed Disposal Protocols

Protocol A: Pure Substance & Stock Solutions (High Concentration)

Scope: Expired lyophilized powder, DMSO stock solutions, or concentrated aliquots.[1]

  • Primary Containment: Keep the substance in its original vial. If the vial is damaged, place it inside a clear, sealable secondary container (e.g., 50mL conical tube).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound in [Solvent Name]"

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Note: "Bioactive Peptide - Do Not Autoclave."

  • Disposal Path: Place in the Chemical Waste Incineration bin (often the "Blue Bin" or "White Bucket" depending on facility).

    • Why: High-temperature incineration (>850°C) is required to break the peptide bonds and oxidize the stearoyl chain completely.

Protocol B: Contaminated Solids (Consumables)

Scope: Pipette tips, gloves, weigh boats, and empty vials.[1]

  • Segregation: Do not place these in the general trash or standard "Red Bag" biohazard waste unless they are also contaminated with infectious agents.

  • Packaging: Collect in a dedicated, sealable solid waste container (e.g., a wide-mouth HDPE jar) labeled "Chemical Contaminated Debris."[1]

  • Disposal Path: Hand over to EHS (Environmental Health & Safety) for Incineration .

    • Self-Validation: If you put this in a standard autoclave bag, the steam may aerosolize the lipophilic peptide, potentially exposing future users of the autoclave to immunogenic residues.

Protocol C: In Vitro / Cell Culture Waste (Diluted)

Scope: Supernatants from cell stimulation assays (e.g., RAW 264.7 or THP-1 cells).[1]

  • Deactivation (Pre-treatment):

    • Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (v/v).

    • Allow to stand for 30 minutes .

    • Mechanism:[1][4][5] Bleach oxidizes the peptide backbone and disrupts the micellar structure, reducing bioactivity.

  • Disposal Path:

    • Option 1 (Preferred): Add a solidifying agent (e.g., vermiculite or superabsorbent polymer) to the liquid.[1] Seal and dispose of as Solid Chemical Waste for incineration.

    • Option 2 (If permitted by local EHS): After 30 minutes of bleaching, flush down the sanitary sewer with copious amounts of water. Note: This is only acceptable for nanomolar working concentrations.

Part 4: Emergency Spill Response

Scenario: A 10mg vial of powder is dropped and shatters on the bench.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and N95 respirator (inhalation of the powder is the highest risk).

  • Containment: Cover the spill gently with paper towels to prevent dust dispersion.

  • Deactivation:

    • Prepare a fresh 10% Bleach solution.

    • Gently pour over the paper towels, working from the outside in. Avoid splashing.

    • Let sit for 15 minutes .

  • Cleanup:

    • Scoop up the wet slurry using plastic scrapers.

    • Place all materials (glass, towels, gloves) into a sealed hazardous waste bucket .[1]

    • Wipe the surface again with 70% Ethanol to remove bleach residue.

  • Reporting: Report as a "Bioactive Chemical Spill" to your Safety Officer.

References

  • Chemical Identity & Properties

    • ChemicalBook. (2025).[6] N-Acetylmuramyl-L-Alanyl-D-Isoglutamine-6-O-Stearoyl SDS. Retrieved from [1]

  • Bioactivity & Adjuvant Mechanism

    • Inohara, N., et al. (2003).[1] Host recognition of bacterial muramyl dipeptide mediated through NOD2. Journal of Biological Chemistry. Retrieved from

  • Disposal & Incineration Efficacy

    • Addfield Environmental Systems. (2020). The truth behind the risks of autoclave over incineration. Retrieved from

  • Stability of Muramyl Peptides

    • Powell, M. F., et al. (1988).[1][7] Formulation of vaccine adjuvant muramyldipeptides (MDP).[7][8] 2. The thermal reactivity and pH of maximum stability. Pharmaceutical Research. Retrieved from [1]

  • Laboratory Waste Management Guidelines

    • National Institutes of Health (NIH). (2025).[6][9] Safe Disposal of Infectious Laboratory Waste. Retrieved from [1]

Sources

Personal protective equipment for handling Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety for L18-MDP Derivatives

As researchers, we often categorize reagents as simply "toxic" or "benign."[1] However, Ac-(6-O-stearoyl)-muramyl-Ala-D-Glu-NH2 (often referred to as L18-MDP or a stearoyl-MDP derivative) falls into a unique category: Biological Response Modifiers (BRMs) .[1]

Unlike standard cytotoxins, this molecule is a potent NOD2 agonist .[1] It is designed to mimic bacterial peptidoglycan, tricking the immune system into launching a defense response.[1] The addition of the stearoyl fatty acid chain significantly increases its lipophilicity, enhancing membrane penetration and extending its half-life in vivo.

The Safety Paradox: While the lethal dose (LD50) may be high, the effective dose (ED50) for immune activation is extremely low (microgram range).[1] Accidental inhalation or needle-stick injury can trigger a systemic "flu-like" syndrome (pyrogenic response) or severe localized inflammation not because the molecule poisons you, but because it activates you.[1]

This guide provides the logistical framework to handle this potent adjuvant with the precision required for drug development.

Part 1: Risk Assessment & Biological Rationale

To understand the safety protocol, you must understand the biological trigger. We are not just preventing chemical burns; we are preventing unintended immunomodulation.

The Hazard Mechanism: NOD2 Signaling

The molecule targets the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor inside the cell.[2] Upon contact, it triggers a cascade leading to the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1]

Figure 1: Mechanism of Action & Risk Pathway This diagram illustrates why exposure leads to inflammation. The stearoyl group facilitates entry, and the MDP moiety pulls the trigger.

NOD2_Pathway Substance Ac-(6-O-stearoyl)-MDP (Aerosol/Solution) Entry Cellular Entry (Facilitated by Stearoyl Chain) Substance->Entry Inhalation/Injection Receptor NOD2 Receptor (Cytosolic Sensor) Entry->Receptor Intracellular Binding Adaptor RIP2 Kinase (Polyubiquitination) Receptor->Adaptor Oligomerization Complex TAK1 / IKK Complex Adaptor->Complex Signaling Cascade TF NF-kB Translocation Complex->TF Phosphorylation Outcome Cytokine Storm / Pyrogenic Response (Fever, Inflammation) TF->Outcome Gene Transcription

Caption: The NOD2 signaling cascade.[1][3][4][5] Note that the stearoyl tail enhances cellular uptake, making containment of the lipophilic powder critical.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for lipophilic immunostimulants. The stearoyl chain allows the molecule to interact with skin lipids, and the powder form is easily aerosolized.

Category Requirement Scientific Rationale
Respiratory N95 / P2 Respirator (Minimum) or PAPR Critical: The primary risk is inhalation of lyophilized powder.[1] Once inhaled, the peptidoglycan mimic activates alveolar macrophages immediately.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)The stearoyl chain increases lipophilicity.[1] Double gloving creates a sacrificial layer; remove the outer pair immediately after weighing.
Dermal (Body) Tyvek® Sleeves or Cuffed Lab Coat Prevents powder settling on wrists/forearms.[1] Standard cloth coats can trap powder in the weave, creating a long-term exposure source.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders. Goggles seal the eyes from airborne particulates.
Engineering Biosafety Cabinet (Class II) Preferred over a chemical fume hood for powders to protect the sterility of the adjuvant and prevent turbulence from spreading the light powder.

Part 3: Operational Protocols

Protocol A: The "Static-Free" Weighing Procedure

Objective: Weigh mg-quantities of electrostatic, lipophilic powder without aerosol generation.[1]

The Challenge: Stearoyl-MDP is often fluffy and electrostatic. A static discharge can scatter the powder, leading to invisible contamination.

  • Preparation:

    • Place an ionizing fan or anti-static gun inside the Biosafety Cabinet (BSC).[1]

    • Wipe the balance draft shield with an anti-static wipe.

  • The "Coffin" Technique:

    • Do not weigh directly onto a weigh boat.

    • Use a pre-tared screw-cap microcentrifuge tube .[1]

    • Add the powder to the tube, close the cap inside the BSC, and then place the closed tube on the balance.

    • Self-Validation: If you see any powder on the balance pan, the containment has failed. Decontaminate immediately.

  • Solubilization (The Lipophilic Trap):

    • Note: This molecule is hydrophobic due to the stearoyl group.

    • Do NOT add water/buffer first. It will clump.

    • Step 1: Dissolve in a small volume of organic solvent (DMSO or Ethanol) to create a primary stock.[1]

    • Step 2: Slowly dilute with aqueous buffer (PBS) while vortexing.[1]

    • Why? This ensures a micellar dispersion rather than precipitation.

Protocol B: Spill Cleanup (Deactivation)

Standard bleach is effective, but contact time is key.[1]

  • Cover: Gently cover the spill with paper towels (do not rub, which creates aerosols).[1]

  • Deactivate: Pour 10% Sodium Hypochlorite (Bleach) or 1N NaOH over the towels.[1]

    • Mechanism:[1][2][6][7] High pH hydrolyzes the peptide bonds and the ester linkage of the stearoyl group, destroying the pharmacophore.

  • Wait: Allow 15 minutes of contact time.

  • Dispose: Treat as hazardous chemical waste.

Part 4: Waste Disposal & Deactivation

Do not treat this as general biological waste (autoclaving alone may not destroy the chemical structure) or general chemical waste.[1]

  • Primary Stream: Chemical Incineration . This is the only method that guarantees the destruction of the heat-stable peptidoglycan structure.

  • Liquids: Collect in a dedicated carboy labeled "Immunostimulant/Adjuvant Waste."

  • Solids: contaminated gloves and weigh boats must be double-bagged and incinerated.

Figure 2: Safe Handling Workflow A logical flow to prevent cross-contamination and exposure.

Safety_Workflow Start Start: Lyophilized Powder PPE Don PPE: Double Nitrile + N95 Start->PPE Static Static Control: Ionizer/Anti-static wipe PPE->Static Preparation Weigh Closed-Tube Weighing Static->Weigh Inside BSC Solubilize Solubilization: DMSO -> Buffer Weigh->Solubilize Lipophilic Protocol Waste Disposal: Incineration Solubilize->Waste End of Life

Caption: Operational workflow emphasizing static control and closed-vessel handling to prevent aerosolization.

References

  • InvivoGen. Muramyl Dipeptide (MDP) Agonist Activity and Signaling. InvivoGen Technical Documents.[1]

  • Cayman Chemical. Muramyl Dipeptide (MDP) Safety Data Sheet (SDS).[1]

  • Uemiya, M., et al. (1979).[1] Adjuvant activity of 6-O-mycoloyl derivatives of N-acetylmuramyl-L-seryl-D-isoglutamine and related compounds in mice and guinea pigs.[8][9] Infection and Immunity, 24(1), 83-89.[1]

  • PubChem. Muramyl Dipeptide Compound Summary (CID 451714).[1] National Library of Medicine.

  • Bachem. Handling and Solubility of Peptides and Peptidomimetics. Bachem Technical Guides.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.